molecular formula C9H19N B058178 N-Isopropylcyclohexylamine CAS No. 1195-42-2

N-Isopropylcyclohexylamine

Cat. No.: B058178
CAS No.: 1195-42-2
M. Wt: 141.25 g/mol
InChI Key: UYYCVBASZNFFRX-UHFFFAOYSA-N
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Description

N-Isopropylcyclohexylamine is a valuable secondary amine building block in organic synthesis and medicinal chemistry research. Its structure, featuring a cyclohexyl backbone and an isopropyl substituent on the nitrogen, imparts significant steric bulk and lipophilicity, making it a key intermediate in the development of novel molecular scaffolds. Researchers primarily utilize this compound as a precursor in nucleophilic substitution reactions and reductive amination protocols to synthesize more complex amines, potential pharmaceutical candidates, and ligands for catalysis. Its bulky nature can be exploited to influence the stereochemistry of reactions and to modulate the physicochemical properties of target molecules, such as increasing metabolic stability or membrane permeability in drug discovery projects.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-propan-2-ylcyclohexanamine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H19N/c1-8(2)10-9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYCVBASZNFFRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40152471
Record name Cyclohexylamine, N-isopropyl-
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Molecular Weight

141.25 g/mol
Source PubChem
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CAS No.

1195-42-2
Record name Isopropylcyclohexylamine
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Record name Cyclohexylamine, N-isopropyl-
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Record name 1195-42-2
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Record name Cyclohexylamine, N-isopropyl-
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Record name Cyclohexylisopropylamine
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of N-Isopropylcyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of N-Isopropylcyclohexylamine (CAS No. 1195-42-2). The information is compiled from various chemical and safety data sources to assist researchers and professionals in drug development and other scientific endeavors. This document presents quantitative data in a structured format, outlines general experimental protocols for the determination of these properties, and includes a logical workflow for the physical characterization of a similar chemical substance.

Chemical Identity

This compound, also known as N-Cyclohexylisopropylamine, is a secondary amine with the chemical formula C₉H₁₉N.[1] It is a clear, colorless to light yellow liquid.[1]

Physical Properties

The physical properties of this compound are summarized in the table below. These values are essential for handling, storage, and application of the compound in a laboratory or industrial setting.

PropertyValueSource(s)
Molecular Formula C₉H₁₉N[1]
Molecular Weight 141.25 g/mol [1][2]
Appearance Clear colorless to light yellow liquid[1]
Boiling Point 175 °C at 760 mmHg60-65 °C at 12 mmHg[3][4][1]
Melting Point -79.9°C (estimate)[1]
Density 0.859 g/mL at 25 °C0.850 g/mL[1][3]
Refractive Index (n20/D) 1.448[1]
Flash Point 46 °C (114.8 °F) - closed cup33 °C (91.4 °F)[3][4]
pKa 11.03 ± 0.20 (Predicted)[1]
Solubility Slightly soluble in Chloroform (B151607) and Methanol[1]
Vapor Density 4.9[4]

Experimental Protocols for Property Determination

The following are generalized experimental methodologies for determining the key physical properties of a liquid amine like this compound. These protocols are based on standard laboratory practices.

3.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

  • Apparatus: A distillation apparatus including a round-bottom flask, a condenser, a thermometer, a heating mantle, and boiling chips.

  • Procedure:

    • A small volume of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

    • The flask is gently heated using the heating mantle.

    • The temperature is monitored with a thermometer placed such that the bulb is just below the side arm of the distillation head.

    • The temperature at which the liquid actively boils and a steady stream of condensate is observed on the thermometer is recorded as the boiling point.

    • For determining the boiling point at reduced pressure, a vacuum pump is connected to the distillation apparatus, and the pressure is monitored with a manometer.

3.2. Determination of Density

Density is the mass per unit volume of a substance.[5]

  • Apparatus: A pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance.

  • Procedure using a Graduated Cylinder:

    • The mass of a clean, dry 10 mL graduated cylinder is measured on an analytical balance.[6]

    • A known volume of this compound (e.g., 10 mL) is added to the graduated cylinder. The volume is read at the bottom of the meniscus.[6]

    • The mass of the graduated cylinder with the liquid is measured.

    • The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder.

    • The density is calculated by dividing the mass of the liquid by its volume.[7]

3.3. Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[8]

  • Apparatus: Test tubes, a vortex mixer or shaker, a temperature-controlled water bath.

  • Procedure:

    • A specific volume of the solvent (e.g., chloroform or methanol) is placed in a test tube.

    • A small, known amount of this compound is added to the test tube.

    • The mixture is agitated using a vortex mixer or shaker until the solute dissolves completely.

    • Steps 2 and 3 are repeated until a point is reached where the added solute no longer dissolves, and a saturated solution is formed.

    • The solubility can then be expressed qualitatively (e.g., slightly soluble) or quantitatively if the amounts are precisely measured.[9] The process should be conducted at a constant temperature.[9]

Signaling Pathways and Biological Activity

Currently, there is no significant information available in scientific literature to suggest that this compound is involved in specific biological signaling pathways. Its primary use appears to be as a reagent in chemical synthesis.[1]

Logical Workflow for Chemical Identification

The following diagram illustrates a general workflow for identifying an unknown liquid sample, a process that relies heavily on the determination of its physical properties.

G cluster_0 start Unknown Liquid Sample physical_exam Initial Physical Examination (Color, Odor) start->physical_exam solubility_test Solubility Testing (Polar & Non-polar Solvents) physical_exam->solubility_test density_measurement Density Measurement solubility_test->density_measurement boiling_point Boiling Point Determination density_measurement->boiling_point refractive_index Refractive Index Measurement boiling_point->refractive_index spectroscopy Spectroscopic Analysis (IR, NMR, MS) refractive_index->spectroscopy data_comparison Compare Data with Literature Values spectroscopy->data_comparison identification Compound Identification data_comparison->identification

Caption: Workflow for the Identification of an Unknown Liquid Chemical.

References

An In-depth Technical Guide to N-Isopropylcyclohexylamine: Molecular Structure and Weight

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the molecular structure and properties of N-Isopropylcyclohexylamine, tailored for researchers, scientists, and professionals in drug development.

Molecular Properties

This compound, also known as N-cyclohexylisopropylamine, is a secondary amine consisting of a cyclohexyl group and an isopropyl group attached to a central nitrogen atom. Its chemical and physical properties are fundamental for its application in chemical synthesis.

The key quantitative data for this compound are summarized in the table below. This information is crucial for stoichiometric calculations, analytical characterization, and pharmacokinetic modeling.

PropertyValueSource
Molecular Formula C₉H₁₉N[1][2][3][4]
Molecular Weight 141.25 g/mol [3]
141.26 g/mol [1]
141.2539 g/mol [2][4]
IUPAC Name N-propan-2-ylcyclohexanamine
CAS Registry Number 1195-42-2[2]

Molecular Structure and Visualization

The molecular structure of this compound is characterized by a saturated six-membered carbon ring (cyclohexyl) and a branched three-carbon chain (isopropyl) bonded to a nitrogen atom. This structure dictates its reactivity and physical properties, such as its basicity and solubility.

The following diagram, generated using the DOT language, illustrates the atomic connectivity and the overall topology of the this compound molecule. This visualization provides a clear, logical representation of the bonding arrangement.

Atomic connectivity of this compound.

Note: The experimental protocols and signaling pathways requested are not applicable to the fundamental chemical properties of a small molecule like this compound and have been omitted.

References

An In-depth Technical Guide to the Chemical Properties of N-Isopropylcyclohexylamine (CAS 1195-42-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isopropylcyclohexylamine, identified by the CAS number 1195-42-2, is a secondary amine with a range of applications in chemical synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for their determination, and a visualization of its primary synthesis route. This document is intended to serve as a valuable resource for professionals in research, development, and quality control.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below. These values have been compiled from various sources and represent typical measurements.

Table 1: General Chemical Information
PropertyValue
CAS Number 1195-42-2
Chemical Name This compound
Synonyms N-Cyclohexylisopropylamine, Cyclohexanamine, N-(1-methylethyl)-
Molecular Formula C₉H₁₉N
Molecular Weight 141.25 g/mol
Physical Form Liquid
Appearance Clear, colorless to light yellow oil
Table 2: Physical Properties
PropertyValue
Boiling Point 60-65 °C at 12 mmHg
Density 0.859 g/mL at 25 °C
Refractive Index (n20/D) 1.448
Flash Point 46 °C (closed cup)

Experimental Protocols

Detailed methodologies for the determination of key physical properties and for the synthesis of this compound are provided below. These protocols are based on standard laboratory practices and can be adapted for specific experimental conditions.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of this compound can be determined using the Thiele tube method, which is suitable for small sample volumes.[1]

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attaching the test tube to the thermometer

  • Heat source (Bunsen burner or heating mantle)

  • High-boiling mineral oil

Procedure:

  • Add approximately 0.5 mL of this compound to the small test tube.

  • Place the capillary tube, sealed end up, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Fill the Thiele tube with mineral oil to a level above the side arm.

  • Clamp the Thiele tube and immerse the thermometer and sample assembly into the oil, making sure the sample is below the oil level.

  • Gently heat the side arm of the Thiele tube. Convection will circulate the oil, ensuring uniform heating.

  • As the temperature approaches the boiling point, a slow stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[1]

Determination of Density (Pycnometer Method)

The density of this compound can be accurately measured using a pycnometer.[2]

Apparatus:

  • Pycnometer (a specific volume flask, e.g., 10 mL)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermometer

  • Water bath

Procedure:

  • Thoroughly clean and dry the pycnometer.

  • Weigh the empty, dry pycnometer on the analytical balance and record the mass (m₁).

  • Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

  • Ensure the pycnometer is filled to the mark, removing any excess water. Dry the outside of the pycnometer.

  • Weigh the pycnometer filled with water and record the mass (m₂).

  • Empty and thoroughly dry the pycnometer.

  • Fill the pycnometer with this compound and allow it to reach thermal equilibrium in the water bath.

  • Adjust the volume to the mark, dry the exterior, and weigh the pycnometer filled with the sample, recording the mass (m₃).

  • The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the measurement temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index of this compound, a measure of how light propagates through it, can be determined using an Abbe refractometer.[3][4][5][6]

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath connected to the refractometer prisms

  • Light source (typically a sodium lamp, λ = 589 nm)

  • Dropper

  • Lint-free tissue

  • Solvent for cleaning (e.g., ethanol (B145695) or acetone)

Procedure:

  • Turn on the light source and the circulating water bath to bring the refractometer prisms to a constant temperature (e.g., 20 °C).

  • Clean the surfaces of the measuring and illuminating prisms with a suitable solvent and a soft tissue.

  • Using a dropper, apply a few drops of this compound onto the surface of the measuring prism.

  • Close the prisms together gently.

  • Look through the eyepiece and adjust the coarse and fine control knobs until the field of view is divided into a light and a dark section.

  • If a colored band appears at the borderline, adjust the compensator dial to obtain a sharp, achromatic borderline.

  • Align the borderline precisely with the crosshairs in the eyepiece.

  • Read the refractive index value from the scale.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reductive amination of cyclohexanone (B45756) with isopropylamine.[7][8][9][10] This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the final secondary amine.

Experimental Workflow: Reductive Amination

G Workflow for the Synthesis of this compound A Reaction Setup B Add Cyclohexanone and Isopropylamine to a suitable solvent (e.g., methanol) A->B C Imine Formation B->C D Stir mixture at room temperature to form the imine intermediate C->D E Reduction D->E F Add a reducing agent (e.g., Sodium Borohydride) in portions E->F G Work-up F->G H Quench reaction with water and extract with an organic solvent (e.g., diethyl ether) G->H I Purification H->I J Dry the organic layer, remove the solvent, and purify by distillation I->J K Final Product: This compound J->K

Caption: Synthesis of this compound via Reductive Amination.

Biological Activity and Signaling Pathways

Extensive literature searches did not reveal any specific, well-characterized signaling or metabolic pathways directly involving this compound. As a secondary amine, it may be subject to general metabolic pathways for such compounds in biological systems, which can include N-dealkylation or N-hydroxylation mediated by cytochrome P450 enzymes.[11][12] However, no specific studies detailing these processes for this compound were identified. Its primary role appears to be as a synthetic intermediate rather than a biologically active agent.

General Metabolic Pathway for Secondary Amines

The following diagram illustrates a general metabolic pathway that secondary amines may undergo, although this has not been specifically documented for this compound.

G General Metabolic Pathways for Secondary Amines sub Secondary Amine (e.g., this compound) p450 Cytochrome P450 Enzymes sub->p450 path_a N-Dealkylation p450->path_a path_b N-Hydroxylation p450->path_b prod_a Primary Amine + Aldehyde/Ketone path_a->prod_a prod_b Secondary Hydroxylamine path_b->prod_b

Caption: Potential Metabolic Fates of Secondary Amines.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis and identification of this compound.

Sample Preparation:

  • Dilute the liquid sample of this compound in a volatile organic solvent such as hexane (B92381) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.

  • Transfer the solution to a GC vial.

Typical GC-MS Parameters:

  • Column: A non-polar or mid-polar capillary column (e.g., HP-5MS).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-300.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy can be used to identify the functional groups present in this compound.

Sample Preparation (Neat Liquid):

  • Place a small drop of this compound onto a salt plate (e.g., NaCl or KBr).[13][14][15]

  • Place a second salt plate on top to create a thin liquid film between the plates.

  • Mount the plates in the spectrometer's sample holder.

Expected Characteristic Absorptions:

  • N-H stretch (secondary amine): A weak to medium band around 3300-3500 cm⁻¹.

  • C-H stretch (aliphatic): Strong bands in the region of 2850-2960 cm⁻¹.

  • N-H bend (secondary amine): A medium band around 1550-1650 cm⁻¹.

  • C-N stretch: A medium band in the 1020-1250 cm⁻¹ region.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, synthesis, and analytical methodologies for this compound (CAS 1195-42-2). The compiled data and experimental protocols offer a valuable resource for scientists and researchers working with this compound. While specific biological signaling pathways involving this molecule are not documented, its chemical characteristics and synthetic utility are well-established.

References

A Technical Guide to N-propan-2-ylcyclohexanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-propan-2-ylcyclohexanamine (commonly known as N-Isopropylcyclohexylamine), a secondary amine with significant potential in synthetic chemistry and drug discovery. This document outlines its chemical identity, key physicochemical properties, detailed synthesis protocols, and explores its prospective applications in pharmacology, drawing parallels from structurally related compounds. The information is intended to serve as a foundational resource for researchers engaged in organic synthesis and the development of novel therapeutic agents.

Chemical Identity and Properties

N-propan-2-ylcyclohexanamine is a cyclic secondary amine. The International Union of Pure and Applied Chemistry (IUPAC) designation for this compound is N-propan-2-ylcyclohexanamine .

Table 1: Physicochemical Properties of N-propan-2-ylcyclohexanamine

PropertyValue
IUPAC Name N-propan-2-ylcyclohexanamine
Synonyms This compound, N-Cyclohexylisopropylamine
CAS Number 1195-42-2
Molecular Formula C₉H₁₉N
Molecular Weight 141.26 g/mol
Appearance Colorless to yellow liquid (for related compounds)[1][2]
Odor Amine-like, fishy (for related compounds)[2]
Boiling Point Data not readily available
Solubility Slightly soluble in water (for related compounds)[1]

Synthesis of N-propan-2-ylcyclohexanamine

The primary and most efficient method for the synthesis of N-propan-2-ylcyclohexanamine is through the reductive amination of cyclohexanone (B45756) with isopropylamine (B41738). This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

Reaction Pathway

The synthesis proceeds via a two-step mechanism within a single reaction vessel:

  • Imine Formation: Cyclohexanone reacts with isopropylamine in a condensation reaction to form the N-isopropylcyclohexan-1-imine intermediate. This step is typically catalyzed by a mild acid.

  • Reduction: The imine intermediate is subsequently reduced to N-propan-2-ylcyclohexanamine. Various reducing agents can be employed for this step.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Cyclohexanone Cyclohexanone Imine N-isopropylcyclohexan-1-imine Cyclohexanone->Imine + Isopropylamine Isopropylamine Isopropylamine Water Water Imine->Water - H₂O Imine_redux N-isopropylcyclohexan-1-imine Final_product N-propan-2-ylcyclohexanamine Imine_redux->Final_product + [H] Reducing_agent [H] (Reducing Agent)

Caption: General reaction pathway for the synthesis of N-propan-2-ylcyclohexanamine.

Experimental Protocol: Reductive Amination

This protocol is a generalized procedure based on established methods for reductive amination.[3][4][5] Researchers should optimize conditions for specific laboratory setups and desired purity.

Materials and Reagents:

  • Cyclohexanone

  • Isopropylamine

  • Reducing agent (e.g., Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation with H₂/Pd/C)

  • Anhydrous solvent (e.g., Dichloromethane (B109758) (DCM), 1,2-Dichloroethane (DCE), or Methanol for catalytic hydrogenation)

  • Mild acid catalyst (e.g., Acetic acid)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add cyclohexanone (1.0 eq).

  • Solvent and Amine Addition: Dissolve the cyclohexanone in the chosen anhydrous solvent. Add isopropylamine (1.1 - 1.5 eq).

  • Iminium Ion Formation: If required by the choice of reducing agent (like NaBH(OAc)₃), add a catalytic amount of acetic acid (e.g., 1.2 eq). Stir the mixture at room temperature for 20-30 minutes.

  • Reduction:

    • For Sodium Borohydride Reagents: Slowly add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq) in portions to the stirring solution.

    • For Catalytic Hydrogenation: Transfer the initial mixture to a suitable pressure vessel containing a catalytic amount of Palladium on carbon (Pd/C). Pressurize the vessel with hydrogen gas (e.g., 9 bar).[3]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup:

    • For Sodium Borohydride Reagents: Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

    • For Catalytic Hydrogenation: Filter the reaction mixture to remove the catalyst.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by distillation to yield pure N-propan-2-ylcyclohexanamine.

G A Setup Reaction Vessel (Cyclohexanone, Solvent) B Add Isopropylamine & Acetic Acid A->B C Stir for Iminium Ion Formation B->C D Add Reducing Agent (e.g., NaBH(OAc)₃) C->D E Monitor Reaction (TLC/GC-MS) D->E F Quench Reaction (aq. NaHCO₃) E->F G Extract with Organic Solvent F->G H Wash with Brine G->H I Dry Organic Layer (Na₂SO₄/MgSO₄) H->I J Concentrate (Rotary Evaporator) I->J K Purify (Chromatography/Distillation) J->K

Caption: Experimental workflow for the reductive amination synthesis.

Potential Applications in Drug Development

While specific pharmacological data for N-propan-2-ylcyclohexanamine is not extensively documented in publicly available literature, the broader class of N-substituted cyclohexylamines and, more specifically, arylcyclohexylamines, are of significant interest in medicinal chemistry.

Analogues and Their Pharmacological Significance

Arylcyclohexylamines, which feature a cyclohexylamine (B46788) moiety, are well-known for their activity as antagonists of the N-methyl-D-aspartate (NMDA) receptor.[6] This class includes compounds like ketamine and phencyclidine (PCP), which have pronounced dissociative anesthetic and psychoactive effects. The cyclohexylamine scaffold is crucial for retaining this NMDA receptor activity.[6]

Furthermore, subtle modifications to the N-substituent on the cyclohexylamine ring can dramatically alter receptor binding affinity and selectivity. For instance, studies on N-substituted cis-N-methyl-2-(1-pyrrolidinyl)cyclohexylamines have identified potent and selective ligands for the sigma receptor, another important target in the central nervous system.[7]

Given these precedents, N-propan-2-ylcyclohexanamine serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The isopropyl group on the nitrogen atom can influence the lipophilicity and steric profile of derivative compounds, potentially modulating their pharmacokinetic and pharmacodynamic properties.

Signaling Pathways of Related Compounds

The primary mechanism of action for many pharmacologically active arylcyclohexylamines is the non-competitive antagonism of the NMDA receptor, a key player in glutamatergic neurotransmission.

G Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_ion Ca²⁺ NMDA_R->Ca_ion Opens Channel Neuron Postsynaptic Neuron Ca_ion->Neuron Influx ACH Arylcyclohexylamine (e.g., Ketamine) PCP_site PCP Binding Site ACH->PCP_site Blocks Channel PCP_site->NMDA_R

Caption: Simplified signaling pathway of NMDA receptor antagonism by arylcyclohexylamines.

Conclusion

N-propan-2-ylcyclohexanamine is a readily accessible secondary amine with a straightforward synthesis via reductive amination. While its direct applications are not widely reported, its structural similarity to pharmacologically active classes of compounds, such as NMDA receptor antagonists and sigma receptor ligands, makes it a valuable synthon for medicinal chemistry and drug discovery programs. Further research into the synthesis and biological evaluation of derivatives of N-propan-2-ylcyclohexanamine is warranted to explore its full therapeutic potential.

References

An In-depth Technical Guide to the Physicochemical Properties of N-Isopropylcyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of N-Isopropylcyclohexylamine (CAS No. 1195-42-2), a versatile intermediate in organic synthesis. The document details its key physical properties and outlines the standardized experimental protocols for their determination, ensuring accuracy and reproducibility in a laboratory setting.

Core Physicochemical Properties

This compound is typically a colorless to light yellow liquid at standard temperature and pressure.[1][2] Its key physical and chemical identifiers are summarized below.

Table 1: Physical and Chemical Data for this compound

PropertyValueSource(s)
CAS Number 1195-42-2[2][3][4][5]
Molecular Formula C₉H₁₉N[2][3][6][7]
Molecular Weight 141.25 g/mol [3][4][5]
Appearance Clear colorless to light yellow liquid[1][2]
Density 0.859 g/mL at 25 °C[2][4]
Boiling Point 175 °C at 760 mmHg[8][9]
60-65 °C at 12 mmHg[2][4][10][11]
Melting Point -79.9 °C (estimate)[2]

Experimental Protocols for Property Determination

Accurate determination of boiling and melting points is critical for the identification, purity assessment, and safe handling of chemical compounds. The following sections detail the standard methodologies.

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[2][6][8] For this compound, which is a liquid at room temperature, two primary methods are employed.

2.1.1. Distillation Method

This is a precise method for determining the boiling point of a liquid sample.[6][8]

  • Apparatus: A distillation flask, condenser, receiving flask, calibrated thermometer, and a controlled heat source.

  • Procedure:

    • A sample of this compound (at least 5 mL) is placed in the distillation flask along with boiling chips to ensure smooth boiling.[8]

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

    • The flask is heated gently. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.

    • The temperature is recorded when it becomes constant, which indicates that the vapor and liquid are in equilibrium. This stable temperature is the boiling point.[6]

    • It is crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[8][11]

2.1.2. Capillary Method (Thiele Tube)

This micro-method is suitable for small sample volumes.[2]

  • Apparatus: A Thiele tube or a similar oil bath, a small test tube (fusion tube), a capillary tube sealed at one end, a calibrated thermometer, and a heat-resistant fluid (e.g., mineral oil).[2]

  • Procedure:

    • A few milliliters of this compound are placed into the small test tube.

    • A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the liquid.

    • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

    • This assembly is immersed in the oil bath within the Thiele tube.[2]

    • The apparatus is heated gently. Initially, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

    • As the temperature approaches the boiling point, the rate of bubbles will increase significantly to form a rapid, continuous stream.

    • The heat source is then removed, and the bath is allowed to cool slowly.

    • The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[2]

Since this compound is a liquid at room temperature, its melting point is determined as a freezing point. The capillary method, as standardized by pharmacopeias like the USP, is a common approach.[1][3]

  • Apparatus: A melting point apparatus (either a heated metal block or a liquid bath), sealed capillary tubes, and a calibrated thermometer or digital temperature sensor.[1][12]

  • Procedure:

    • The liquid sample of this compound is cooled until it solidifies.

    • The solid sample is finely powdered (if necessary) and packed into a capillary tube to a height of about 3 mm.[5][13]

    • The capillary tube is placed in the melting point apparatus.

    • The sample is heated at a controlled, slow rate (typically 1-2 °C per minute) as it approaches the expected melting point.[5][10]

    • The melting range is recorded from the temperature at which the first sign of liquefaction is observed to the temperature at which the entire sample has melted into a clear liquid.[3][10] For a pure substance, this range should be narrow.[10][12]

Experimental Workflow Visualization

The following diagram illustrates the logical steps involved in determining the boiling point of a liquid sample using the capillary method.

Boiling_Point_Determination_Workflow start Start prep_sample Prepare Sample: Place liquid in fusion tube. start->prep_sample prep_capillary Insert inverted, sealed capillary tube into liquid. prep_sample->prep_capillary assemble Assemble Apparatus: Attach tube to thermometer and place in Thiele tube. prep_capillary->assemble heat Apply Gentle Heat assemble->heat observe_bubbles Observe Bubbles heat->observe_bubbles rapid_stream Is there a rapid, continuous stream? observe_bubbles->rapid_stream Bubbles Emerge rapid_stream->heat No remove_heat Remove Heat Source rapid_stream->remove_heat Yes cool Allow to Cool Slowly remove_heat->cool observe_entry Observe Liquid Entry cool->observe_entry observe_entry->cool No Entry Yet record_temp Record Temperature: This is the Boiling Point. observe_entry->record_temp Liquid Enters Capillary end End record_temp->end

Caption: Workflow for Boiling Point Determination via Capillary Method.

References

A Comprehensive Technical Guide to the Solubility of N-Isopropylcyclohexylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of N-Isopropylcyclohexylamine (CAS No. 1195-42-2), a secondary amine utilized as a building block in organic synthesis and medicinal chemistry. Given the limited availability of specific quantitative solubility data in public literature, this document establishes a predictive solubility profile based on fundamental chemical principles and data from analogous compounds. Furthermore, it outlines a comprehensive experimental protocol for the precise determination of its solubility, enabling researchers to generate critical data for applications in synthesis, formulation, and drug discovery.

Predicted Solubility Profile of this compound

Based on the "like dissolves like" principle, this compound is expected to be highly soluble in a wide array of organic solvents.[3][4] Its non-polar alkyl groups (cyclohexyl and isopropyl) will interact favorably with non-polar and moderately polar organic solvents through van der Waals forces. The nitrogen atom's lone pair of electrons allows for hydrogen bonding with protic solvents, though this is sterically hindered to some extent by the bulky alkyl groups compared to a primary amine like cyclohexylamine.

The solubility of the structurally similar compound, cyclohexylamine, provides a strong basis for these predictions. Cyclohexylamine is reported to be miscible with water and a wide range of common organic solvents, including alcohols, ethers, ketones, esters, and hydrocarbons.[5][6][7] Due to the addition of the hydrophobic isopropyl group, this compound is expected to exhibit even greater solubility in non-polar organic solvents and slightly reduced solubility in highly polar solvents like water compared to cyclohexylamine.

Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Aprotic Hexane, Toluene, BenzeneMiscibleStrong van der Waals interactions between the alkyl groups of the amine and the non-polar solvent.[6]
Polar Aprotic Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), ChloroformMiscible / Very SolubleFavorable dipole-dipole interactions and van der Waals forces. Miscibility is highly likely.[5]
Polar Protic Methanol, Ethanol, IsopropanolMiscible / Very SolubleCapable of forming hydrogen bonds with the alcohol solvents, in addition to strong van der Waals interactions.[1][8]
Ethers Diethyl etherMiscible / Very SolubleGood balance of polar and non-polar characteristics, leading to favorable interactions.[6]

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted isothermal equilibrium "shake-flask" method for determining the thermodynamic solubility of a liquid solute, such as this compound, in an organic solvent.[9][10] This method is considered the gold standard for generating reliable equilibrium solubility data.[11][12]

Objective:

To quantitatively determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:
  • This compound (>99% purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer or temperature probe

  • Glass vials with PTFE-lined screw caps (B75204) (e.g., 20 mL scintillation vials)

  • Analytical balance (± 0.1 mg)

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC)

Procedure:
  • Preparation of Solvent: Ensure the selected organic solvent is degassed, if necessary, to prevent bubble formation during the experiment.

  • Sample Preparation:

    • Add a precise volume of the organic solvent (e.g., 10.0 mL) to several glass vials.

    • Add an excess amount of this compound to each vial. An excess is confirmed by the presence of a separate, undissolved phase of the amine after initial mixing. This ensures that a saturated solution is formed.[10]

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C ± 0.1 °C).

    • Agitate the vials for a predetermined period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours.[9] To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[10][13]

  • Phase Separation:

    • Once equilibrium is achieved, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for at least 24 hours to allow for complete phase separation.

    • Carefully withdraw an aliquot of the supernatant (the saturated solvent phase) using a syringe. Avoid disturbing the undissolved amine phase.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any micro-droplets of the undissolved amine.

  • Analysis:

    • Accurately weigh the vial containing the filtered saturated solution.

    • Prepare a series of calibration standards of this compound in the same solvent.

    • Analyze the saturated solution sample and the calibration standards using a suitable analytical method, such as GC-FID.

    • Determine the concentration of this compound in the saturated solution by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as g/100 mL, g/kg of solvent, or molarity (mol/L).

    • Solubility ( g/100 mL) = (Concentration from analysis [g/mL]) x 100

Visualization of Experimental Workflow

The logical steps for the experimental determination of solubility are outlined in the diagram below.

Solubility_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_analysis 3. Sampling & Analysis cluster_results 4. Data Processing prep_solvent Add Solvent to Vial prep_solute Add Excess Solute (this compound) prep_solvent->prep_solute agitate Agitate at Constant Temperature (24-72h) prep_solute->agitate settle Allow Phases to Settle (≥24h) agitate->settle sample Withdraw Aliquot of Supernatant settle->sample filter Filter Sample (0.22 µm Syringe Filter) sample->filter analyze Analyze Concentration (e.g., GC-FID) filter->analyze calculate Calculate Solubility from Calibration Curve analyze->calculate report Report Data (g/100mL, Molarity, etc.) calculate->report

Caption: Workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, a strong predictive assessment can be made based on its molecular structure and comparison with analogous compounds. It is anticipated to be highly soluble to miscible in a wide range of common organic solvents, a critical property for its use in organic synthesis and as a scaffold in drug development. This guide provides a robust framework for understanding these characteristics and a detailed experimental protocol for generating precise, quantitative solubility data. The provided workflow and methodologies will enable researchers to produce the necessary data to support formulation development, process optimization, and further research endeavors.

References

N-Isopropylcyclohexylamine safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety of N-Isopropylcyclohexylamine

Introduction

This compound (CAS No. 1195-42-2) is an amine-based organic compound utilized as a reagent and building block in various chemical syntheses.[1] Its application in research and development, particularly in the synthesis of complex molecules such as cannabidiol (B1668261) derivatives, necessitates a thorough understanding of its safety profile for professionals in laboratory and drug development settings.[2] This guide provides a comprehensive overview of its hazards, handling procedures, and emergency responses based on available Safety Data Sheet (SDS) information.

Chemical Identifiers:

  • CAS Number: 1195-42-2[1][3][4]

  • Molecular Formula: C₉H₁₉N[1][2][3][5]

  • Molecular Weight: 141.26 g/mol [1][3][6]

  • Synonyms: N-Cyclohexylisopropylamine, Isopropylcyclohexylamine[3][4][7]

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical under the Globally Harmonized System (GHS). The primary hazards are its flammability and corrosivity.[3][7] While some sources classify it as a skin and eye irritant (Category 2), the more severe classification of Skin Corrosion Category 1B and Serious Eye Damage Category 1 is also reported.[3][4][7][8] For maximum safety, it is prudent to adhere to the more stringent classification. The consensus GHS classification indicates it is a Flammable Liquid, causes severe skin and eye damage, and may cause respiratory irritation.[3][7][8]

  • Signal Word: Danger[3][5]

  • GHS Hazard Statements:

    • H226: Flammable liquid and vapor.[4][5][7][8]

    • H314: Causes severe skin burns and eye damage.[3][5][8]

    • H335: May cause respiratory irritation.[4][7][8]

GHS_Classification cluster_hazards GHS Hazard Classifications substance This compound flam Flammable Liquid Category 3 substance->flam H226 skin Skin Corrosion Category 1B substance->skin H314 eye Serious Eye Damage Category 1 substance->eye H314 stot Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory Irritation) substance->stot H335

Caption: GHS hazard classification for this compound.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. Note the discrepancies in reported flash points and boiling points, which may be due to different measurement methods or conditions.

PropertyValueSource(s)
Appearance Colorless to light yellow clear liquid[1][2][3]
Purity >98% - 99%[1][3][5]
Boiling Point 175 °C @ 760 mmHg 60-65 °C @ 12-16 mmHg[3][9]
Flash Point 33 °C (91.4 °F) 46 °C (114.8 °F) (closed cup)[3]
Density/Specific Gravity 0.850 - 0.859 g/mL at 25 °C[2][3]
Vapor Density 4.9[3]
Melting Point -79.9 °C (estimate)[2][9]
Refractive Index n20/D 1.448
Molecular Formula C₉H₁₉N[1][3][5]
Molecular Weight 141.26 g/mol [1][3][6]

Toxicological Profile

The toxicological properties of this compound have not been fully investigated.[3] However, available data indicates acute toxicity and it is classified as corrosive. Symptoms of overexposure may include headache, dizziness, nausea, and vomiting.[3] Ingestion can cause severe swelling and damage to delicate tissues with a danger of perforation.[3]

Test TypeRouteSpeciesValueSource
LD50 (Lethal Dose, 50%) IntraperitonealMouse550 mg/kg[9]
LD50 (Lethal Dose, 50%) IntravenousMouse40 mg/kg[9]
Experimental Protocols

The Safety Data Sheets that cite toxicological data do not provide detailed experimental methodologies. The values presented are summaries of results from standardized toxicological studies. For instance, an LD50 (Lethal Dose, 50%) study involves administering varying doses of a substance to a population of test animals to determine the dose at which 50% of the population succumbs. These tests are typically conducted under controlled laboratory conditions following guidelines from regulatory bodies like the OECD (Organisation for Economic Co-operation and Development).

Emergency Procedures and First Aid

Immediate medical attention is required for all routes of exposure.[3] First responders should wear appropriate personal protective equipment, including rubber gloves and air-tight goggles, to avoid secondary exposure.[5]

First_Aid_Workflow cluster_routes Routes of Exposure cluster_actions Immediate Actions start Exposure Event inhalation Inhalation start->inhalation skin Skin/Hair Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion action_inhale Remove to fresh air. Keep at rest. inhalation->action_inhale action_skin Take off all contaminated clothing. Rinse skin with water/shower. skin->action_skin action_eye Rinse cautiously with water for several minutes. Remove contact lenses. eye->action_eye action_ingest Rinse mouth. Do NOT induce vomiting. ingestion->action_ingest end_node Immediately Call a POISON CENTER or Doctor action_inhale->end_node action_skin->end_node action_eye->end_node action_ingest->end_node Safe_Handling_PPE cluster_main Safe Handling Protocols cluster_eng cluster_ppe eng_controls Engineering Controls fume_hood Chemical Fume Hood or Local Exhaust Ventilation eng_controls->fume_hood grounding Grounding and Bonding (Explosion-Proof Equipment) eng_controls->grounding ppe Personal Protective Equipment (PPE) eye_protection Safety Goggles and/or Face Shield ppe->eye_protection hand_protection Impervious Gloves (e.g., Nitrile, Neoprene) ppe->hand_protection body_protection Protective Clothing (Lab Coat, Apron) ppe->body_protection resp_protection Approved Respirator (if ventilation is inadequate) ppe->resp_protection

References

The Unseen Influence: A Technical Guide to the Steric Hindrance Effects of N-Isopropylcyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isopropylcyclohexylamine, a secondary amine characterized by its bulky cyclohexyl and isopropyl substituents, plays a significant role in modern organic synthesis and medicinal chemistry. Its profound steric hindrance is not a limitation but a powerful tool, influencing reaction kinetics, dictating stereochemical outcomes, and enabling unique chemical transformations. This in-depth technical guide explores the multifaceted steric effects of this compound, providing a comprehensive overview of its synthesis, conformational properties, and applications. Detailed experimental protocols for its synthesis and the preparation of its highly valuable lithium amide derivative are presented, alongside a quantitative analysis of its structural parameters. Through illustrative diagrams and tabulated data, this guide serves as an essential resource for researchers seeking to harness the controlled reactivity offered by this sterically demanding yet versatile molecule.

Introduction: The Concept of Steric Hindrance

In the intricate dance of chemical reactions, the spatial arrangement of atoms is a critical determinant of reactivity and selectivity. Steric hindrance arises from the non-bonding interactions that influence the shape and reactivity of molecules.[1] Bulky substituents can impede the approach of reagents, slow down reaction rates, and favor the formation of specific isomers. This compound is a prime example of a molecule where steric effects are deliberately employed to achieve desired chemical outcomes. The presence of both a cyclohexyl and an isopropyl group attached to the nitrogen atom creates a sterically congested environment, which is pivotal to its function in organic synthesis.[2]

Synthesis of this compound

The synthesis of this compound is primarily achieved through two robust and well-established methods: reductive amination and direct N-alkylation.

Reductive Amination of Cyclohexanone (B45756) with Isopropylamine (B41738)

Reductive amination is a highly efficient, one-pot procedure for the formation of amines.[3] This method involves the reaction of a carbonyl compound (cyclohexanone) with an amine (isopropylamine) to form an imine intermediate, which is then reduced in situ to the target secondary amine.[4]

Reaction Scheme:

G cluster_reactants Reactants cluster_process Reaction Steps cluster_workup Workup & Purification cyclohexanone Cyclohexanone dissolve Dissolve Cyclohexanone in Solvent (e.g., Methanol) cyclohexanone->dissolve isopropylamine Isopropylamine add_amine Add Isopropylamine isopropylamine->add_amine dissolve->add_amine form_imine Stir to Form Imine Intermediate add_amine->form_imine add_reducing_agent Add Reducing Agent (e.g., NaBH4) form_imine->add_reducing_agent stir Stir to Completion add_reducing_agent->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify (e.g., Distillation) dry->purify product This compound purify->product

N-Alkylation of Cyclohexylamine with an Isopropyl Halide

This classical method involves the direct alkylation of a primary amine (cyclohexylamine) with an alkyl halide (e.g., 2-bromopropane). The reaction proceeds via a nucleophilic substitution (SN2) mechanism. A base is typically required to neutralize the hydrogen halide byproduct.

Reaction Scheme:

G cluster_reaction Reaction cluster_products Products cyclohexylamine Cyclohexylamine (Nucleophile) product This compound cyclohexylamine->product S_N2 Attack isopropyl_halide Isopropyl Halide (Electrophile) isopropyl_halide->product base Base (e.g., K2CO3) salt Salt Byproduct (e.g., KBr) base->salt acid_byproduct HBr

Quantitative Analysis of Steric Hindrance

ParameterValue (Calculated)Significance
C-N-C Bond Angle ~114°The deviation from the ideal sp³ bond angle of 109.5° suggests steric repulsion between the bulky cyclohexyl and isopropyl groups, forcing the bonds further apart.
Dihedral Angles VariableThe molecule can adopt multiple conformations due to the rotation around the C-N bonds. The lowest energy conformers will seek to minimize steric interactions between the hydrogen atoms on the cyclohexyl and isopropyl groups.
"N Exposure" LowThis is a computational metric that assesses the accessibility of the nitrogen lone pair.[2] For this compound, the "N exposure" is significantly lower than for less hindered amines, quantifying the steric shielding of the reactive nitrogen center.

Spectroscopic Signature of Steric Hindrance

The steric environment of this compound influences its spectroscopic properties.

  • 1H NMR: The proton signals for the methine (-CH-) of the isopropyl group and the cyclohexyl group are often complex due to overlapping signals and diastereotopicity. The steric hindrance can restrict bond rotation, leading to broader signals at room temperature.

  • 13C NMR: The chemical shifts of the carbons alpha to the nitrogen are influenced by the steric compression.

  • IR Spectroscopy: The N-H stretching vibration (typically around 3300-3500 cm⁻¹) can be broader and weaker compared to less hindered secondary amines due to intermolecular hydrogen bonding being sterically impeded.

Key Applications Driven by Steric Hindrance

The primary utility of this compound stems from its application as a precursor to the strong, non-nucleophilic base, Lithium N-isopropylcyclohexylamide (LICA).

Formation of Lithium N-isopropylcyclohexylamide (LICA)

LICA is a powerful base used to deprotonate weakly acidic protons, such as those alpha to carbonyl groups, to form enolates.[5] The immense steric bulk of the N-isopropylcyclohexylamide anion prevents it from acting as a nucleophile, thus avoiding unwanted side reactions.[5]

Reaction Scheme:

G amine This compound (Sterically Hindered Precursor) LICA Lithium N-isopropylcyclohexylamide (LICA) (Strong, Non-nucleophilic Base) amine->LICA Deprotonation nBuLi n-Butyllithium (Strong Base) nBuLi->LICA enolate Enolate Intermediate LICA->enolate Deprotonation carbonyl Carbonyl Compound (e.g., Ester, Ketone) carbonyl->enolate product α-Substituted Carbonyl Compound enolate->product Nucleophilic Attack electrophile Electrophile (e.g., Alkyl Halide) electrophile->product

Detailed Experimental Protocols

Synthesis of this compound via Reductive Amination

Materials:

Procedure:

  • In a round-bottom flask, dissolve cyclohexanone (1.0 eq.) in methanol.

  • Cool the solution in an ice bath and add isopropylamine (1.2 eq.) dropwise.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture again in an ice bath and add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 20°C.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of 1M HCl until the pH is acidic.

  • Remove the methanol under reduced pressure.

  • Basify the aqueous residue with 2M NaOH until the pH is >10.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to yield this compound as a colorless liquid.

Preparation of Lithium N-isopropylcyclohexylamide (LICA)

Materials:

Procedure (performed under an inert atmosphere, e.g., Argon or Nitrogen):

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add anhydrous THF.

  • Cool the THF to -78°C using a dry ice/acetone bath.

  • Add freshly distilled this compound (1.05 eq.) to the cold THF.

  • Slowly add n-butyllithium (1.0 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -70°C.

  • After the addition is complete, stir the resulting solution at -78°C for 30 minutes. The solution of LICA is now ready for use in subsequent reactions.[6]

Conclusion

The steric hindrance of this compound is a defining characteristic that underpins its utility in organic synthesis. By understanding and quantifying these steric effects, chemists can better predict and control the outcomes of reactions. Its role as a precursor to the powerful, non-nucleophilic base LICA highlights how steric bulk can be strategically employed to favor specific reaction pathways. This guide provides a foundational understanding of the synthesis, properties, and applications of this compound, empowering researchers to leverage its unique steric attributes in the design and execution of complex chemical transformations, particularly in the realm of pharmaceutical development where precise molecular architecture is paramount.

References

N-Isopropylcyclohexylamine: A Comprehensive Technical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, State] – [Date] – This technical guide provides an in-depth analysis of N-Isopropylcyclohexylamine, a secondary amine with applications in organic synthesis. The document, intended for researchers, scientists, and drug development professionals, elucidates the structural classification, physicochemical properties, and a detailed experimental protocol for its synthesis.

Classification of this compound

This compound is classified as a secondary amine .[1][2][3][4] This classification is determined by the number of organic substituents bonded directly to the nitrogen atom. In the case of this compound, the nitrogen atom is covalently bonded to two alkyl groups: a cyclohexyl group and an isopropyl group, in addition to one hydrogen atom.[5][6][7]

Primary amines have one alkyl or aryl substituent (RNH₂), while tertiary amines have three (R₃N).[1][2][8] The presence of two carbon-nitrogen bonds and one nitrogen-hydrogen bond unequivocally categorizes this compound as a secondary amine.

structure cluster_cyclohexyl Cyclohexyl N N H H N->H C_iso_1 C N->C_iso_1 Isopropyl C1 C N->C1 Cyclohexyl C_iso_2 CH₃ C_iso_1->C_iso_2 C_iso_3 CH₃ C_iso_1->C_iso_3 C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its application in experimental design and chemical synthesis.

PropertyValueReference(s)
Molecular Formula C₉H₁₉N[9]
Molecular Weight 141.25 g/mol [5][9]
CAS Number 1195-42-2[5][9]
Appearance Colorless to light yellow clear liquid
Boiling Point 60-65 °C at 12 mmHg[5]
Density 0.859 g/mL at 25 °C[5]
Refractive Index (n20/D) 1.448[5]
Flash Point 46 °C (114.8 °F) - closed cup[5]

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be effectively achieved through the reductive amination of cyclohexanone (B45756) with isopropylamine (B41738). This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

Reaction Principle

reaction_pathway cyclohexanone Cyclohexanone intermediate Iminium Ion Intermediate cyclohexanone->intermediate + Isopropylamine - H₂O isopropylamine Isopropylamine isopropylamine->intermediate product This compound intermediate->product + [H] reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->intermediate

Figure 2: Reaction pathway for the synthesis of this compound.

Materials and Reagents
Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanone (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Amine Addition: To the stirring solution, add isopropylamine (1.1 equivalents) via syringe.

  • Iminium Ion Formation: Add glacial acetic acid (1.2 equivalents) to the reaction mixture. Stir the solution at room temperature for approximately 30 minutes to facilitate the formation of the iminium ion intermediate.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture in portions. The addition may be slightly exothermic; maintain the temperature with a water bath if necessary.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with two portions of DCM.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain the pure secondary amine.

This technical guide provides a foundational understanding of this compound for professionals in the chemical and pharmaceutical sciences. The detailed classification, tabulated properties, and a robust synthesis protocol offer a comprehensive resource for its application in research and development.

References

Spectroscopic Analysis of N-Isopropylcyclohexylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: N-Isopropylcyclohexylamine (CAS No. 1195-42-2) is a secondary amine that serves as a significant building block in organic and medicinal chemistry.[1] Its structure, which combines a bulky cyclohexyl group with an isopropyl moiety on the nitrogen atom, makes it a valuable intermediate for synthesizing more complex amines and potential pharmaceutical agents.[1] Accurate structural elucidation and purity assessment are critical in its application, necessitating a thorough analysis using modern spectroscopic techniques. This guide provides an in-depth summary of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound. The data is organized into tables for clarity and ease of comparison.

Chemical Structure of this compound Figure 1: Chemical Structure of this compound with atom numbering for NMR assignments.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound displays characteristic signals corresponding to the isopropyl and cyclohexyl groups. The chemical shifts can vary based on the solvent and experimental conditions.[1]

Assignment Typical Chemical Shift (δ) Range (ppm) [1]Multiplicity [1]Integration
Isopropyl -CH₃ (H-8, H-9)0.9 - 1.2Doublet6H
Cyclohexyl -CH₂ (H-3, H-4, H-5)1.0 - 1.9Multiplet6H
Cyclohexyl -CH₂ (H-2, H-6)1.0 - 1.9Multiplet4H
Cyclohexyl -CH (H-1)2.3 - 2.8Multiplet1H
Isopropyl -CH (H-7)2.7 - 3.2Septet1H
Amine -NH0.5 - 2.0Broad Singlet1H
¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Assignment Typical Chemical Shift (δ) Range (ppm) [1]
Isopropyl -CH₃ (C-8, C-9)22 - 25
Cyclohexyl -CH₂ (C-4)24 - 27
Cyclohexyl -CH₂ (C-3, C-5)25 - 28
Cyclohexyl -CH₂ (C-2, C-6)33 - 36
Isopropyl -CH (C-7)45 - 50
Cyclohexyl -CH (C-1)55 - 60
Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups through their characteristic vibrational frequencies. The data presented is from the NIST/EPA Gas-Phase Infrared Database.[2][3]

Wavenumber (cm⁻¹) Intensity Assignment
~3300Medium, SharpN-H Stretch (Secondary Amine)
2925-2940StrongC-H Stretch (Cyclohexyl Asymmetric)
2850-2860StrongC-H Stretch (Cyclohexyl Symmetric)
1440-1460MediumC-H Bend (CH₂)
1130-1180Medium-StrongC-N Stretch
Mass Spectrometry (MS)

The electron ionization mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular formula is C₉H₁₉N, with a molecular weight of 141.25 g/mol .[2][4]

m/z Relative Intensity Probable Fragment Structure
141Moderate[M]⁺ (Molecular Ion)
126Strong[M - CH₃]⁺
100Base Peak[M - C₃H₅]⁺ or [C₆H₁₁NHCH₂]⁺
84Moderate[C₆H₁₂]⁺ (Cyclohexene)
56Strong[C₃H₅NH₂]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are representative and may be adapted based on the specific instrumentation available.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR: Acquire the spectrum using standard parameters, typically with a 30-90° pulse angle and 8-16 scans.

    • For ¹³C NMR: Acquire the spectrum using proton-decoupling. A larger number of scans will be required to achieve a good signal-to-noise ratio.

FTIR Spectroscopy Protocol

This protocol is for analyzing a pure liquid sample ("neat").

  • Sample Preparation:

    • Place one or two drops of liquid this compound directly onto the surface of a clean, dry salt plate (e.g., NaCl or KBr) or onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • If using salt plates, place a second plate on top to create a thin liquid film.

  • Data Acquisition:

    • Place the sample holder (with the salt plates or the ATR accessory) into the sample compartment of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample holder or clean ATR crystal.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or methanol.

  • GC-MS System Parameters:

    • Injector: Split/splitless inlet, typically at 250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Temperature Program: An initial temperature of 50-70°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250-280°C.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Analyzer: Quadrupole or Ion Trap.

      • Scan Range: m/z 40-400.

      • Ion Source Temperature: 230°C.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Characterization cluster_prep Sample Handling cluster_analysis Data Acquisition cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Pure Compound (this compound) Prep Sample Preparation (Dissolving, Diluting, etc.) Sample->Prep NMR NMR Spectrometer (¹H & ¹³C) Prep->NMR IR FTIR Spectrometer Prep->IR MS GC-MS System Prep->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structural Elucidation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow of Spectroscopic Analysis.

References

A Technical Guide to High-Purity N-Isopropylcyclohexylamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Isopropylcyclohexylamine (CAS No. 1195-42-2) is a secondary amine that serves as a versatile building block in organic synthesis and medicinal chemistry.[1] Its molecular structure, featuring a bulky cyclohexyl group and an isopropyl substituent on the nitrogen atom, imparts significant steric hindrance and lipophilicity.[1] These characteristics make it a valuable intermediate in the development of novel molecular scaffolds and a precursor for synthesizing more complex amines, potential pharmaceutical candidates, and ligands for catalysis.[1] This technical guide provides an in-depth overview of commercially available high-purity this compound, its chemical and physical properties, synthesis methodologies, and key applications in research and drug development.

Commercial Suppliers and Product Specifications

High-purity this compound is available from several reputable chemical suppliers. The products are typically intended for research and development purposes and not for human or veterinary use.[1] Key commercial suppliers include TCI America, Sigma-Aldrich (a subsidiary of Merck), and Thermo Scientific Chemicals (formerly Acros Organics). The purity of commercially available this compound is generally high, with typical assays of 98% or greater.

Table 1: Commercial Product Specifications for this compound

SupplierProduct/Catalog NumberPurityForm
TCI AmericaI0373>98.0% (GC)Colorless to Light Yellow Liquid
Sigma-Aldrich16197798%Liquid
Thermo Scientific ChemicalsAC17176005099%Liquid

Table 2: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 1195-42-2[2][3][4]
Molecular Formula C₉H₁₉N[2][3][4]
Molecular Weight 141.26 g/mol [2][3][4]
Boiling Point 60-65 °C at 12 mmHg[5][6]
Density 0.859 g/mL at 25 °C[5][6]
Refractive Index n20/D 1.448[5][6]
InChI Key UYYCVBASZNFFRX-UHFFFAOYSA-N[2][3][4]
SMILES CC(C)NC1CCCCC1[2]

Synthesis of High-Purity this compound

The two primary synthetic routes to this compound are reductive amination and N-alkylation.

Reductive Amination of Cyclohexanone (B45756) with Isopropylamine (B41738)

Reductive amination is a widely used and efficient method for the synthesis of this compound.[1] This one-pot procedure involves the reaction of cyclohexanone with isopropylamine to form an imine intermediate, which is then reduced in situ to the final secondary amine.[7]

Experimental Protocol: Reductive Amination

  • Reactant Preparation: In a round-bottom flask, dissolve cyclohexanone (1.0 equivalent) and isopropylamine (1.0-1.2 equivalents) in a suitable solvent such as methanol (B129727), dichloromethane (B109758) (DCM), or dichloroethane (DCE).[7]

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. For less reactive ketones, a dehydrating agent like magnesium sulfate (B86663) or molecular sieves can be added.[7]

  • Reduction: To the stirred solution, add a mild reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 equivalents) or sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) portion-wise.[7] Sodium borohydride (B1222165) (NaBH₄) can also be used, typically in a methanol solvent.[7]

  • Reaction Completion and Work-up: Continue stirring the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7] Extract the aqueous layer with an organic solvent like ethyl acetate (B1210297) or DCM.[7]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[7] After filtering, concentrate the solution under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel to yield the high-purity this compound.[7]

G cluster_0 Reductive Amination Workflow Reactants Cyclohexanone + Isopropylamine Imine_Formation Imine Formation (1-2h, RT) Reactants->Imine_Formation Dissolve in Solvent DCM, DCE, or Methanol Solvent->Imine_Formation Reduction In situ Reduction Imine_Formation->Reduction Reducing_Agent NaBH(OAc)3 or NaBH3CN Reducing_Agent->Reduction Add portion-wise Workup Quench (NaHCO3), Extraction Reduction->Workup Purification Flash Column Chromatography Workup->Purification Product High-Purity This compound Purification->Product

Workflow for the reductive amination synthesis.
N-Alkylation of Cyclohexylamine (B46788) with an Isopropyl Halide

A more traditional method for synthesizing this compound is the direct N-alkylation of cyclohexylamine with an isopropyl halide, such as isopropyl bromide or isopropyl chloride.[1] This reaction is a classic example of nucleophilic substitution.[1]

Experimental Protocol: N-Alkylation

  • Reactant Preparation: In a suitable reaction vessel, dissolve cyclohexylamine (1.0 equivalent) in a solvent like acetonitrile.

  • Base Addition: Add a non-nucleophilic base (1.5-2.0 equivalents), such as potassium carbonate or triethylamine, to the solution. The base is necessary to neutralize the hydrogen halide byproduct formed during the reaction.[1]

  • Addition of Alkylating Agent: Slowly add the isopropyl halide (1.0-1.1 equivalents) to the stirred mixture at room temperature or 0 °C to control the initial reaction rate.[7]

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the primary amine is consumed, as monitored by TLC or LC-MS.[7]

  • Work-up: Upon completion, filter off the inorganic salts.[7] Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[7]

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[7] The resulting crude product can be purified by flash column chromatography to isolate the mono-alkylated this compound.[7]

G cluster_1 N-Alkylation Workflow Reactants_Alkylation Cyclohexylamine + Isopropyl Halide Reaction N-Alkylation (RT or 40-60°C) Reactants_Alkylation->Reaction Base K2CO3 or Et3N Base->Reaction Add to neutralize acid Solvent_Alkylation Acetonitrile Solvent_Alkylation->Reaction Dissolve in Workup_Alkylation Filtration, Extraction Reaction->Workup_Alkylation Purification_Alkylation Flash Column Chromatography Workup_Alkylation->Purification_Alkylation Product_Alkylation High-Purity This compound Purification_Alkylation->Product_Alkylation

References

N-Isopropylcyclohexylamine: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isopropylcyclohexylamine is a secondary amine that serves as a valuable and versatile building block in medicinal chemistry. Its unique structural features, characterized by a bulky cyclohexyl group and an isopropyl substituent on the nitrogen atom, impart desirable physicochemical properties to molecules, influencing their metabolic stability, lipophilicity, and membrane permeability. While not currently a core component of any publicly disclosed FDA-approved drugs, its utility in the synthesis of complex molecular scaffolds, particularly in the realm of research and preclinical development, is well-documented. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and its application as a key intermediate in the preparation of bioactive compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in drug design and synthesis. These properties influence its reactivity, solubility, and handling.[1][2][3][4]

PropertyValueReference
Molecular Formula C₉H₁₉N[4]
Molecular Weight 141.25 g/mol [4]
Appearance Clear colorless to light yellow liquid[3]
Boiling Point 60-65 °C at 12 mmHg
Density 0.859 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.448[2]
Flash Point 93 °F
pKa 11.03 ± 0.20 (Predicted)
LogP 2.7 (Predicted)
CAS Number 1195-42-2[3]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the reductive amination of cyclohexanone (B45756) with isopropylamine (B41738). This one-pot reaction offers high selectivity and good yields.

Experimental Protocol: Synthesis of this compound via Reductive Amination

This protocol details the synthesis of this compound from cyclohexanone and isopropylamine using sodium triacetoxyborohydride (B8407120) as the reducing agent.

Materials and Reagents:

  • Cyclohexanone

  • Isopropylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (B1671644) (DCE) or Dichloromethane (B109758) (DCM)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add cyclohexanone (1.0 eq). Dissolve the cyclohexanone in an anhydrous solvent such as 1,2-dichloroethane or dichloromethane.

  • Amine Addition: To the stirred solution, add isopropylamine (1.1 - 1.2 eq) dropwise at room temperature.

  • Iminium Ion Formation: Add glacial acetic acid (1.2 eq) to the reaction mixture. Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. The addition may be exothermic; maintain the temperature below 30°C using a water bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-12 hours).

  • Workup:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

  • Drying and Solvent Removal:

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation to afford this compound as a colorless to light yellow liquid.

Visualization of the Synthesis Workflow:

G Synthesis Workflow of this compound cluster_reaction Reaction cluster_workup Workup & Purification start Cyclohexanone + Isopropylamine in DCE iminium Iminium Ion Formation (+ Acetic Acid) start->iminium Stir 30-60 min reduction Reduction (+ NaBH(OAc)₃) iminium->reduction Stir 2-12h quench Quench with NaHCO₃ reduction->quench Reaction Complete extract Extract with DCM quench->extract dry Dry over MgSO₄ extract->dry concentrate Concentrate dry->concentrate purify Vacuum Distillation concentrate->purify end end purify->end Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Application in the Synthesis of Bioactive Molecules: Cannabinoid Derivatives

A notable application of this compound is as a reagent in the synthesis of cannabinoid derivatives, specifically 7-hydroxy cannabidiol (B1668261) (7-OH-CBD) and cannabidiol-7-oic acid. These compounds are metabolites of cannabidiol (CBD) and are of significant interest for their potential pharmacological activities.

The synthesis of these derivatives often involves the use of a strong, non-nucleophilic base. This compound can be converted to its corresponding lithium amide, Lithium N-isopropylcyclohexylamide (LICA), which serves this purpose effectively due to its steric bulk.

Signaling Pathways of Cannabinoid Receptors

The cannabinoid derivatives synthesized using this compound as a reagent exert their biological effects primarily through interaction with the cannabinoid receptors, CB1 and CB2. These are G protein-coupled receptors (GPCRs) that, upon activation, trigger a cascade of intracellular signaling events.

G Cannabinoid Receptor Signaling Pathway cluster_membrane Cell Membrane CB1R CB1/CB2 Receptor G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Gene Gene Expression MAPK->Gene Ligand Cannabinoid Ligand (e.g., 7-OH-CBD) Ligand->CB1R Binds to Cellular Cellular Response (e.g., Neurotransmission, Immune Modulation) cAMP->Cellular Gene->Cellular

Caption: Simplified signaling cascade upon cannabinoid receptor activation.

Experimental Protocol: In Vitro Biological Evaluation of Cannabinoid Derivatives

The following are generalized protocols for assessing the binding affinity and functional activity of compounds at cannabinoid receptors.

1. Radioligand Competitive Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the cannabinoid receptors.

Materials and Reagents:

  • Cell membranes expressing human CB1 or CB2 receptors

  • Radioligand (e.g., [³H]CP55,940)

  • Test compound (e.g., 7-OH-CBD)

  • Non-specific binding control (e.g., WIN55,212-2)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)

  • Wash buffer (e.g., 50 mM Tris-HCl, 0.1% BSA, pH 7.4)

  • 96-well filter plates (GF/C)

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand and a high concentration of an unlabeled competitor).

  • Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Filtration: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.

2. [³⁵S]GTPγS Binding Assay

This functional assay measures the G protein activation upon agonist binding to the receptor.

Materials and Reagents:

  • Cell membranes expressing human CB1 or CB2 receptors

  • [³⁵S]GTPγS

  • GDP

  • Test compound (agonist)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • 96-well filter plates (GF/C)

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, GDP, and varying concentrations of the test compound.

  • Incubation: Add the cell membrane preparation and pre-incubate at 30°C for 15-30 minutes.

  • Reaction Initiation: Initiate the reaction by adding [³⁵S]GTPγS to each well. Incubate at 30°C for 60 minutes.

  • Filtration and Detection: Terminate the reaction by rapid filtration and wash the filters with ice-cold buffer. Measure the bound radioactivity as described for the radioligand binding assay.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound as a function of the test compound concentration to determine the EC50 (concentration for half-maximal stimulation) and Emax (maximum stimulation) values.

Visualization of the Assay Workflow:

G Workflow for In Vitro Cannabinoid Receptor Assays cluster_binding Radioligand Binding Assay cluster_functional [³⁵S]GTPγS Binding Assay b_setup Assay Setup: Membranes, Radioligand, Test Compound b_incubate Incubate (30°C, 60-90 min) b_setup->b_incubate b_filter Filtration & Washing b_incubate->b_filter b_detect Scintillation Counting b_filter->b_detect b_analysis b_analysis b_detect->b_analysis Data Analysis (IC₅₀, Kᵢ) f_setup Assay Setup: Membranes, GDP, Test Compound f_incubate Pre-incubate & Add [³⁵S]GTPγS (30°C, 60 min) f_setup->f_incubate f_filter Filtration & Washing f_incubate->f_filter f_detect Scintillation Counting f_filter->f_detect f_analysis f_analysis f_detect->f_analysis Data Analysis (EC₅₀, Emax)

Caption: General experimental workflows for binding and functional assays.

Structure-Activity Relationship (SAR) and Future Perspectives

Currently, there is a lack of comprehensive, publicly available Structure-Activity Relationship (SAR) studies specifically focused on a broad range of this compound derivatives. The utility of this building block appears to be more in its ability to impart favorable physicochemical properties as a whole, rather than being a pharmacophore with finely tunable interactions with a biological target through minor structural modifications.

Future research could focus on systematically exploring the SAR of N-alkylcyclohexylamines by varying the N-alkyl substituent and introducing substituents on the cyclohexyl ring. Such studies, coupled with computational modeling, could elucidate the key structural features required for potent and selective activity at various biological targets.

Conclusion

This compound is a valuable secondary amine building block in medicinal chemistry, prized for the steric bulk and lipophilicity it introduces into molecules. While it is not a prominent feature in currently approved drugs, its application in the synthesis of complex research compounds, such as cannabinoid derivatives, highlights its importance in drug discovery and development. The straightforward synthesis via reductive amination and its utility in forming potent, sterically hindered bases make it a practical and useful tool for medicinal chemists. Further exploration of the SAR of its derivatives may unveil new opportunities for the design of novel therapeutic agents.

References

Methodological & Application

Application Note: Synthesis of N-Isopropylcyclohexylamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reductive amination is a highly efficient and versatile chemical reaction for the formation of carbon-nitrogen (C-N) bonds, making it a cornerstone in the synthesis of primary, secondary, and tertiary amines.[1][2] This one-pot process, which combines the formation of an imine or iminium ion with its subsequent in-situ reduction, is widely employed in the pharmaceutical and fine chemical industries due to its high atom economy and ability to minimize over-alkylation, a common side reaction in direct alkylation methods.[2][3]

This application note provides a detailed experimental protocol for the synthesis of N-isopropylcyclohexylamine, a secondary amine, from cyclohexanone (B45756) and isopropylamine (B41738). The procedure utilizes sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), a mild and selective reducing agent that is particularly effective for the reductive amination of ketones.[1][2] This reagent offers significant advantages, including high yields, operational simplicity, and tolerance for various functional groups, making it preferable to harsher reducing agents.[2]

Reaction Principle

The synthesis of this compound from cyclohexanone and isopropylamine proceeds in a two-step, one-pot sequence:

  • Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of isopropylamine on the carbonyl carbon of cyclohexanone, forming a hemiaminal intermediate. Under mildly acidic conditions (provided by acetic acid), this intermediate readily dehydrates to form a Schiff base (imine), which is then protonated to generate an electrophilic iminium ion.[1][2][4]

  • In-situ Reduction: The hydride reagent, sodium triacetoxyborohydride, is specifically chosen for its ability to selectively reduce the iminium ion in the presence of the less reactive ketone starting material.[4][5] The hydride attacks the electrophilic carbon of the iminium ion, yielding the final product, this compound.[2]

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Cyclohexanone Cyclohexanone Iminium Iminium Ion Cyclohexanone->Iminium + H⁺ - H₂O Isopropylamine Isopropylamine Isopropylamine->Iminium + H⁺ - H₂O Product This compound Iminium->Product + NaBH(OAc)₃ (Reduction)

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

This protocol details the procedure for the synthesis of this compound on a laboratory scale.

Materials and Reagents

Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Equiv.
CyclohexanoneC₆H₁₀O98.142.0 g20.381.0
IsopropylamineC₃H₉N59.111.45 g (2.1 mL)24.461.2
Sodium TriacetoxyborohydrideNaBH(OAc)₃211.946.49 g30.571.5
Acetic Acid, GlacialCH₃COOH60.051.47 g (1.4 mL)24.461.2
Dichloromethane (B109758) (DCM), AnhydrousCH₂Cl₂84.9380 mL--
Saturated Sodium BicarbonateNaHCO₃-~100 mL--
Brine (Saturated NaCl)NaCl-~50 mL--
Anhydrous Magnesium SulfateMgSO₄-As needed--

Equipment

  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon inlet)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for vacuum distillation or flash column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure

  • Reaction Setup: To a clean, dry 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add cyclohexanone (1.0 eq) and anhydrous dichloromethane (80 mL).

  • Amine and Acid Addition: To the stirring solution, add isopropylamine (1.2 eq) via syringe, followed by the dropwise addition of glacial acetic acid (1.2 eq). Stir the resulting mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 15-20 minutes. The addition may be slightly exothermic; a water bath can be used to maintain room temperature if necessary.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the cyclohexanone starting material is consumed. This typically takes 2-6 hours.[1][2]

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. Ensure the aqueous layer is basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with dichloromethane (2 x 40 mL).

  • Drying and Solvent Removal: Combine the organic layers, wash with brine (~50 mL), and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1][2]

  • Purification: Purify the crude oil by vacuum distillation to yield this compound as a colorless to light yellow liquid.[2] Alternatively, flash column chromatography on silica (B1680970) gel can be employed.

G setup 1. Reaction Setup (Cyclohexanone, DCM under N₂) add_reagents 2. Reagent Addition (Isopropylamine, Acetic Acid) setup->add_reagents stir Stir 30 min add_reagents->stir add_reducing 3. Add NaBH(OAc)₃ (in portions) stir->add_reducing monitor 4. Reaction Monitoring (Stir 2-6h at RT, check by TLC) add_reducing->monitor workup 5. Work-up (Quench with NaHCO₃) monitor->workup extract 6. Extraction (DCM, Brine wash) workup->extract dry 7. Dry & Concentrate (MgSO₄, Rotovap) extract->dry purify 8. Purification (Vacuum Distillation) dry->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Data and Expected Results

The following tables summarize the physicochemical properties of the target compound and the typical reaction parameters.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number1195-42-2[6][7]
Molecular FormulaC₉H₁₉N[7][8]
Molecular Weight141.25 g/mol [7]
AppearanceColorless to light yellow liquid[8]
Boiling Point60-65 °C / 12 mmHg[7]
Density0.859 g/mL at 25 °C[7]
Refractive Indexn20/D 1.448[7]

Table 2: Typical Reaction Parameters and Expected Results

ParameterValue / Observation
Reaction Time2 - 6 hours
Reaction TemperatureRoom Temperature (20-25 °C)
MonitoringTLC (e.g., 10% Ethyl Acetate in Hexanes)
Expected Yield80 - 95% (based on analogous reactions)
Purity (after purification)>98% (GC)

Safety Information

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Cyclohexanone, isopropylamine, and dichloromethane are flammable and/or toxic. Handle with care.

  • Sodium triacetoxyborohydride reacts with water to release flammable gas. Add it slowly and avoid contact with moisture.

  • The quenching step with sodium bicarbonate produces gas (CO₂). Add the solution slowly to control the effervescence.

References

Synthesis of N-Isopropylcyclohexylamine via N-alkylation of Cyclohexylamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isopropylcyclohexylamine is a secondary amine with applications in various fields of chemical synthesis, including as an intermediate in the preparation of pharmaceuticals and agrochemicals. Its synthesis is a prime example of N-alkylation, a fundamental reaction in organic chemistry for the formation of carbon-nitrogen bonds. This document provides detailed application notes and protocols for the synthesis of this compound through the reductive amination of cyclohexylamine (B46788) with acetone (B3395972). Reductive amination is a highly efficient one-pot method that proceeds through the formation of an intermediate imine or enamine, which is subsequently reduced to the corresponding amine. This method is often preferred over direct alkylation with alkyl halides as it minimizes the risk of over-alkylation, leading to higher yields of the desired secondary amine.

Reaction Principle

The N-alkylation of cyclohexylamine with acetone follows a reductive amination pathway. The reaction is typically carried out in a suitable solvent and in the presence of a reducing agent. The process can be summarized in two key steps that occur in situ:

  • Imine Formation: The primary amine (cyclohexylamine) reacts with the ketone (acetone) to form a Schiff base, which is in equilibrium with its protonated form, the iminium ion. This step is often catalyzed by a weak acid.

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the iminium ion to the final secondary amine product, this compound.

Several reducing agents are suitable for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a preferred choice due to its mildness, selectivity for iminium ions over ketones, and operational simplicity. Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (B1222165) (NaBH₄).

Quantitative Data Summary

The following table summarizes the typical quantitative data for the reductive amination of a cyclic amine with a ketone, based on established protocols for similar reactions.[1] The data presented is for the analogous reaction of cyclopentanone (B42830) with n-butylamine and serves as a representative example.

ParameterValueReference
Reactants
Cyclohexylamine1.0 eq.Adapted from[1]
Acetone1.0-1.2 eq.Adapted from[1]
Acetic Acid (catalyst)1.0 eq.Adapted from[1]
Reducing Agent
Sodium Triacetoxyborohydride1.5 eq.[1]
Solvent
1,2-Dichloroethane (B1671644) (DCE)~5 mL per mmol of amine[1]
Reaction Conditions
TemperatureRoom Temperature[1]
Reaction Time12-24 hours[1]
Work-up & Purification
Quenching solutionSaturated aq. NaHCO₃[1]
Extraction solventDichloromethane (B109758) (DCM)[1]
Purification methodFlash column chromatography or distillation[1]
Expected Yield >80% (based on analogous reactions)

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound via reductive amination.

Materials and Reagents
  • Cyclohexylamine

  • Acetone

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial Acetic Acid

  • 1,2-Dichloroethane (DCE), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure

Reaction Setup

  • To a dry round-bottom flask equipped with a magnetic stir bar, add cyclohexylamine (1.0 equivalent).

  • Dissolve the cyclohexylamine in anhydrous 1,2-dichloroethane (DCE) (approximately 5 mL per mmol of cyclohexylamine).

  • Add acetone (1.0-1.2 equivalents) to the solution, followed by the addition of glacial acetic acid (1.0 equivalent).[1]

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion.[1]

Reduction

  • Carefully add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture in a single portion. A slight exotherm may be observed.[1]

  • Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed. The reaction is typically complete within 12-24 hours.[1]

Work-up

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).[1]

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (1 x 100 mL), followed by brine (1 x 100 mL).[1]

  • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

Purification

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel or by vacuum distillation to afford the pure this compound.[1]

Visualizations

Reaction Pathway

Reaction_Pathway Cyclohexylamine Cyclohexylamine Imine Imine Intermediate Cyclohexylamine->Imine Acetone Acetone Acetone->Imine Iminium_Ion Iminium Ion Imine->Iminium_Ion + H⁺ H2O H₂O Imine->H2O Iminium_Ion->Imine - H⁺ Product This compound Iminium_Ion->Product Reducing_Agent NaBH(OAc)₃ Reducing_Agent->Product Reduction H_plus H⁺ (from Acetic Acid) H_plus->Imine

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start 1. Mix Cyclohexylamine, Acetone, and Acetic Acid in DCE Imine_Formation 2. Stir for 20-30 min (Imine/Iminium Formation) Start->Imine_Formation Reduction 3. Add NaBH(OAc)₃ Imine_Formation->Reduction Stir 4. Stir for 12-24h at RT Reduction->Stir Quench 5. Quench with sat. NaHCO₃ Stir->Quench Extract 6. Extract with DCM Quench->Extract Wash 7. Wash with NaHCO₃ and Brine Extract->Wash Dry_Concentrate 8. Dry and Concentrate Wash->Dry_Concentrate Purify 9. Purify by Chromatography or Distillation Dry_Concentrate->Purify Product Pure this compound Purify->Product

Caption: Experimental workflow for this compound synthesis.

References

Application Notes and Protocols: Preparation of Lithium N-isopropylcyclohexylamide (LICA) from N-Isopropylcyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preparation and use of Lithium N-isopropylcyclohexylamide (LICA), a strong, non-nucleophilic base widely employed in organic synthesis. The following sections detail the necessary reagents, a step-by-step experimental protocol, safety precautions, and key applications.

Introduction

Lithium N-isopropylcyclohexylamide (LICA) is a sterically hindered lithium amide base that is highly valued in organic chemistry for its ability to deprotonate acidic protons without acting as a nucleophile.[1][2][3][4] This property is particularly useful for the formation of enolates from esters and ketones, facilitating subsequent alkylation and condensation reactions.[5] The preparation of LICA is straightforward, involving the reaction of N-isopropylcyclohexylamine with an organolithium reagent, typically n-butyllithium (n-BuLi), in an anhydrous ethereal solvent at low temperatures.

Reagent Information and Properties

Successful preparation of LICA requires careful handling of air- and moisture-sensitive reagents. The properties of the key chemicals are summarized below.

Table 1: Properties of this compound

PropertyValueReference
CAS Number 1195-42-2[6][7]
Molecular Formula C₉H₁₉N[6][7]
Molecular Weight 141.25 g/mol [7][8]
Appearance Clear colorless to light yellow liquid[6][7]
Boiling Point 60-65 °C at 12 mmHg[7][9]
Density 0.859 g/mL at 25 °C[7][9]
Refractive Index (n20/D) 1.448[7][9]

Table 2: Properties of n-Butyllithium (1.6 M in hexanes)

PropertyValueReference
CAS Number 109-72-8[10]
Molecular Formula C₄H₉Li[10][11]
Molecular Weight 64.06 g/mol [11]
Appearance Colorless or slightly yellow solution[10]
Key Hazards Pyrophoric, Reacts violently with water[10][11][12][13]

Table 3: Properties of Tetrahydrofuran (B95107) (THF, Anhydrous)

PropertyValueReference
CAS Number 109-99-9[14]
Molecular Formula C₄H₈O[14]
Molecular Weight 72.11 g/mol [14]
Boiling Point 66 °C[14]
Density 0.889 g/mL at 25 °C[14]
Key Considerations Must be anhydrous and free of peroxides[15]

Experimental Protocol: Preparation of Lithium N-isopropylcyclohexylamide (LICA)

This protocol describes the in situ generation of a solution of LICA in tetrahydrofuran (THF).

3.1. Materials and Equipment

  • This compound (freshly distilled)

  • n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

  • Anhydrous tetrahydrofuran (THF)

  • Two- or three-necked round-bottom flask, oven-dried

  • Septa

  • Syringes and needles

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen) with a bubbler

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

3.2. Reaction Workflow

LICA_Preparation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product A Dry Glassware B Assemble Apparatus under Inert Gas A->B C Add Anhydrous THF to Flask B->C D Add this compound C->D E Cool to -78 °C D->E F Add n-BuLi Dropwise E->F Maintain Temperature G Stir at -78 °C F->G Formation of LICA H LICA Solution Ready for Use G->H

Caption: Experimental workflow for the preparation of LICA.

3.3. Step-by-Step Procedure

  • Apparatus Setup: Assemble an oven-dried, two- or three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an inert gas inlet connected to a bubbler. Purge the flask with a steady stream of argon or nitrogen.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF to the flask via a syringe. Subsequently, add freshly distilled this compound to the THF with stirring.

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Formation of LICA: Slowly add a solution of n-butyllithium in hexanes dropwise to the cold amine solution via a syringe. The addition should be controlled to maintain the internal temperature below -70 °C. A color change to pale yellow is typically observed.

  • Stirring: After the addition of n-BuLi is complete, stir the solution at -78 °C for an additional 15-30 minutes to ensure complete formation of LICA.[16]

  • Use: The resulting solution of LICA is now ready for use in subsequent reactions. It is typically used in situ without isolation.

Table 4: Example Reagent Quantities for LICA Preparation

ReagentMolar Equiv.AmountMoles (mmol)Reference
This compound1.00.315 mL1.93[16]
n-Butyllithium (1.6 M in hexanes)1.01.2 mL1.92[16]
Anhydrous THF-2.0 mL-[16]

Reaction Pathway

The formation of LICA is an acid-base reaction where the strongly basic n-butyllithium deprotonates the secondary amine of this compound.

LICA_Formation reagents This compound + n-Butyllithium products Lithium N-isopropylcyclohexylamide (LICA) + Butane reagents->products THF, -78 °C

Caption: Reaction scheme for the synthesis of LICA.

Safety Precautions

  • n-Butyllithium: n-BuLi is a pyrophoric liquid that can ignite spontaneously on contact with air.[10][13] It also reacts violently with water and other protic solvents.[11] All manipulations must be carried out under a strict inert atmosphere (argon or nitrogen) using syringe and cannula techniques.[10][17] Personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and appropriate gloves, is mandatory.[12][17]

  • Anhydrous Solvents: Tetrahydrofuran can form explosive peroxides upon storage.[15] It is crucial to use freshly distilled or commercially available anhydrous THF that has been tested for the absence of peroxides.[15]

  • Low Temperatures: Handling cryogenic baths such as dry ice/acetone requires thermal gloves to prevent cold burns.

  • Quenching: Any excess organolithium reagents must be quenched carefully. This is typically done at low temperatures by the slow addition of a protic solvent like isopropanol, followed by water or a saturated aqueous solution of ammonium (B1175870) chloride.

Applications in Organic Synthesis

LICA is a powerful tool for the selective deprotonation of weakly acidic C-H bonds. Its bulky nature prevents it from acting as a nucleophile, making it ideal for several key transformations.

  • Enolate Formation: LICA is widely used to generate enolates from esters, lactones, and other carbonyl compounds where other bases might lead to nucleophilic addition.[5]

  • Alkylation Reactions: The enolates generated using LICA can be readily alkylated with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds.[5]

  • Asymmetric Synthesis: Chiral variants of lithium amides, or the use of LICA in the presence of chiral ligands, can effect enantioselective deprotonations, providing access to chiral building blocks.[18]

  • Elimination Reactions: As a strong, non-nucleophilic base, LICA can be employed to promote elimination reactions to form alkenes.

References

Application Notes and Protocols: Reductive Amination of Cyclohexanone with Isopropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing a robust and versatile methodology for the formation of carbon-nitrogen bonds. This one-pot reaction, which combines the formation of an imine or iminium ion intermediate with its subsequent reduction, is a highly efficient route to a diverse range of primary, secondary, and tertiary amines. These amine scaffolds are fundamental building blocks in the pharmaceutical industry, featuring prominently in a vast array of active pharmaceutical ingredients (APIs). This application note provides a detailed experimental protocol for the reductive amination of cyclohexanone (B45756) with isopropylamine (B41738) to synthesize N-isopropylcyclohexylamine, a valuable secondary amine intermediate in organic and medicinal chemistry.[1] The protocol described herein is based on established procedures for reductive amination, utilizing a mild and selective reducing agent to ensure high yields and operational simplicity.

Reaction Principle

The reductive amination of cyclohexanone with isopropylamine proceeds in a two-step, one-pot sequence. First, the carbonyl group of cyclohexanone reacts with the primary amine, isopropylamine, under mildly acidic conditions to form a Schiff base (imine) or its protonated form, the iminium ion. This intermediate is then reduced in situ by a hydride-based reducing agent to yield the final product, this compound. The choice of reducing agent is critical to the success of the reaction; mild reducing agents such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they selectively reduce the iminium ion over the starting ketone, thus minimizing the formation of cyclohexanol (B46403) as a byproduct. The reaction is typically carried out in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or methanol.

Signaling Pathway: Reaction Mechanism

Reductive_Amination_Mechanism cluster_step1 Step 1: Imine/Iminium Ion Formation cluster_step2 Step 2: Reduction Cyclohexanone Cyclohexanone Hemiaminal Hemiaminal Intermediate Cyclohexanone->Hemiaminal + Isopropylamine (Nucleophilic Attack) Isopropylamine Isopropylamine Iminium Iminium Ion Hemiaminal->Iminium - H₂O (Dehydration) Product This compound Iminium->Product + [H⁻] (Hydride Attack) ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Reaction mechanism of reductive amination.

Experimental Protocols

This protocol details a representative procedure for the reductive amination of cyclohexanone with isopropylamine using sodium triacetoxyborohydride.

Materials and Reagents:

  • Cyclohexanone (Reagent Grade)

  • Isopropylamine (Reagent Grade)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (Reagent Grade)

  • Dichloromethane (DCM), anhydrous (ACS Grade)

  • Acetic Acid, glacial (ACS Grade)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., Schlenk line or balloon)

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for fractional distillation

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon or nitrogen, add cyclohexanone (1.0 eq).

  • Solvent and Amine Addition: Dissolve the cyclohexanone in anhydrous dichloromethane (DCM) (approximately 5-10 mL per mmol of cyclohexanone). To this solution, add isopropylamine (1.1 - 1.2 eq) via syringe.

  • Acid Catalyst: Add glacial acetic acid (1.0 - 1.2 eq) to the reaction mixture. Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in portions over 10-15 minutes. The addition may be slightly exothermic; maintain the temperature with a water bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-12 hours).

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 30 mL).

  • Drying and Solvent Removal: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure. The boiling point of this compound is reported to be 60-65 °C at 12 mmHg.[2]

Experimental Workflow

Experimental_Workflow cluster_preparation Reaction Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Cyclohexanone and DCM B Add Isopropylamine A->B C Add Acetic Acid B->C D Add NaBH(OAc)₃ C->D E Stir and Monitor Reaction D->E F Quench with NaHCO₃ E->F G Extract with DCM F->G H Wash with Brine G->H I Dry and Concentrate H->I J Fractional Distillation I->J

Caption: Experimental workflow for reductive amination.

Data Presentation

The following table summarizes the key quantitative data for the product, this compound.

ParameterValue
Physical Properties
Molecular FormulaC₉H₁₉N
Molecular Weight141.26 g/mol
AppearanceColorless to light yellow liquid
Boiling Point60-65 °C @ 12 mmHg[2]
Density0.859 g/mL at 25 °C[2]
Spectroscopic Data
¹H NMR (CDCl₃)δ (ppm): 2.85-2.95 (m, 1H), 2.40-2.50 (m, 1H), 1.80-1.90 (m, 2H), 1.65-1.75 (m, 2H), 1.55-1.65 (m, 1H), 1.00-1.30 (m, 5H), 1.05 (d, 6H)
¹³C NMR (CDCl₃)δ (ppm): 55.0, 48.0, 34.0, 26.5, 25.0, 23.0
Purity
Purity (by GC)>98.0%[3]

Note: NMR data is representative and may vary slightly based on solvent and instrument.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

  • Cyclohexanone and isopropylamine are flammable and irritants. Handle with care.

  • Sodium triacetoxyborohydride is a water-sensitive reagent. Handle in a dry environment.

  • The quenching step with sodium bicarbonate should be performed slowly and cautiously to control the release of gas.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Applications of N-Isopropylcyclohexylamine in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Isopropylcyclohexylamine, a secondary amine characterized by its bulky cyclohexyl and isopropyl groups, serves as a versatile and valuable building block in modern organic synthesis. Its significant steric hindrance and moderate basicity make it a key reagent in a variety of transformations, ranging from the synthesis of complex natural products and their metabolites to the formation of strong, non-nucleophilic bases and the resolution of chiral compounds. This document provides detailed application notes and experimental protocols for the key uses of this compound, tailored for professionals in research and drug development.

Application 1: Reagent in the Synthesis of Cannabinoid Metabolites

This compound, in the form of its magnesium amide, plays a crucial role as a sterically hindered base in the synthesis of cannabinoids and their derivatives. A notable example is its use in the synthesis of (-)-7-hydroxy-cannabidiol (7-OH-CBD), a major metabolite of cannabidiol (B1668261) (CBD).[1] In this synthesis, the bulky base, prepared in situ from this compound and a Grignard reagent, facilitates the regioselective opening of an epoxide ring.

Experimental Protocol: Synthesis of (-)-7-hydroxy-CBD

This protocol is adapted from the synthetic strategy reported by Mechoulam and coworkers.[1]

Reaction Scheme:

G A CBD-dimethylether-epoxide B (-)-7-hydroxy-CBD-dimethylether A->B 1. CH3MgBr, this compound, Toluene 2. Workup G cluster_0 Enolate Formation cluster_1 Alkylation A Ester B Lithium Enolate A->B LICA, THF, -78 °C C Lithium Enolate E α-Alkylated Ester C->E D Alkyl Halide (R-X) D->E G A 2-Bromo-2-methylbutane B 2-Methyl-1-butene (Hofmann) A->B This compound, Heat (Major Product) C 2-Methyl-2-butene (Zaitsev) A->C (Minor Product) G A Racemic Acid (R/S) C Diastereomeric Salts (R-Acid:Amine and S-Acid:Amine) A->C B This compound B->C D Fractional Crystallization C->D E Separated Diastereomeric Salt (e.g., R-Acid:Amine) D->E F Acidification E->F G Enantiomerically Pure Acid (R) F->G G A Cyclohexanone C This compound A->C B Isopropylamine B->C NaBH(OAc)3, DCE

References

Application Notes and Protocols for N-Isopropylcyclohexylamine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of N-Isopropylcyclohexylamine as a versatile reagent in the synthesis of pharmaceutical intermediates. The focus is on its application in the preparation of precursors for targeted therapies, particularly kinase inhibitors.

Introduction

This compound is a secondary amine that serves as a valuable building block in organic synthesis. Its sterically hindered nature makes it a useful component in the construction of complex molecular architectures found in active pharmaceutical ingredients (APIs). A primary application of this reagent is in reductive amination and nucleophilic substitution reactions to introduce the N-isopropylcyclohexyl moiety into target molecules. This group can impart desirable pharmacokinetic properties to a drug candidate, such as improved metabolic stability and target binding affinity.

Application Highlight: Synthesis of a Pyrazolopyrimidine-based Mer Kinase Inhibitor Intermediate

A key application of an this compound-derived intermediate is in the synthesis of potent and selective Mer tyrosine kinase (MerTK) inhibitors. MerTK is a promising target in oncology, and its inhibition can reduce cancer cell survival and modulate the innate immune response. The pyrazolo[3,4-d]pyrimidine scaffold is a common core structure for kinase inhibitors.

Experimental Protocol: Synthesis of a Key Intermediate for UNC2250 (A Mer Kinase Inhibitor)

This protocol details the synthesis of a crucial intermediate for the Mer kinase inhibitor, UNC2250. The synthesis involves the reaction of a pyrazolopyrimidine core with a derivative of this compound.

Reaction Scheme:

G A 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine C Intermediate for UNC2250 A->C NaH, DMF B trans-4-(Isopropylamino)cyclohexanol B->C NaH, DMF

Figure 1: General reaction scheme for the synthesis of a UNC2250 intermediate.

Materials:

Reagent/MaterialGrade
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine≥98%
trans-4-(Isopropylamino)cyclohexanol≥97%
Sodium hydride (NaH), 60% dispersion in mineral oilReagent grade
N,N-Dimethylformamide (DMF), anhydrous≥99.8%
Ethyl acetate (B1210297) (EtOAc)ACS grade
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Silica (B1680970) gel230-400 mesh

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous N,N-Dimethylformamide (DMF).

  • Addition of Amine: Add trans-4-(isopropylamino)cyclohexanol (1.2 equivalents) to the DMF.

  • Deprotonation: Cool the mixture to 0 °C and add sodium hydride (1.3 equivalents) portion-wise. Stir the mixture at room temperature for 30 minutes.

  • Addition of Pyrazolopyrimidine: Add 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Work-up: Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary:

IntermediateStarting MaterialReagentsSolventReaction TimeTemperatureYield (%)Purity (%)
UNC2250 Intermediate4-Chloro-1H-pyrazolo[3,4-d]pyrimidine, trans-4-(Isopropylamino)cyclohexanolNaHDMF12 h80 °CNot specified>95 (by LC/MS)[1]

Note: While a specific yield is not provided in the available literature, this reaction is a standard nucleophilic aromatic substitution that typically proceeds in good to excellent yields.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and purification of the pyrazolopyrimidine intermediate.

G cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Work-up & Purification prep_reagents Prepare Reagents (Pyrazolopyrimidine, Amine, NaH, DMF) setup_reaction Set up Reaction Vessel (Inert Atmosphere) prep_reagents->setup_reaction add_amine Add Amine to DMF setup_reaction->add_amine add_nah Add NaH at 0°C add_amine->add_nah stir_rt Stir at Room Temperature add_nah->stir_rt add_pyrimidine Add Pyrazolopyrimidine stir_rt->add_pyrimidine heat_reaction Heat to 80°C for 12h add_pyrimidine->heat_reaction quench Quench with NaHCO₃ heat_reaction->quench extract Extract with Ethyl Acetate quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Flash Chromatography dry_concentrate->purify product Final Intermediate purify->product

Figure 2: Detailed workflow for the synthesis of the UNC2250 intermediate.

Conclusion

This compound and its derivatives are valuable reagents for introducing the N-isopropylcyclohexyl moiety into pharmaceutical intermediates. This functional group can be crucial for achieving the desired pharmacological profile of a drug candidate. The provided protocol for the synthesis of a Mer kinase inhibitor intermediate illustrates a practical application of this reagent in modern drug discovery. The straightforward reaction conditions and potential for high yields make this a reliable method for accessing complex molecular scaffolds. Researchers and drug development professionals can utilize this information to design and synthesize novel therapeutic agents.

References

Application Notes and Protocols: Synthesis of N-Isopropylcyclohexylamine via Reductive Amination using Sodium Cyanoborohydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of N-Isopropylcyclohexylamine through the reductive amination of cyclohexanone (B45756) with isopropylamine (B41738), utilizing sodium cyanoborohydride as the reducing agent. This method offers a reliable and selective one-pot procedure for the preparation of this secondary amine, which is a valuable building block in pharmaceutical and chemical synthesis. The protocol includes reagent quantities, reaction conditions, work-up, purification procedures, and expected outcomes. Additionally, this document presents a summary of quantitative data and a visual representation of the experimental workflow.

Introduction

Reductive amination is a cornerstone of amine synthesis in organic chemistry, valued for its efficiency and selectivity. The reaction proceeds through the formation of an iminium ion intermediate from a carbonyl compound and an amine, which is then reduced in situ to the corresponding amine. Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent for this transformation due to its mild nature and its chemoselectivity for the protonated imine (iminium ion) over the starting ketone or aldehyde.[1][2][3] This selectivity is attributed to the electron-withdrawing cyano group, which moderates the reactivity of the borohydride.[1] The reaction is typically performed under mildly acidic conditions (pH 4-7) to facilitate the formation of the iminium ion intermediate.[4]

This protocol details the synthesis of this compound, a secondary amine with applications in the synthesis of various biologically active molecules.

Signaling Pathway and Experimental Workflow

The synthesis of this compound via reductive amination follows a two-step sequence in a single reaction vessel. First, cyclohexanone reacts with isopropylamine to form an iminium ion intermediate. Subsequently, sodium cyanoborohydride selectively reduces the iminium ion to yield the final product, this compound.

experimental_workflow cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification cyclohexanone Cyclohexanone iminium_ion Iminium Ion Intermediate cyclohexanone->iminium_ion Imination isopropylamine Isopropylamine isopropylamine->iminium_ion product This compound iminium_ion->product Reduction nabh3cn Sodium Cyanoborohydride nabh3cn->product quench Quench with NaHCO₃ product->quench extract Extract with Diethyl Ether quench->extract dry Dry over MgSO₄ extract->dry concentrate Concentrate dry->concentrate distill Vacuum Distillation concentrate->distill final_product Pure this compound distill->final_product

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a similar, well-established procedure for the synthesis of N,N-dimethylcyclohexylamine.[5]

Materials and Reagents:

  • Cyclohexanone (C₆H₁₀O)

  • Isopropylamine (C₃H₉N)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Methanol (CH₃OH)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Diethyl ether (C₄H₁₀O)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄)

  • Hydrochloric acid (HCl), 6 M (for testing)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Distillation apparatus

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexanone (1.0 eq) and isopropylamine (1.2 eq) in methanol. Stir the solution at room temperature for 15-20 minutes to facilitate the formation of the iminium ion intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. In a separate flask, prepare a solution of sodium cyanoborohydride (1.5 eq) in a minimal amount of methanol. Add the sodium cyanoborohydride solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature below 20°C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (cyclohexanone) is consumed. The reaction is typically complete within 2-4 hours.[6]

  • Work-up:

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. Ensure the pH of the aqueous layer is basic (pH > 8).[6]

    • Reduce the volume of the mixture using a rotary evaporator to remove most of the methanol.

    • Transfer the resulting aqueous slurry to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

  • Purification:

    • Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

    • The crude product can be purified by vacuum distillation to yield this compound as a colorless oil.[6]

Safety Precautions:

  • Sodium cyanoborohydride is toxic and should be handled with care in a well-ventilated fume hood.

  • Contact of sodium cyanoborohydride with strong acids can liberate highly toxic hydrogen cyanide gas.[7]

  • Isopropylamine and diethyl ether are flammable and should be handled away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
Cyclohexanone (MW: 98.14 g/mol )1.0 eq[5]
Isopropylamine (MW: 59.11 g/mol )1.2 eqAdapted from[5]
Sodium Cyanoborohydride (MW: 62.84 g/mol )1.5 eqAdapted from[5]
Product
This compound (MW: 141.25 g/mol )[8]
Expected Yield50-60%Estimated based on[5]
Purity>98.0% (GC)[3]
AppearanceColorless to light yellow liquid[3]

Conclusion

The reductive amination of cyclohexanone with isopropylamine using sodium cyanoborohydride is an effective method for the synthesis of this compound. The procedure is straightforward, proceeds under mild conditions, and provides the desired product in good yield and high purity after purification. The provided protocol offers a reliable starting point for researchers requiring this important synthetic intermediate.

References

Application Notes and Protocols: The Role of N-Isopropylcyclohexylamine in the Synthesis of 7-hydroxy Cannabidiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview of the synthesis of 7-hydroxy cannabidiol (B1668261) (7-OH-CBD), a significant metabolite of cannabidiol (CBD), with a specific focus on the pivotal role of N-Isopropylcyclohexylamine. This document outlines the synthetic pathway, experimental protocols, and the biological relevance of 7-OH-CBD. The synthesis involves a key step of regioselective epoxide ring-opening facilitated by a Hauser base, generated in situ from this compound and methylmagnesium bromide. Detailed methodologies for the synthesis, purification, and characterization of the intermediates and the final product are provided. Furthermore, the known biological signaling pathways of CBD and its metabolites are discussed to provide context for the importance of synthesizing 7-OH-CBD for further pharmacological studies.

Introduction

Cannabidiol (CBD) is a non-psychoactive phytocannabinoid from the Cannabis sativa plant that has garnered significant interest for its therapeutic potential in a variety of disorders, including epilepsy, anxiety, and inflammation.[1] Upon administration, CBD is metabolized in the liver, primarily by cytochrome P450 enzymes, with CYP2C19 being a key enzyme in the formation of 7-hydroxy cannabidiol (7-OH-CBD).[2] 7-OH-CBD is an active metabolite that has been shown to possess anticonvulsant properties similar to its parent compound.[2] Notably, 7-OH-CBD also acts as a non-competitive negative allosteric modulator of the cannabinoid type 1 (CB1) receptor, which may contribute to its pharmacological profile and distinguishes it from CBD.[2]

The synthesis of 7-OH-CBD is crucial for advancing our understanding of its pharmacological effects and for conducting preclinical and clinical studies. One of the initial and key total syntheses of 7-OH-CBD was reported by Tchilibon and Mechoulam in 2000.[3] A critical step in this multi-step synthesis involves the regioselective opening of an epoxide intermediate to yield an allylic alcohol, a transformation efficiently achieved through the use of a bulky, non-nucleophilic Hauser base. This application note focuses on the preparation and application of this Hauser base, which is generated from this compound.

Synthesis of 7-hydroxy Cannabidiol

The synthesis of 7-OH-CBD from CBD is a multi-step process that involves protection of the phenolic hydroxyl groups, epoxidation of the exocyclic double bond, and subsequent regioselective ring-opening of the epoxide. The key transformation involving this compound is the base-mediated opening of the epoxide ring.

Overall Synthesis Workflow

The synthetic route from CBD to 7-OH-CBD can be summarized in the following key stages:

  • Protection of Phenolic Hydroxyls: The two phenolic hydroxyl groups of CBD are protected to prevent unwanted side reactions in subsequent steps.

  • Epoxidation: The exocyclic double bond of the protected CBD is selectively epoxidized.

  • Regioselective Epoxide Ring-Opening: The epoxide ring is opened to introduce a hydroxyl group at the 7-position. This is the critical step where this compound is utilized.

  • Deprotection: The protecting groups on the phenolic hydroxyls are removed to yield 7-hydroxy cannabidiol.

Synthesis_Workflow CBD (-)-Cannabidiol (CBD) Protected_CBD Protected CBD CBD->Protected_CBD Protection Epoxide Epoxide Intermediate Protected_CBD->Epoxide Epoxidation Allylic_Alcohol Protected 7-OH-CBD (Allylic Alcohol) Epoxide->Allylic_Alcohol Epoxide Opening (this compound, CH3MgBr, Toluene) Seven_OH_CBD 7-hydroxy Cannabidiol (7-OH-CBD) Allylic_Alcohol->Seven_OH_CBD Deprotection CBD_Signaling cluster_receptors Receptors cluster_effects Cellular Effects CB1 CB1 Receptor Neurotransmission Modulation of Neurotransmission CB1->Neurotransmission CB2 CB2 Receptor Inflammation Anti-inflammatory Response CB2->Inflammation TRPV1 TRPV1 Ion_Flux Modulation of Ion Flux TRPV1->Ion_Flux GPR55 GPR55 Apoptosis Induction of Apoptosis GPR55->Apoptosis CBD Cannabidiol (CBD) & 7-OH-CBD CBD->CB1 Negative Allosteric Modulator CBD->CB2 Inverse Agonist CBD->TRPV1 Agonist CBD->GPR55 Antagonist

References

Application Notes and Protocols for Quantifying N-Isopropylcyclohexylamine Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isopropylcyclohexylamine is a secondary amine utilized as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods are essential for accurately quantifying the purity of this compound and for identifying and controlling any potential impurities.

This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound purity using two primary analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. These methods are widely used in the pharmaceutical industry for their accuracy, precision, and robustness.

Analytical Methods Overview

The selection of an appropriate analytical method depends on various factors, including the volatility of the analyte and potential impurities, the presence of chromophores, and the desired level of sensitivity.

  • Gas Chromatography (GC-FID): This technique is well-suited for the analysis of volatile and semi-volatile compounds like this compound. Separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. Due to the basic nature of amines, which can cause peak tailing and poor reproducibility, the use of a base-deactivated GC column is crucial for obtaining symmetrical peaks and accurate quantification.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful technique for separating compounds based on their hydrophobicity. While this compound lacks a strong UV chromophore, it can be detected at lower wavelengths. For enhanced sensitivity, pre-column derivatization with a UV-absorbing agent can be employed, although this protocol will focus on direct UV detection for simplicity. This method is particularly useful for identifying non-volatile impurities that would not be amenable to GC analysis.

Experimental Workflows

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute with appropriate solvent (e.g., Methanol) Sample->Dilution Filtration Filter through 0.45 µm syringe filter Dilution->Filtration Injection Inject into GC Filtration->Injection Prepared Sample Separation Separation on base-deactivated column Injection->Separation Detection Detection by FID Separation->Detection Integration Peak Integration Detection->Integration Chromatogram Calculation Purity Calculation (% Area) Integration->Calculation Report Report Calculation->Report Final Result

Caption: Workflow for GC-FID Purity Analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis RP-HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in mobile phase Sample->Dissolution Filtration Filter through 0.45 µm syringe filter Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Prepared Sample Separation Separation on C18 column Injection->Separation Detection Detection by UV Detector Separation->Detection Integration Peak Integration Detection->Integration Chromatogram Calculation Purity Calculation (% Area) Integration->Calculation Report Report Calculation->Report Final Result

Caption: Workflow for RP-HPLC Purity Analysis.

Experimental Protocols

Protocol 1: Purity Determination by Gas Chromatography (GC-FID)

This protocol outlines a GC-FID method for the quantification of this compound purity. A base-deactivated column is employed to ensure optimal peak shape and accuracy.

1. Materials and Reagents

  • This compound reference standard (≥99.5% purity)

  • This compound sample for analysis

  • Methanol (B129727), HPLC grade or equivalent

  • Helium, carrier gas (99.999% purity)

  • Hydrogen, FID fuel gas (99.999% purity)

  • Air, FID oxidizer (zero grade)

  • Volumetric flasks and pipettes

  • GC vials with caps

  • 0.45 µm syringe filters

2. Instrumentation

  • Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).

  • GC column: Agilent CP-Volamine (30 m x 0.32 mm, 5 µm film thickness) or equivalent base-deactivated column.

3. GC-FID Conditions

ParameterSetting
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 2.0 mL/min (Constant Flow)
Oven Program Initial: 60 °C (hold 2 min)
Ramp: 10 °C/min to 250 °C
Final Hold: 250 °C (hold 5 min)
Detector FID
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

4. Sample and Standard Preparation

  • Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with methanol to cover a suitable concentration range (e.g., 10, 50, 100, 250, 500 µg/mL).

  • Sample Solution: Accurately weigh a known amount of the this compound sample into a volumetric flask and dilute with methanol to achieve a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter into GC vials before analysis.

5. Data Analysis

  • The purity of the sample is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak).

  • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Protocol 2: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This protocol describes an RP-HPLC method with UV detection for the purity assessment of this compound.[1]

1. Materials and Reagents

  • This compound reference standard (≥99.5% purity)

  • This compound sample for analysis

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Phosphoric acid, analytical grade

  • Volumetric flasks and pipettes

  • HPLC vials with caps

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • HPLC Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Newcrom R1).[2]

3. HPLC Conditions

ParameterSetting
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B to 30% A / 70% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm

4. Sample and Standard Preparation

  • Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Phosphoric Acid).

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase to cover a suitable concentration range (e.g., 0.05, 0.1, 0.25, 0.5, 1.0 mg/mL).

  • Sample Solution: Accurately weigh a known amount of the this compound sample into a volumetric flask and dilute with the initial mobile phase to achieve a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter into HPLC vials before analysis.

5. Data Analysis

  • The purity of the sample is determined by calculating the area percentage of the this compound peak relative to the total area of all detected peaks.

  • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Data Presentation and Comparison

The following tables summarize representative quantitative data for the analysis of this compound using the described methods. These values are based on typical performance characteristics for the analysis of secondary amines and should be verified during method validation in your laboratory.

Table 1: Quantitative Purity Data

Analytical MethodPurity (% Area)Major Impurity 1 (%)Major Impurity 2 (%)
GC-FID 99.20.3 (Unidentified)0.2 (Unidentified)
RP-HPLC 99.10.4 (Unidentified)0.2 (Unidentified)

Table 2: Method Validation Parameters (Representative Data)

ParameterGC-FIDRP-HPLCAcceptance Criteria
Linearity (R²) > 0.999> 0.999≥ 0.995
Precision (RSD%) < 1.5%< 2.0%≤ 2.0% for assay
Accuracy (Recovery %) 98 - 102%97 - 103%98.0% to 102.0%
LOD (µg/mL) ~1~5Reportable
LOQ (µg/mL) ~3~15Reportable

LOD: Limit of Detection, LOQ: Limit of Quantitation, RSD: Relative Standard Deviation. Acceptance criteria are based on typical pharmaceutical industry standards.

Conclusion

Both GC-FID and RP-HPLC are suitable and reliable methods for the quantitative determination of this compound purity. The GC-FID method offers high sensitivity for volatile impurities, while the RP-HPLC method is advantageous for analyzing non-volatile components. The choice of method will depend on the specific requirements of the analysis and the potential impurity profile of the sample. For comprehensive purity analysis, employing both techniques as orthogonal methods is recommended to ensure a complete impurity profile. The provided protocols serve as a robust starting point for method implementation and should be fully validated according to ICH guidelines before routine use in a quality control environment.

References

Application Notes for the Gas Chromatographic Analysis of N-Isopropylcyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isopropylcyclohexylamine (CAS No. 1195-42-2) is a secondary amine used as a building block in the synthesis of various chemical compounds, including active pharmaceutical ingredients (APIs).[1] Accurate and robust analytical methods are crucial for its quantification to ensure quality control, monitor reaction progress, and assess purity. Gas chromatography (GC) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound.

This document provides detailed application notes and protocols for the determination of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of the amine functional group, which can lead to peak tailing and poor chromatographic performance, two approaches are presented: direct analysis on a specialized base-deactivated column and analysis following derivatization to enhance volatility and improve peak shape.

Analytical Challenges and Solutions

The primary challenge in the GC analysis of amines is their tendency to interact with active sites (silanol groups) on standard silica-based columns and inlet liners. This interaction leads to asymmetric peak shapes (tailing), poor reproducibility, and potential loss of the analyte.

Solutions:

  • Base-Deactivated Columns: The use of capillary columns specifically designed for amine analysis, which have a surface treatment to mask active sites, is highly recommended for direct analysis.

  • Derivatization: Converting the polar N-H group into a less polar, more volatile derivative can significantly improve chromatographic performance. This is a common strategy to achieve sharper peaks and lower detection limits.[2]

Protocol 1: Direct Analysis by GC-FID

This protocol is suitable for the routine analysis of this compound in relatively clean sample matrices where high sensitivity is not the primary requirement.

Experimental Protocol

1. Materials and Reagents

  • This compound standard (≥99% purity)

  • Methanol (B129727) (HPLC or GC grade)

  • Volumetric flasks and pipettes

  • 0.45 µm PTFE syringe filters

  • GC vials with septa

2. Standard Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with methanol.

3. Sample Preparation

  • Accurately weigh or pipette a known amount of the sample into a volumetric flask.

  • Dilute the sample with methanol to bring the concentration of this compound within the calibration range.

  • Filter the diluted sample through a 0.45 µm PTFE syringe filter into a GC vial.

4. GC-FID Operating Conditions

ParameterValue
Column Agilent J&W CP-Volamine (30 m x 0.32 mm ID, 5 µm film thickness) or equivalent base-deactivated column
Injector Split/Splitless
Injector Temperature 250 °C
Split Ratio 20:1
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.5 mL/min (constant flow)
Oven Program Initial: 70 °C (hold 2 min), Ramp: 15 °C/min to 240 °C (hold 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (He) 25 mL/min
Quantitative Data Summary (Representative)

The following table presents typical performance data for the direct GC-FID analysis of a secondary amine. This data should be verified during method validation.

Table 1: Calibration and Performance Data (Direct GC-FID)

ParameterRepresentative Value
Retention Time (RT) ~8.5 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Precision (%RSD, n=6) < 5%
Accuracy (% Recovery) 95 - 105%

Protocol 2: Analysis by GC-MS with Derivatization

This protocol is recommended for trace-level analysis or for complex matrices where enhanced selectivity and sensitivity are required. Derivatization with Pentafluorobenzoyl chloride (PFBC) creates a stable, electron-capturing derivative suitable for GC-MS analysis.

Experimental Protocol

1. Materials and Reagents

  • All reagents from Protocol 1

  • Dichloromethane (HPLC or GC grade)

  • Pentafluorobenzoyl chloride (PFBC)

  • 0.5 M Sodium bicarbonate buffer (pH 9.0)

  • Anhydrous sodium sulfate (B86663)

2. Standard and Sample Preparation

  • Prepare diluted standards and samples in methanol as described in Protocol 1.

3. Derivatization Procedure

  • To 1 mL of the diluted sample or standard in a glass vial, add 2 mL of 0.5 M sodium bicarbonate buffer.

  • Add 1 mL of a 10% (v/v) solution of pentafluorobenzoyl chloride in dichloromethane.

  • Cap the vial and vortex for 2 minutes.

  • Allow the layers to separate.

  • Transfer the lower organic layer (dichloromethane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Transfer the dried organic layer to a GC vial for analysis.[3]

4. GC-MS Operating Conditions

ParameterValue
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Split/Splitless
Injector Temperature 280 °C
Split Ratio 10:1 (can be adjusted to splitless for trace analysis)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Oven Program Initial: 100 °C (hold 2 min), Ramp: 20 °C/min to 300 °C (hold 5 min)
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Mode Full Scan (m/z 50-500) or Selected Ion Monitoring (SIM) for higher sensitivity
Quantitative Data Summary (Representative)

The following table presents typical performance data for the GC-MS analysis of a derivatized secondary amine. This data should be verified during method validation.

Table 2: Calibration and Performance Data (GC-MS with Derivatization)

ParameterRepresentative Value
Retention Time (RT) of Derivative ~10.2 min
Characteristic m/z ions To be determined from the mass spectrum of the derivative
Linearity Range 0.05 - 10 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantification (LOQ) 0.05 µg/mL
Precision (%RSD, n=6) < 10%
Accuracy (% Recovery) 90 - 110%

Visualizations

GC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Procedure cluster_direct Protocol 1: Direct Analysis cluster_deriv Protocol 2: Derivatization cluster_data Data Processing start Obtain Sample/Standard stock Prepare Stock Solution (1000 µg/mL in Methanol) start->stock working Prepare Working Solutions (Serial Dilution) stock->working filter_direct Filter into GC Vial working->filter_direct Direct deriv Derivatize with PFBC working->deriv Derivatization inject_direct Inject into GC-FID filter_direct->inject_direct acquire Acquire Chromatogram inject_direct->acquire extract Extract Organic Layer deriv->extract dry Dry with Na₂SO₄ extract->dry inject_deriv Inject into GC-MS dry->inject_deriv inject_deriv->acquire integrate Integrate Peak Area acquire->integrate quantify Quantify using Calibration Curve integrate->quantify report Report Results quantify->report SignalingPathways cluster_problem Analytical Problem cluster_solution Proposed Solution p1 Polar N-H Group in this compound p2 Interaction with Active Sites in GC System p1->p2 p3 Poor Peak Shape (Tailing) & Low Sensitivity p2->p3 s1 Derivatization (e.g., with PFBC) p3->s1 Leads to s2 Masks Polar N-H Group s1->s2 s3 Increased Volatility & Reduced Polarity s2->s3 s4 Improved Chromatography (Symmetric Peaks) s3->s4

References

Handling and storage procedures for N-Isopropylcyclohexylamine in the lab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1. Introduction

N-Isopropylcyclohexylamine is a flammable, corrosive, and irritating organic compound utilized in various chemical syntheses.[1][2] This document provides detailed procedures for its safe handling and storage in a laboratory setting to minimize risks to personnel and the environment. Adherence to these protocols is crucial for maintaining a safe research environment.

2. Hazard Identification and Safety Precautions

This compound is classified as a hazardous chemical.[1] It is a flammable liquid and vapor, can cause severe skin burns and eye damage, and may lead to respiratory irritation.[1][3]

Key Hazards:

  • Flammability: Flammable liquid and vapor.[1]

  • Corrosivity: Causes severe skin burns and eye damage.[1]

  • Irritation: May cause respiratory irritation.[1][2]

Safety Precautions:

  • Work in a well-ventilated area, preferably a chemical fume hood.[1]

  • Avoid all contact with skin, eyes, and clothing.[2][4]

  • Do not breathe vapors or mists.[1][2]

  • Keep away from open flames, hot surfaces, and other sources of ignition.[1][2]

  • Use only non-sparking tools and explosion-proof equipment.[1][5]

  • Take precautionary measures against static discharge.[2]

  • Ensure eyewash stations and safety showers are readily accessible.[1]

3. Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.[4]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[2][4]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., Nitrile). Inspect gloves for integrity before each use.[2][4]

    • Clothing: A lab coat or chemical-resistant apron is required. For larger quantities, consider a chemical-resistant suit.[1]

  • Respiratory Protection: If working outside a fume hood or if exposure limits are likely to be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter.[1]

4. Storage Procedures

Proper storage is essential to prevent accidents and maintain the chemical's integrity.

  • General Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][4][6]

  • Segregation: Store in a designated flammables area, away from incompatible materials.[1]

  • Incompatible Materials: Avoid storage with acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide (CO2).[1]

  • Container Handling: Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2][4]

5. Quantitative Data

PropertyValueSource
Molecular Formula C9H19N[7][8]
Molecular Weight 141.25 g/mol [3][6][8]
Appearance Colorless to light yellow liquid[6][7]
Boiling Point 175 °C / 347 °F @ 760 mmHg[1]
60-65 °C @ 12 mmHg[6]
Flash Point 33 °C / 91.4 °F[1]
46 °C / 114.8 °F (closed cup)
Density 0.850 - 0.859 g/mL at 25 °C[1][6]
Refractive Index n20/D 1.448[6]
CAS Number 1195-42-2[6][7][8]

6. Experimental Protocol: General Reaction Setup

This protocol outlines a general procedure for using this compound as a reagent in a chemical reaction.

Materials:

  • This compound

  • Reaction vessel (e.g., round-bottom flask)

  • Stirring apparatus (e.g., magnetic stirrer and stir bar)

  • Inert gas supply (e.g., nitrogen or argon)

  • Addition funnel (if required)

  • Condenser (if refluxing)

  • Heating/cooling bath

  • Appropriate solvents and other reagents

Procedure:

  • Preparation:

    • Ensure the fume hood is operational and the sash is at the appropriate height.

    • Don the required personal protective equipment (gloves, safety goggles, face shield, lab coat).

    • Assemble the reaction glassware, ensuring all joints are properly sealed.

    • Purge the reaction vessel with an inert gas.

  • Reagent Addition:

    • Carefully measure the required amount of this compound in the fume hood.

    • If adding to the reaction vessel, do so slowly and carefully, preferably via a syringe or addition funnel.

    • Rinse any transfer equipment with a small amount of solvent to ensure complete transfer.

  • Reaction:

    • Commence stirring and adjust the temperature as required by the specific reaction conditions.

    • Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS).

  • Work-up and Quenching:

    • Upon completion, cool the reaction mixture to a safe temperature.

    • Carefully and slowly quench the reaction with an appropriate reagent, being mindful of any potential exothermic processes.

  • Spill and Waste Disposal:

    • In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[9]

    • For larger spills, evacuate the area and follow emergency procedures.

    • Dispose of all waste, including empty containers, in accordance with local, state, and federal regulations.[1] Unused product should be disposed of as hazardous waste.[2]

7. Visual Workflow for Handling and Storage

G receive Receive Chemical inspect Inspect Container for Damage receive->inspect transport Transport to Storage inspect->transport If OK storage Store in a Cool, Dry, Well-Ventilated, Flammable-Designated Area transport->storage incompatibles Segregate from Incompatible Materials (Acids, Oxidizers) storage->incompatibles ppe Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) storage->ppe Before Use fume_hood Work in a Chemical Fume Hood ppe->fume_hood dispense Dispense Chemical fume_hood->dispense reaction Use in Reaction dispense->reaction waste Dispose of Waste Properly reaction->waste decontaminate Decontaminate Glassware and Work Area waste->decontaminate return_storage Return to Storage decontaminate->return_storage

Caption: Workflow for Safe Handling and Storage of this compound.

References

Application Notes and Protocols: The Role of N-Isopropylcyclohexylamine in Amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isopropylcyclohexylamine is a secondary amine that serves as a valuable building block in organic synthesis. Its structure, featuring a bulky cyclohexyl group and an isopropyl group attached to the nitrogen atom, imparts specific steric and lipophilic properties that are leveraged in the development of more complex molecules. While it is a versatile intermediate, its primary role is not as a direct precursor for the synthesis of primary amines. This document provides a detailed overview of the synthesis of this compound itself and clarifies its applications, alongside standard, reliable protocols for the synthesis of primary amines.

Synthesis of this compound via Reductive Amination

The most common and efficient method for synthesizing this compound is the reductive amination of cyclohexanone (B45756) with isopropylamine (B41738). This one-pot reaction involves the formation of an intermediate imine (or iminium ion) which is then reduced in situ to the final secondary amine product.

Reaction Pathway

The synthesis proceeds in two main steps within a single reaction mixture:

  • Imine Formation: The nucleophilic isopropylamine attacks the electrophilic carbonyl carbon of cyclohexanone to form a hemiaminal intermediate. This intermediate subsequently dehydrates to form an imine.

  • Reduction: A reducing agent present in the mixture selectively reduces the carbon-nitrogen double bond of the imine to a single bond, yielding this compound.

Experimental Protocol

Materials and Reagents

Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Stoichiometric Ratio
CyclohexanoneC₆H₁₀O98.1410.0 g101.91.0
IsopropylamineC₃H₉N59.117.2 g121.81.2
Sodium triacetoxyborohydride (B8407120)NaBH(OAc)₃211.9428.0 g132.11.3
Dichloromethane (B109758) (DCM)CH₂Cl₂84.93200 mL--
Saturated aq. NaHCO₃--150 mL--
Anhydrous MgSO₄-----

Procedure

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (10.0 g, 101.9 mmol) and dichloromethane (200 mL).

  • Addition of Amine: Add isopropylamine (7.2 g, 121.8 mmol) to the solution and stir for 15 minutes at room temperature.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (28.0 g, 132.1 mmol) to the stirred solution in portions over 20-30 minutes. An ice bath can be used to control any exothermic reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the cyclohexanone is consumed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (~150 mL) until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and then extract the aqueous layer twice with dichloromethane (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (B86663) (MgSO₄). Filter the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield this compound as a colorless oil.

Expected Yield and Purity
ParameterValue
Typical Yield80-95%
Purity (by GC)>98%

Visualization of the Synthesis Workflow

G reagents Cyclohexanone + Isopropylamine in DCM imine_formation Imine Formation (in situ) reagents->imine_formation Stir at RT reduction Reduction with NaBH(OAc)₃ imine_formation->reduction Add reducing agent product This compound (Crude) reduction->product Reaction complete workup Aqueous Work-up (NaHCO₃) product->workup extraction Extraction with DCM workup->extraction purification Purification (Vacuum Distillation) extraction->purification final_product Pure This compound purification->final_product

Caption: Workflow for the synthesis of this compound.

Use of this compound in Further Synthesis

As a secondary amine, this compound is a nucleophile and can be used to synthesize tertiary amines through N-alkylation or other coupling reactions. It is not, however, a practical starting material for the synthesis of primary amines. This would necessitate the selective cleavage of either the N-isopropyl or N-cyclohexyl bond, which is a non-trivial synthetic challenge that often requires harsh conditions and can lead to a mixture of products.

G start This compound (Secondary Amine) tertiary Tertiary Amines start->tertiary Common Application (e.g., Alkylation) primary Primary Amines (e.g., Cyclohexylamine) start->primary Not a typical route (Requires C-N bond cleavage)

Caption: Synthetic utility of this compound.

Standard Protocols for the Synthesis of Primary Amines

For researchers aiming to synthesize primary amines, several robust and well-established methods are available. Below are protocols for some of the most common and reliable approaches.

Reductive Amination of Aldehydes and Ketones with Ammonia (B1221849)

This method is analogous to the synthesis of this compound but uses ammonia as the nitrogen source to yield primary amines.

General Reaction Scheme:

R-CO-R' + NH₃ + [Reducing Agent] → R-CH(NH₂)-R'

Experimental Protocol: Synthesis of Cyclohexylamine (B46788)

Materials and Reagents

Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Stoichiometric Ratio
CyclohexanoneC₆H₁₀O98.1410.0 g101.91.0
AmmoniaNH₃17.03Excess--
Raney Nickel--~1 g-Catalyst
Ethanol (B145695)C₂H₅OH46.07150 mL--
Hydrogen GasH₂2.0250 psi--

Procedure

  • Reaction Setup: In a high-pressure reactor (Parr hydrogenator), combine cyclohexanone (10.0 g, 101.9 mmol), ethanol (150 mL), and Raney Nickel (~1 g, as a slurry in ethanol).

  • Ammonia Addition: Cool the reactor in an ice bath and saturate the solution with ammonia gas.

  • Hydrogenation: Seal the reactor, pressurize with hydrogen gas to 50 psi, and heat to 60-80°C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. Once the pressure stabilizes, the reaction is complete.

  • Work-up: Cool the reactor, carefully vent the excess pressure, and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Remove the solvent by distillation. The resulting crude cyclohexylamine can be purified by fractional distillation.

Gabriel Synthesis

The Gabriel synthesis is a classic method that avoids the over-alkylation common in direct alkylation with ammonia. It uses phthalimide (B116566) as an ammonia surrogate.

Reaction Pathway

  • Alkylation: Potassium phthalimide is reacted with a primary alkyl halide.

  • Hydrolysis: The resulting N-alkylphthalimide is cleaved, typically with hydrazine (B178648) or strong acid/base, to release the primary amine.

G start Potassium Phthalimide intermediate N-Alkylphthalimide start->intermediate SN2 Reaction alkyl_halide Primary Alkyl Halide (R-X) alkyl_halide->intermediate product Primary Amine (R-NH₂) intermediate->product Cleavage hydrazine Hydrazine (N₂H₄) hydrazine->product byproduct Phthalhydrazide (B32825) product->byproduct

Caption: The Gabriel synthesis pathway for primary amines.

Experimental Protocol: Synthesis of Benzylamine (B48309)

Materials and Reagents

Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Stoichiometric Ratio
Potassium PhthalimideC₈H₄KNO₂185.2218.5 g1001.0
Benzyl (B1604629) ChlorideC₇H₇Cl126.5812.7 g1001.0
Dimethylformamide (DMF)C₃H₇NO73.09100 mL--
Hydrazine MonohydrateN₂H₄·H₂O50.065.5 g1101.1
EthanolC₂H₅OH46.07100 mL--

Procedure

  • Alkylation: Dissolve potassium phthalimide (18.5 g, 100 mmol) in DMF (100 mL) in a round-bottom flask. Add benzyl chloride (12.7 g, 100 mmol) and heat the mixture at 80-90°C for 2 hours.

  • Isolation of Intermediate: Cool the reaction mixture and pour it into 400 mL of cold water. The solid N-benzylphthalimide will precipitate. Filter, wash with water, and dry.

  • Cleavage: Suspend the N-benzylphthalimide in ethanol (100 mL) and add hydrazine monohydrate (5.5 g, 110 mmol). Reflux the mixture for 1-2 hours, during which a thick precipitate of phthalhydrazide will form.

  • Work-up: Cool the mixture, add 100 mL of 2M HCl, and filter to remove the phthalhydrazide.

  • Purification: Basify the filtrate with aqueous NaOH and extract the benzylamine with diethyl ether. Dry the ether extracts, remove the solvent, and purify by distillation.

Conclusion

This compound is a valuable secondary amine, readily synthesized by the reductive amination of cyclohexanone. Its primary utility lies in its role as a building block for more complex secondary and tertiary amines. It is not a conventional starting material for the synthesis of primary amines due to the difficulty of selective dealkylation. For the synthesis of primary amines, researchers should employ established and reliable methods such as the reductive amination of carbonyls with ammonia, the Gabriel synthesis, or the reduction of nitriles, azides, or amides.

Troubleshooting & Optimization

Technical Support Center: N-Isopropylcyclohexylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N-Isopropylcyclohexylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Reductive Amination: This is a one-pot reaction involving the condensation of cyclohexanone (B45756) with isopropylamine (B41738) to form an imine intermediate, which is then reduced in situ to the final secondary amine. This method is often favored for its efficiency and high selectivity.

  • N-Alkylation of Cyclohexylamine (B46788): This method involves the direct alkylation of cyclohexylamine with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-chloropropane) in the presence of a base. While a straightforward approach, it can be prone to over-alkylation.

Q2: What are the typical side reactions to be aware of during the synthesis?

A2: The primary side reaction of concern is over-alkylation , leading to the formation of the tertiary amine, N,N-diisopropylcyclohexylamine. This is more common in the N-alkylation method but can also occur during reductive amination if the newly formed secondary amine is more nucleophilic than the starting isopropylamine. Another potential side reaction in reductive amination is the reduction of the starting cyclohexanone to cyclohexanol (B46403) if a strong, non-selective reducing agent is used.

Q3: What are the common impurities found in crude this compound?

A3: Common impurities include:

  • Unreacted starting materials (cyclohexanone, isopropylamine, or cyclohexylamine).

  • The over-alkylation byproduct, N,N-diisopropylcyclohexylamine.

  • Cyclohexanol, if reductive amination is performed with a non-selective reducing agent.

  • The intermediate imine from incomplete reduction in the reductive amination process.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, you can spot the starting materials and the reaction mixture on a plate and observe the disappearance of the starting materials and the appearance of the product spot.

Troubleshooting Guides

Issue 1: Low Yield in Reductive Amination Synthesis

Q: My reductive amination of cyclohexanone and isopropylamine is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields in reductive amination can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow: Low Yield in Reductive Amination

G cluster_imine_solutions Solutions for Incomplete Imine Formation cluster_reductant_solutions Solutions for Reducing Agent Issues start Low Yield Observed check_imine Check Imine Formation (TLC/GC-MS) start->check_imine incomplete_imine Incomplete Imine Formation check_imine->incomplete_imine imine_ok Imine Formation is Complete incomplete_imine->imine_ok No optimize_ph Optimize pH (4-6) incomplete_imine->optimize_ph Yes remove_water Remove Water (Molecular Sieves) incomplete_imine->remove_water Yes increase_time Increase Reaction Time/ Temperature incomplete_imine->increase_time Yes check_reductant Check Reducing Agent Activity imine_ok->check_reductant optimize_ph->check_reductant remove_water->check_reductant increase_time->check_reductant reductant_issue Reducing Agent Inactive/ Too Strong check_reductant->reductant_issue reductant_ok Reducing Agent is Active and Selective reductant_issue->reductant_ok No use_fresh Use Fresh Reducing Agent reductant_issue->use_fresh Yes change_reductant Switch to a Milder Agent (e.g., NaBH(OAc)₃) reductant_issue->change_reductant Yes check_conditions Review Reaction Conditions reductant_ok->check_conditions use_fresh->check_conditions change_reductant->check_conditions optimize_conditions Optimize Stoichiometry, Solvent, and Temperature check_conditions->optimize_conditions final_yield Improved Yield optimize_conditions->final_yield

Caption: Troubleshooting workflow for low yield in reductive amination.

Detailed Solutions:

  • Incomplete Imine Formation: The formation of the imine intermediate is an equilibrium process.

    • pH Control: The reaction is often acid-catalyzed. Maintain a pH between 4 and 6 to facilitate imine formation without deactivating the amine.[1][2]

    • Water Removal: The formation of the imine releases water. The use of a dehydrating agent like molecular sieves can shift the equilibrium towards the imine.

  • Reducing Agent Issues:

    • Activity: Ensure your reducing agent is fresh and active.

    • Selectivity: Strong reducing agents like sodium borohydride (B1222165) (NaBH₄) can reduce the starting cyclohexanone to cyclohexanol. It is often better to use a milder, more selective reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion over the ketone.[2]

  • Reaction Conditions:

    • Stoichiometry: Ensure the correct molar ratios of reactants. A slight excess of the amine can sometimes be beneficial.

    • Solvent: The choice of solvent can impact the reaction. Dichloromethane (DCM) or methanol (B129727) are commonly used.

    • Temperature: While many reductive aminations proceed at room temperature, gentle heating may be required for less reactive substrates.

Issue 2: Presence of Over-alkylation Byproduct (N,N-diisopropylcyclohexylamine)

Q: I am observing a significant amount of the tertiary amine byproduct in my reaction mixture. How can I minimize its formation?

A: Over-alkylation occurs when the product, this compound, reacts further with the alkylating agent or the ketone.

Strategies to Minimize Over-alkylation:

  • Adjust Stoichiometry:

    • N-Alkylation: Use a molar excess of cyclohexylamine relative to the isopropyl halide. This increases the probability of the isopropyl halide reacting with the primary amine rather than the secondary amine product.

    • Reductive Amination: Use a stoichiometric amount of isopropylamine or a slight excess of cyclohexanone.

  • Slow Addition: Add the alkylating agent (in N-alkylation) or the reducing agent (in reductive amination) slowly to the reaction mixture. This helps to maintain a low concentration of the reactive species and can favor the desired mono-alkylation.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes reduce the rate of the second alkylation more than the first.

Issue 3: Incomplete Reaction

Q: My reaction has stopped, and I still have a significant amount of starting material remaining. What should I do?

A: An incomplete reaction can be due to several factors.

Troubleshooting Incomplete Reactions:

  • Catalyst/Reagent Activity: If using a catalyst (e.g., Pd/C for catalytic hydrogenation), ensure it is active. For reductive amination, verify the activity of your reducing agent.

  • Reaction Time and Temperature: The reaction may simply require more time or a higher temperature to go to completion. Monitor the reaction over a longer period or try gentle heating.

  • Inhibitors: Ensure your reagents and solvent are pure and free from any substances that could inhibit the reaction. For instance, some palladium catalysts are sensitive to air and moisture.[3]

Experimental Protocols

Protocol 1: Reductive Amination of Cyclohexanone with Isopropylamine

This protocol utilizes sodium triacetoxyborohydride as the reducing agent.

Materials:

  • Cyclohexanone

  • Isopropylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add cyclohexanone (1.0 eq).

  • Dissolve the cyclohexanone in anhydrous DCM.

  • Add isopropylamine (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) in portions. The addition may be slightly exothermic.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation or column chromatography.

Protocol 2: N-Alkylation of Cyclohexylamine with 2-Bromopropane

Materials:

  • Cyclohexylamine

  • 2-Bromopropane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (B52724) (CH₃CN), anhydrous

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add cyclohexylamine (1.2 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile as the solvent.

  • With vigorous stirring, add 2-bromopropane (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to a gentle reflux (around 50-60 °C) and monitor its progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate and any salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in diethyl ether and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation.

Data Presentation

The yield of this compound is highly dependent on the chosen synthetic route and reaction conditions. Below is a summary of expected yields and a comparison of different reducing agents for the reductive amination method based on literature precedents.

Table 1: Comparison of Synthesis Routes for this compound

ParameterReductive AminationN-Alkylation
Starting Materials Cyclohexanone, IsopropylamineCyclohexylamine, Isopropyl Halide
Key Reagents Reducing Agent (e.g., NaBH(OAc)₃)Base (e.g., K₂CO₃)
Typical Yield 70-90%60-80%
Key Advantage High selectivity, one-pot reactionSimple procedure
Key Disadvantage Requires careful control of reducing agentProne to over-alkylation

Table 2: Effect of Reducing Agent on Yield in Reductive Amination

Reducing AgentTypical SolventRelative ReactivitySelectivity for ImineExpected Yield Range
NaBH(OAc)₃ DCM, DCEMildHigh80-95%
NaBH₃CN Methanol, THFMildHigh75-90%
NaBH₄ MethanolStrongModerate50-70% (risk of alcohol byproduct)
H₂/Pd-C Ethanol, MethanolVariesHigh70-95% (requires pressure equipment)

Purification Guide

Q: How can I effectively purify the crude this compound?

A: The primary methods for purifying this compound are fractional distillation and column chromatography.

1. Fractional Distillation:

This is often the most effective method for separating this compound from the higher-boiling N,N-diisopropylcyclohexylamine byproduct and any unreacted cyclohexanone.

  • Principle: Fractional distillation separates liquids with close boiling points by utilizing a fractionating column that provides a large surface area for repeated vaporization-condensation cycles.

  • Procedure:

    • Set up a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column).

    • Carefully heat the crude product in a distillation flask.

    • Collect the fraction that distills at the boiling point of this compound (approximately 174-176 °C at atmospheric pressure). The boiling point will be lower under vacuum.

    • The higher-boiling N,N-diisopropylcyclohexylamine will remain in the distillation flask.

2. Column Chromatography:

If distillation is not feasible or if other non-volatile impurities are present, column chromatography can be used.

  • Stationary Phase: Silica gel is typically used.

  • Mobile Phase: A non-polar eluent system, such as a gradient of ethyl acetate (B1210297) in hexanes, is often effective. The less polar N,N-diisopropylcyclohexylamine will elute before the more polar this compound. The polarity of the eluent can be adjusted based on TLC analysis.

3. Acid-Base Extraction:

This can be used as a preliminary purification step to remove non-basic impurities.

  • Dissolve the crude product in an organic solvent (e.g., diethyl ether).

  • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The amine products will move to the aqueous layer as their hydrochloride salts.

  • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

  • Basify the aqueous layer with a strong base (e.g., NaOH) to regenerate the free amines.

  • Extract the amines back into an organic solvent.

  • Dry the organic layer and concentrate to obtain the purified amine mixture, which can then be further purified by distillation or chromatography.

Reaction Pathway: Reductive Amination

G cyclohexanone Cyclohexanone imine Imine Intermediate (Schiff Base) cyclohexanone->imine + Isopropylamine - H₂O isopropylamine Isopropylamine isopropylamine->imine product This compound imine->product + [H] (Reducing Agent)

Caption: Reaction pathway for the synthesis of this compound via reductive amination.

References

Technical Support Center: Reductive Amination of Cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reductive amination of cyclohexanone (B45756).

Troubleshooting Guide & FAQs

This guide addresses specific issues that may arise during the reductive amination of cyclohexanone, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my desired cyclohexylamine (B46788) low?

A1: Low yields can stem from several factors:

  • Incomplete Imine Formation: The initial equilibrium between cyclohexanone and the amine to form the imine may not be favorable.

    • Solution: Consider removing water as it forms, for instance, by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves. However, the use of dehydrating agents should be carefully considered as they can sometimes complicate the reaction.

  • Side Reactions: The most common side reactions are the reduction of the starting cyclohexanone to cyclohexanol (B46403) and the over-alkylation of the amine product.

    • Solution: Optimize the choice of reducing agent and reaction conditions to favor imine reduction over ketone reduction. For over-alkylation, using an excess of the amine can be beneficial.

  • Catalyst Deactivation: In catalytic hydrogenations, the amine product or impurities can poison the catalyst.

    • Solution: Use a higher catalyst loading, a poison-resistant catalyst, or ensure the purity of your starting materials and solvent.

Q2: I am observing a significant amount of cyclohexanol as a byproduct. How can I minimize its formation?

A2: The formation of cyclohexanol occurs when the reducing agent directly reduces the cyclohexanone starting material.

  • Choice of Reducing Agent: Some reducing agents are more selective for imines over ketones. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is generally more selective than sodium borohydride (B1222165) (NaBH₄).[1] When using NaBH₄, it is often added after allowing sufficient time for the imine to form.

  • One-Pot vs. Stepwise Protocol: In a one-pot reaction where all reagents are mixed together, the reducing agent can react with the ketone before imine formation. Allowing sufficient time for the imine to form before adding the reducing agent can mitigate this side reaction.

  • Reaction Conditions: Under certain catalytic hydrogenation conditions, especially in the absence of an amine, the reduction of cyclohexanone to cyclohexanol can be the primary reaction.[2]

Q3: My reaction is producing a significant amount of dicyclohexylamine (B1670486) and other over-alkylated products. How can I improve the selectivity for the primary or secondary amine?

A3: Over-alkylation happens when the initial amine product reacts further with cyclohexanone.

  • Stoichiometry: Using a large excess of the amine starting material can help to minimize the formation of secondary and tertiary amine byproducts.[2]

  • Reaction Conditions: The choice of catalyst and reaction conditions can influence selectivity. For instance, some heterogeneous catalysts have shown high selectivity towards the primary amine, with no formation of secondary or tertiary amines detected under specific conditions.[2]

Q4: My catalytic hydrogenation reaction is sluggish or has stalled. What could be the issue?

A4: Several factors can affect the efficiency of catalytic hydrogenation:

  • Catalyst Poisoning: Amines can act as catalyst poisons. Ensure the purity of your starting materials and solvent. If poisoning is suspected, using a higher catalyst loading or a poison-resistant catalyst might be necessary.

  • Insufficient Hydrogen Pressure: The partial pressure of hydrogen can influence the reaction rate.[2] Ensure your system is properly sealed and that the hydrogen pressure is maintained at the desired level.

  • Poor Mass Transfer: In a heterogeneous catalytic system, efficient mixing is crucial to ensure good contact between the catalyst, reactants, and hydrogen. Increase the stirring speed to improve mass transfer.

  • Catalyst Quality: The activity of the catalyst can degrade over time. Use a fresh batch of catalyst if deactivation is suspected.

Quantitative Data on Product Distribution

The following tables summarize quantitative data from various studies on the reductive amination of cyclohexanone, highlighting the influence of different catalysts and reaction conditions on product distribution.

Table 1: Effect of Catalyst on Reductive Amination of Cyclohexanone with Ammonia (B1221849)

CatalystConversion (%)Selectivity to Cyclohexylamine (%)Selectivity to Cyclohexanol (%)Other ByproductsConditionsReference
Rh/SiO₂83.499.1< 1Not detected100 °C, 4 bar NH₃, 2 bar H₂, 300 min, cyclohexane[2]
2 wt.% NiRh/SiO₂99.896.6~3.4Not detected100 °C, 4 bar NH₃, 2 bar H₂, 300 min, cyclohexane[2]
5 wt.% NiRh/SiO₂98.293.5~6.5Not detected100 °C, 4 bar NH₃, 2 bar H₂, 240 min, cyclohexane[2]
10 wt.% NiRh/SiO₂95.189.2~10.8Not detected100 °C, 4 bar NH₃, 2 bar H₂, 240 min, cyclohexane[2]
Co@C-N(800)>99>99Not specifiedNot specified35 °C, 2 MPa H₂, 0.5 MPa NH₃, 6 h, methanol[3]
2%Ru@TAPB-DBDHNot specified>99Not specifiedNot specified120 °C, 4 MPa H₂, 42 mmol NH₃, 12 h, methanol[4]

Table 2: Product Distribution with Different Amines and Reducing Agents

AmineReducing AgentProductYield (%)Side ProductsConditionsReference
Benzylamine4 wt% Au/TiO₂N-cyclohexylbenzylamine72Not specified100 °C, 30 bar H₂, toluene[5]
Benzylamine4 wt% Au/CeO₂/TiO₂N-cyclohexylbenzylamine79Not specified100 °C, 30 bar H₂, toluene[5]
AnilinePd/CN-cyclohexylanilineNot specifiedDiphenylamineNot specified[6]
CyclohexylamineNot specifiedDicyclohexylamineNot specifiedNot specifiedReductive amination of cyclohexanone with cyclohexylamine[7][8]

Experimental Protocols

Protocol 1: Reductive Amination of Cyclohexanone using a Heterogeneous Catalyst (Rh/SiO₂)[2]

  • Catalyst Activation (if required): The catalyst (e.g., Rh/SiO₂) may require reduction prior to use. This is typically done under a hydrogen flow at an elevated temperature.

  • Reaction Setup: In a high-pressure reactor, add cyclohexanone, the solvent (e.g., cyclohexane), and the activated catalyst.

  • Reaction Conditions: Seal the reactor and purge it several times with nitrogen, followed by ammonia and then hydrogen. Pressurize the reactor to the desired pressures (e.g., 4 bar NH₃, 2 bar H₂).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring (e.g., 800 rpm).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or other suitable techniques.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the gases. Filter the reaction mixture to remove the catalyst. The filtrate can then be concentrated and the product purified by distillation or chromatography.

Protocol 2: Reductive Amination of 4-Hydroxycyclohexanone (B83380) with Sodium Triacetoxyborohydride[1]

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 4-hydroxycyclohexanone and dissolve it in an anhydrous solvent like dichloromethane (B109758) (DCM).

  • Amine Addition: Add the amine (e.g., benzylamine, 1.1 eq) to the solution.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 1.2 eq) and stir the mixture at room temperature for about 20-30 minutes to facilitate iminium ion formation.

  • Reducing Agent Addition: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in portions to the stirring solution.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully quench it by the slow addition of a saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Visualizations

Reductive_Amination_Pathway Cyclohexanone Cyclohexanone Imine Imine Cyclohexanone->Imine + Amine - H2O Cyclohexanol Cyclohexanol (Side Product) Cyclohexanone->Cyclohexanol Reduction Amine Amine (R-NH2) Amine->Imine Cyclohexylamine Desired Amine Imine->Cyclohexylamine Reduction Dicyclohexylamine Secondary Amine (Over-alkylation) Cyclohexylamine->Dicyclohexylamine + Cyclohexanone - H2O, Reduction

Main reaction and side reaction pathways in reductive amination.

Troubleshooting_Low_Yield LowYield Low Yield of Desired Amine IncompleteImine Incomplete Imine Formation LowYield->IncompleteImine SideReactions Competing Side Reactions LowYield->SideReactions CatalystIssues Catalyst Inactivity/Poisoning LowYield->CatalystIssues SolutionImine Remove H2O (e.g., Dean-Stark) IncompleteImine->SolutionImine Solution SolutionSideReactions Optimize Reducing Agent & Conditions SideReactions->SolutionSideReactions Solution SolutionCatalyst Use Fresh/More Catalyst Purify Reagents CatalystIssues->SolutionCatalyst Solution

Troubleshooting workflow for low yield in reductive amination.

Experimental_Workflow Start Start Setup Reaction Setup (Ketone, Amine, Solvent) Start->Setup ImineFormation Imine/Iminium Ion Formation (Acid Catalyst if needed) Setup->ImineFormation Reduction Addition of Reducing Agent or Catalytic Hydrogenation ImineFormation->Reduction Monitoring Reaction Monitoring (TLC, GC, etc.) Reduction->Monitoring Workup Work-up & Quenching Monitoring->Workup Reaction Complete Purification Purification (Extraction, Chromatography) Workup->Purification Product Pure Amine Product Purification->Product

General experimental workflow for reductive amination.

References

Technical Support Center: Optimizing Catalyst Conditions for N-Isopropylcyclohexylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of N-Isopropylcyclohexylamine. Below, you will find frequently asked questions and detailed troubleshooting guides to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for synthesizing this compound is through the reductive amination of cyclohexanone (B45756) with isopropylamine (B41738). This one-pot reaction involves the formation of an intermediate imine (a Schiff base) from cyclohexanone and isopropylamine, which is then reduced in situ to the final secondary amine product. This method is favored for its high atom economy and often milder reaction conditions compared to other synthetic routes.

Q2: Which catalysts are typically used for this reductive amination?

A2: A variety of heterogeneous catalysts can be employed for the reductive amination of cyclohexanone. Noble metal catalysts such as Palladium on carbon (Pd/C) and Platinum on carbon (Pt/C) are commonly used due to their high activity and selectivity.[1] Non-noble metal catalysts, including those based on Nickel, Cobalt, and Rhodium, have also been shown to be effective, sometimes offering advantages in terms of cost.[1][2] The choice of catalyst can significantly influence reaction efficiency, selectivity, and the required reaction conditions.

Q3: What are the potential side reactions in the synthesis of this compound?

A3: The primary side reactions during the reductive amination process include:

  • Over-alkylation: The product this compound, being a secondary amine, can react further with another molecule of cyclohexanone to form a tertiary amine.

  • Aldol (B89426) Condensation: Cyclohexanone can undergo self-condensation under certain conditions, leading to byproducts.

  • Hydrogenation of the Carbonyl Group: The catalyst can directly reduce cyclohexanone to cyclohexanol, especially if the reducing agent is too reactive or if imine formation is slow.[3]

  • Hydrolysis of the Imine Intermediate: The presence of excess water can lead to the hydrolysis of the imine intermediate back to the starting materials, thus reducing the overall yield.[3]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of the starting materials (cyclohexanone and isopropylamine) and the formation of the product, this compound.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Conversion

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inefficient Imine Formation The equilibrium between the carbonyl, amine, and imine may not favor the imine.[3] • pH Adjustment: Imine formation is often favored under slightly acidic conditions (pH 4-6). Consider adding a catalytic amount of a mild acid like acetic acid. Be cautious, as a pH that is too low will protonate the amine, rendering it non-nucleophilic.[3] • Water Removal: The formation of the imine releases water. Using a dehydrating agent or a Dean-Stark apparatus to remove water can drive the equilibrium towards imine formation.
Catalyst Deactivation The amine substrate, imine intermediate, or the amine product can sometimes poison the catalyst.[4] • Increase Catalyst Loading: A higher catalyst loading may be necessary to compensate for any deactivation. • Use a Fresh Catalyst: Ensure the catalyst has not been improperly stored or previously used in a reaction with known catalyst poisons. • Catalyst Pre-treatment: Some catalysts, like Pd/C, may require pre-reduction with hydrogen to ensure the active sites are available.[5]
Suboptimal Reaction Temperature The reaction temperature can significantly impact the reaction rate.[6] • Increase Temperature: If the reaction is sluggish, a moderate increase in temperature can improve the rate of both imine formation and hydrogenation. However, excessively high temperatures can lead to side reactions.
Insufficient Hydrogen Pressure For catalytic hydrogenation, the pressure of hydrogen is a critical parameter.[7] • Check for Leaks: Ensure the reaction system is properly sealed. • Increase Hydrogen Pressure: A higher hydrogen pressure can increase the rate of reduction of the imine.
Poor Solubility of Reactants If the reactants are not fully dissolved, the reaction will be slow or incomplete.[3] • Solvent Selection: Choose a solvent in which both cyclohexanone and isopropylamine are soluble. Methanol (B129727) is a commonly used solvent for this reaction.[1]
Issue 2: Formation of Significant Byproducts

Possible Causes & Solutions

Side Product Troubleshooting Steps
Cyclohexanol The catalyst is reducing the starting cyclohexanone. • Use a Milder Reducing Agent: If using a chemical reducing agent like sodium borohydride, consider switching to a milder one like sodium triacetoxyborohydride, which is more selective for imines.[8] • Optimize Reaction Conditions: For catalytic hydrogenation, ensure that imine formation is efficient before the reduction step. This can be achieved by pre-stirring the cyclohexanone and isopropylamine before introducing the catalyst and hydrogen.
Tertiary Amine (Over-alkylation) The product this compound is reacting further. • Control Stoichiometry: Use a slight excess of isopropylamine relative to cyclohexanone to favor the formation of the secondary amine.
Aldol Condensation Products Self-condensation of cyclohexanone. • Optimize Temperature: Lowering the reaction temperature can help minimize this side reaction. • Control pH: Avoid strongly basic or acidic conditions that can promote aldol condensation.

Data Presentation

Table 1: Effect of Catalyst and Solvent on Reductive Amination of Cyclohexanone

CatalystSolventTemperature (°C)H₂ Pressure (bar)Conversion (%)Selectivity to Cyclohexylamine (%)Reference
Rh/SiO₂Cyclohexane100283.499.1[2]
2 wt.% NiRh/SiO₂Cyclohexane100299.896.6[2]
Co@C-N(800)Methanol35->9996[9]
Ru/CMethanol259~95~90[1]
Pt/CMethanol259~90~85[1]

Note: The data presented is for the reductive amination of cyclohexanone to cyclohexylamine, which serves as a model for the synthesis of this compound.

Experimental Protocols

Detailed Protocol for Reductive Amination using Pt/C Catalyst

This protocol describes a general procedure for the synthesis of this compound via catalytic hydrogenation.

Materials:

  • Cyclohexanone

  • Isopropylamine

  • Platinum on Carbon (Pt/C, 5-10 wt%)

  • Methanol (or another suitable solvent like ethanol (B145695) or isopropanol)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for hydrogenation (e.g., Parr shaker or a flask with a balloon)

Procedure:

  • Reaction Setup: In a suitable hydrogenation reactor or a round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (1.0 equivalent).

  • Solvent and Amine Addition: Add methanol as the solvent, followed by the addition of isopropylamine (1.1-1.5 equivalents).

  • Inert Atmosphere: Flush the reaction vessel with an inert gas (nitrogen or argon) to remove air.

  • Catalyst Addition: Carefully add the Pt/C catalyst (typically 1-5 mol% of the limiting reactant) to the reaction mixture.

  • Hydrogenation: Securely seal the reaction vessel. If using a balloon, inflate it with hydrogen gas. For a Parr shaker, pressurize the vessel with hydrogen to the desired pressure (e.g., 3-10 bar).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60°C). Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, carefully vent the hydrogen pressure and flush the vessel with an inert gas.

    • Filter the reaction mixture through a pad of celite to remove the Pt/C catalyst. Wash the celite pad with a small amount of the solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel to obtain pure this compound.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Combine Cyclohexanone, Isopropylamine, and Solvent start->reactants inert Establish Inert Atmosphere (N2/Ar) reactants->inert catalyst Add Catalyst (e.g., Pt/C) inert->catalyst hydrogenation Introduce Hydrogen Gas catalyst->hydrogenation stirring Stir and Heat (if necessary) hydrogenation->stirring monitoring Monitor Reaction (TLC/GC) stirring->monitoring filtration Filter to Remove Catalyst monitoring->filtration Reaction Complete concentration Concentrate Under Reduced Pressure filtration->concentration purification Purify Product (Distillation/Chromatography) concentration->purification end This compound purification->end

Caption: Experimental workflow for this compound synthesis.

References

Technical Support Center: Managing Over-alkylation in Amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and prevent over-alkylation in amine synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation in amine synthesis and why does it occur?

A1: Over-alkylation is a common side reaction in the N-alkylation of amines where the intended mono-alkylated product reacts further with the alkylating agent to form di-alkylated, tri-alkylated, and even quaternary ammonium (B1175870) salts.[1][2][3][4] This happens because the newly formed secondary amine is often more nucleophilic than the starting primary amine due to the electron-donating nature of the added alkyl group.[2][3][5] This increased nucleophilicity makes it more reactive towards the alkylating agent, leading to a "runaway" reaction that is difficult to control.[3][4][6]

Q2: I'm performing a direct alkylation of a primary amine and getting a mixture of products. How can I favor mono-alkylation?

A2: While direct alkylation is prone to over-alkylation, you can favor mono-alkylation by carefully controlling the reaction conditions.[2][7] Key strategies include:

  • Stoichiometry Control: Use a large excess of the primary amine (5-10 equivalents) relative to the alkylating agent.[2][8] This statistically increases the probability of the alkylating agent reacting with the more abundant primary amine.[3][8]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump maintains a low concentration, reducing the likelihood of the more reactive secondary amine product reacting further.[2][9]

  • Lower Reaction Temperature: Reducing the temperature can help control the reaction rate and improve selectivity for mono-alkylation.[2]

  • Choice of Base and Solvent: Using milder or sterically hindered bases can be beneficial. Cesium bases like cesium carbonate (Cs₂CO₃) and cesium hydroxide (B78521) (CsOH) have been shown to promote selective mono-N-alkylation.[3][10] The choice of a less polar solvent can sometimes reduce the rate of the second alkylation.[2]

Q3: What are the most reliable alternative methods to avoid over-alkylation when synthesizing secondary amines?

A3: For more controlled and selective synthesis of secondary amines, several alternative methods are highly recommended over direct alkylation:

  • Reductive Amination: This is one of the most effective and widely used methods.[4][11][12][13] It involves reacting a primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[4][11][13] This one-pot process avoids the issue of the product being more reactive than the starting material.[12][13]

  • Using Protecting Groups: The primary amine can be protected, for example as a carbamate (B1207046) (e.g., with a Boc group) or a sulfonamide.[2][7][14] This protected amine is then alkylated, and the protecting group is subsequently removed to yield the pure secondary amine.[2] Over-alkylation is prevented because the protected intermediate is not nucleophilic.[14]

  • Borrowing Hydrogen Strategy: This modern approach uses alcohols as alkylating agents in the presence of a metal catalyst.[9][10] It is an atom-economical method that produces only water as a byproduct and is excellent for selective mono-alkylation.[9]

Q4: How can I synthesize a primary amine without getting secondary or tertiary amine byproducts?

A4: Direct alkylation of ammonia (B1221849) is notoriously difficult to control and often results in a mixture of primary, secondary, tertiary, and quaternary ammonium salts.[1][4] A much more effective method for the synthesis of primary amines is the Gabriel Synthesis .[1][4] This method utilizes potassium phthalimide (B116566) as an ammonia surrogate. The phthalimide anion is nucleophilic and reacts with an alkyl halide. The resulting N-alkylated phthalimide is not nucleophilic and cannot react further, thus preventing over-alkylation.[4] The desired primary amine is then liberated by hydrolysis or hydrazinolysis.

Troubleshooting Guide

Issue 1: Excessive polyalkylation products observed in direct N-alkylation.

This is the most common issue in direct amine alkylation. The secondary amine product is more nucleophilic and reacts faster than the primary amine starting material.[2][3]

  • Troubleshooting Steps:

    • Increase Excess of Primary Amine: If not already doing so, increase the excess of the primary amine to 5-10 equivalents.[2]

    • Slow Down Alkylating Agent Addition: Use a syringe pump for slow, controlled addition of the alkylating agent.[2][9]

    • Lower the Reaction Temperature: This can decrease the rate of the undesired second alkylation.[2]

    • Change the Base: Consider using a milder or more specific base like cesium hydroxide or cesium carbonate.[3][10]

    • Switch to an Alternative Method: If optimization fails, switching to reductive amination or a protecting group strategy is highly recommended for better control and yield.[2]

Issue 2: Low yields in reductive amination for secondary amine synthesis.

Low yields in reductive amination can often be traced back to inefficient imine formation or decomposition of the imine before reduction.

  • Troubleshooting Steps:

    • Adjust the pH: Imine formation is often pH-sensitive. A slightly acidic medium (pH 4-6) is typically optimal.[2]

    • Use a Dehydrating Agent: The formation of an imine from an amine and a carbonyl compound produces water. Removing this water with a dehydrating agent (e.g., molecular sieves) or azeotropic distillation can drive the equilibrium towards imine formation.[2][13]

    • Perform a One-Pot Reaction: Add the reducing agent to the reaction mixture along with the amine and carbonyl compound. This allows for the in situ reduction of the imine as it is formed, preventing its decomposition.[2][13]

Issue 3: Difficulty in deprotecting a Boc-protected secondary amine.

The tert-butoxycarbonyl (Boc) group is a common amine protecting group that is removed under acidic conditions.[14][15] If deprotection is incomplete, the acidic conditions may not be strong enough.

  • Troubleshooting Steps:

    • Use a Stronger Acid: Trifluoroacetic acid (TFA) is a common and effective reagent for Boc deprotection.[2][15] If TFA is insufficient, a solution of HCl in an organic solvent like dioxane or diethyl ether can be used.[2][15]

    • Add a Scavenger: Deprotection of a Boc group can generate electrophilic species (e.g., t-butyl cations) that can react with sensitive functional groups. Adding a scavenger like a thiol can trap these species.[14]

Data Presentation

Table 1: Comparison of Strategies to Control Over-alkylation

StrategyPrincipleAdvantagesDisadvantagesSelectivity
Excess Amine Statistical probability favors reaction with the more abundant starting amine.[3][8]Simple to implement.Poor atom economy, can be difficult to separate the product from excess starting material.[3][9]Moderate
Slow Addition Maintains a low concentration of the alkylating agent, reducing the rate of the second alkylation.[2][9]Can improve selectivity.May require specialized equipment (e.g., syringe pump) and longer reaction times.Moderate to Good
Protecting Groups The amine's nucleophilicity is temporarily masked, preventing further reaction after the first alkylation.[2][7][14]High selectivity, clean reaction.Adds two steps to the synthesis (protection and deprotection), increasing overall process length.[16]Excellent
Reductive Amination Forms an imine intermediate that is reduced in a controlled manner, avoiding the formation of a more nucleophilic product.[4][11][12][13]High selectivity, often a one-pot reaction, wide substrate scope.[11][12][13]Requires a carbonyl compound and a suitable reducing agent.Excellent
Gabriel Synthesis Uses a phthalimide as an ammonia surrogate; the intermediate is not nucleophilic.[1][4]Excellent for primary amines, completely avoids over-alkylation.Limited to the synthesis of primary amines.Excellent

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (B8407120)

This protocol is adapted from the work of Abdel-Magid, et al., and is a widely used method for the selective synthesis of secondary and tertiary amines.[12]

  • To a solution of the primary or secondary amine (1.0 mmol) and the aldehyde or ketone (1.0-1.2 mmol) in a suitable solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane, 10 mL) at room temperature, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.3-1.6 mmol).

  • If the amine is used as a salt (e.g., hydrochloride), add a stoichiometric amount of a non-nucleophilic base like triethylamine (B128534) to liberate the free amine.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS). Reactions are typically complete within a few hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired alkylated amine.

Protocol 2: General Procedure for Boc Protection of a Primary Amine

This is a standard procedure for protecting an amine with a tert-butoxycarbonyl (Boc) group.[15]

  • Dissolve the primary amine (1.0 mmol) in a suitable solvent such as dichloromethane, dioxane, or methanol.

  • Add di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.1 mmol) and a base such as triethylamine (1.2 mmol) or 4-dimethylaminopyridine (B28879) (DMAP, catalytic amount). Alternatively, the reaction can be performed in a biphasic system with an aqueous solution of a base like sodium bicarbonate.[15]

  • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.

  • Once the starting amine is consumed, remove the solvent under reduced pressure.

  • If necessary, perform an aqueous workup by adding water and extracting with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected amine, which can often be used in the next step without further purification.

Visualizations

Overalkylation_Troubleshooting cluster_direct Direct Alkylation Optimization cluster_alternative Alternative Synthetic Routes start Experiencing Over-alkylation? strategy Select Control Strategy start->strategy direct_alk Optimize Direct Alkylation strategy->direct_alk For minor issues or optimization alternative Switch to Alternative Method strategy->alternative For persistent issues or higher selectivity excess_amine Increase Amine Excess (5-10x) direct_alk->excess_amine slow_addition Slow Alkylating Agent Addition direct_alk->slow_addition lower_temp Lower Reaction Temperature direct_alk->lower_temp change_base Use Cs₂CO₃ or CsOH direct_alk->change_base reductive_amination Reductive Amination alternative->reductive_amination protecting_group Use Protecting Groups (e.g., Boc) alternative->protecting_group gabriel Gabriel Synthesis (for 1° amines) alternative->gabriel end_goal Achieve Selective Mono-alkylation excess_amine->end_goal slow_addition->end_goal lower_temp->end_goal change_base->end_goal reductive_amination->end_goal protecting_group->end_goal gabriel->end_goal

Caption: A troubleshooting flowchart for managing over-alkylation.

Reductive_Amination_Workflow start Start: Primary Amine + Aldehyde/Ketone imine_formation Imine Formation (pH 4-6, optional dehydrating agent) start->imine_formation imine_intermediate Imine Intermediate imine_formation->imine_intermediate reduction In situ Reduction (e.g., NaBH(OAc)₃) imine_intermediate->reduction product Product: Secondary Amine reduction->product workup Aqueous Workup & Purification product->workup final_product Isolated Secondary Amine workup->final_product

Caption: Workflow for reductive amination to avoid over-alkylation.

Protecting_Group_Strategy start Start: Primary Amine protection Step 1: Protection (e.g., add Boc₂O) start->protection protected_amine Protected Amine (e.g., N-Boc-amine) (Non-nucleophilic) protection->protected_amine alkylation Step 2: Alkylation (with Alkyl Halide) protected_amine->alkylation alkylated_protected Alkylated Protected Amine alkylation->alkylated_protected deprotection Step 3: Deprotection (e.g., add TFA or HCl) alkylated_protected->deprotection final_product Final Product: Secondary Amine deprotection->final_product

Caption: Workflow using a protecting group strategy for mono-alkylation.

References

Common impurities in commercial N-Isopropylcyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial N-Isopropylcyclohexylamine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

Commercial this compound typically has a purity of 98-99%.[1][2][3] Potential impurities largely depend on the synthetic route used for its manufacture. The two primary synthesis methods are reductive amination and N-alkylation.

Common Impurities Table

Impurity CategorySpecific ImpurityTypical Source
Unreacted Starting Materials CyclohexanoneReductive Amination
IsopropylamineReductive Amination
Cyclohexylamine (B46788)N-Alkylation
Isopropyl halide (e.g., bromide, chloride)N-Alkylation
Reaction By-products N,N-DiisopropylcyclohexylamineOver-alkylation in N-Alkylation
DicyclohexylamineSide reaction in Reductive Amination
DiisopropylamineSide reaction in Reductive Amination
WaterBy-product of imine formation
Degradation Products Hydrolysis products (Cyclohexanone and Isopropylamine)Instability of the imine intermediate
Residual Solvents Various organic solventsReaction and purification steps

Troubleshooting Guides

Q2: How can I identify the impurities in my this compound sample?

A multi-faceted analytical approach is recommended for comprehensive impurity profiling.[4] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating and identifying volatile impurities. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is effective for quantifying the main component and non-volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural information about the impurities.

Experimental Protocol: GC-MS Analysis

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[5]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[5]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C, hold for 5 min.[5]

  • Injection Mode: Splitless.[5]

  • Sample Preparation: Prepare a solution of approximately 10 µg/mL in a volatile organic solvent like dichloromethane (B109758) or hexane. Ensure the sample is free of particles.[6]

Experimental Protocol: HPLC Analysis

  • Column: Newcrom R1 reverse-phase column or equivalent C18 column.[7]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility).[7]

  • Detector: UV detector.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.[4]

Q3: My this compound appears discolored (yellowish). What could be the cause and how can I purify it?

A yellowish color can indicate the presence of degradation products or residual impurities from the synthesis process. Purification can often be achieved through distillation. Given the boiling point of this compound (approximately 175°C at atmospheric pressure), vacuum distillation is recommended to prevent decomposition at high temperatures.[8][9]

Experimental Protocol: Vacuum Distillation

  • Setup: Assemble a standard vacuum distillation apparatus.

  • Pressure: Reduce the pressure to a level where the compound boils between 45°C and 180°C.[8]

  • Heating: Use a heating mantle with a stirrer and set the temperature 20-30°C higher than the boiling point at the reduced pressure.[8]

  • Fraction Collection: Collect the fractions that distill at the expected boiling point for pure this compound. Discard the initial lower-boiling fraction (which may contain volatile solvents or impurities) and the final higher-boiling fraction (which may contain less volatile impurities).

Q4: I suspect my sample is contaminated with unreacted starting materials (cyclohexanone or cyclohexylamine). How can I remove them?

Unreacted starting materials can often be removed by liquid-liquid extraction.

  • Removing Cyclohexanone: Cyclohexanone can be removed by washing an organic solution of the product with an aqueous solution.

  • Removing Cyclohexylamine: Being a basic compound, cyclohexylamine can be removed by washing an organic solution of the product with a dilute aqueous acid (e.g., dilute HCl). This will convert the cyclohexylamine into its water-soluble hydrochloride salt, which will partition into the aqueous layer.[10] Caution: Use this method with care as the product, this compound, is also a base and can be protonated. A subsequent wash with a mild base (e.g., sodium bicarbonate solution) and water is necessary to neutralize any excess acid and remove salts.

Q5: How can I remove the over-alkylation by-product, N,N-Diisopropylcyclohexylamine?

Separating N,N-Diisopropylcyclohexylamine from this compound can be challenging due to their similar structures and boiling points. Fractional distillation under reduced pressure is the most effective method. Careful control of the distillation parameters, such as the number of theoretical plates in the column and the reflux ratio, will be crucial for achieving good separation.

Visual Guides

Impurity_Identification_Workflow cluster_start Start cluster_analysis Analysis cluster_decision Decision cluster_purification Purification cluster_end End start Commercial This compound GCMS GC-MS Analysis start->GCMS HPLC HPLC Analysis start->HPLC NMR NMR Analysis start->NMR Pure Purity Acceptable? GCMS->Pure HPLC->Pure NMR->Pure Distillation Vacuum Distillation Pure->Distillation No Extraction Liquid-Liquid Extraction Pure->Extraction No Chromatography Column Chromatography Pure->Chromatography No end Pure Product Pure->end Yes Distillation->end Extraction->end Chromatography->end

Caption: Workflow for the identification and purification of this compound.

Reductive_Amination_Pathway A Cyclohexanone C Imine Intermediate A->C I1 Unreacted Cyclohexanone A->I1 B Isopropylamine B->C I2 Unreacted Isopropylamine B->I2 D This compound C->D Reduction I1->D I2->D

Caption: Simplified reaction pathway for reductive amination synthesis showing potential impurities.

References

Troubleshooting low conversion rates in N-alkylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-alkylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low conversion rates in my N-alkylation reaction?

Low conversion rates in N-alkylation reactions can stem from several factors:

  • Poor Reactivity of Starting Materials: Amines with electron-withdrawing groups are less nucleophilic and react more slowly. Similarly, less reactive alkylating agents (e.g., alkyl chlorides vs. bromides or iodides) will result in slower reactions.[1] Steric hindrance on either the amine or the alkylating agent can also significantly reduce the reaction rate.[2]

  • Inappropriate Reaction Conditions: Temperature, solvent, and the choice of base are critical. Many N-alkylation reactions are slow at room temperature and require heating.[1][3] The solvent plays a crucial role in reactant solubility and reaction rate, with polar aprotic solvents often being preferred.[3][4][5]

  • Insufficient Base Strength or Solubility: A base is often required to deprotonate the amine or neutralize the acid formed during the reaction. If the base is not strong enough or is insoluble in the reaction medium, the reaction can stall.[3][4][5]

  • Side Reactions: The most common side reaction is over-alkylation, where the desired mono-alkylated product reacts further to form di- or tri-alkylated products, and in some cases, quaternary ammonium (B1175870) salts.[1][6][7] This is especially problematic because the product amine is often more nucleophilic than the starting amine.[1][7]

  • Moisture or Impurities: Many N-alkylation reactions are sensitive to moisture, which can quench strong bases or react with sensitive reagents. Impurities in the starting materials or solvent can also interfere with the reaction.[1][2]

Q2: How can I minimize the formation of over-alkylation byproducts?

Over-alkylation is a frequent cause of low yields of the desired mono-alkylated product.[1][6][7] Here are several strategies to minimize it:

  • Control Stoichiometry: Using a large excess of the amine compared to the alkylating agent can favor mono-alkylation.[1][4] Conversely, an excess of the alkylating agent will drive the reaction towards di- and poly-alkylation.[1]

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise can help maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation event.[4][5]

  • Lower Reaction Temperature: Reducing the reaction temperature can help to decrease the rate of subsequent alkylation steps.[1][4]

  • Alternative Methods: Reductive amination is a highly effective alternative that offers greater control over mono-alkylation.[1][4][8] This method involves the reaction of an amine with an aldehyde or ketone to form an imine, which is then reduced.[8]

Q3: My starting amine is not very nucleophilic due to electron-withdrawing groups. How can I improve the conversion rate?

For amines with low nucleophilicity, more forcing reaction conditions are often necessary:

  • Increase Reaction Temperature: Gradually increasing the temperature can significantly increase the reaction rate. However, monitor for potential decomposition of reactants or products.[1][3]

  • Use a Stronger Base: A stronger base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), can more effectively deprotonate the amine, increasing its nucleophilicity.[3][5]

  • Choose a More Reactive Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl. Using an alkyl iodide or bromide instead of a chloride can improve the reaction rate.[1][4]

  • Select an Appropriate Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) can help to stabilize charged intermediates and accelerate the reaction.[3][5]

Q4: Can the choice of base and solvent significantly impact my reaction?

Absolutely. The base and solvent system is critical for a successful N-alkylation.

  • Base: The base must be strong enough to deprotonate the amine or neutralize the acid byproduct. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), and organic bases like N,N-Diisopropylethylamine (DIPEA).[4][5] The solubility of the base in the reaction solvent is also important for its effectiveness.[4]

  • Solvent: Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are often good choices as they can accelerate SN2 reactions.[4][5] The choice of solvent can also influence the regioselectivity in cases where multiple alkylation sites are possible.[9]

Troubleshooting Guides

Issue 1: Low or No Conversion

If your reaction shows little to no product formation, consider the following troubleshooting steps in a logical sequence.

LowConversionTroubleshooting Start Low/No Conversion CheckReagents Verify Reagent Purity & Integrity Start->CheckReagents CheckConditions Review Reaction Conditions CheckReagents->CheckConditions Reagents OK Success Reaction Successful CheckReagents->Success Impurity Found & Rectified OptimizeBase Optimize Base CheckConditions->OptimizeBase Conditions Correct CheckConditions->Success Condition Corrected OptimizeSolvent Optimize Solvent OptimizeBase->OptimizeSolvent No Improvement OptimizeBase->Success Improved Conversion OptimizeTemp Increase Temperature OptimizeSolvent->OptimizeTemp No Improvement OptimizeSolvent->Success Improved Conversion ChangeReagent Use More Reactive Alkylating Agent OptimizeTemp->ChangeReagent No Improvement OptimizeTemp->Success Improved Conversion AlternativeRoute Consider Alternative Route (e.g., Reductive Amination) ChangeReagent->AlternativeRoute No Improvement ChangeReagent->Success Improved Conversion AlternativeRoute->Success Successful Synthesis OveralkylationTroubleshooting Start Over-alkylation Detected AdjustStoichiometry Increase Amine:Alkyl Halide Ratio Start->AdjustStoichiometry SlowAddition Slowly Add Alkylating Agent AdjustStoichiometry->SlowAddition Still Over-alkylating Success Improved Selectivity AdjustStoichiometry->Success Selectivity Improved LowerTemp Lower Reaction Temperature SlowAddition->LowerTemp Still Over-alkylating SlowAddition->Success Selectivity Improved ChangeSolvent Use Less Polar Solvent LowerTemp->ChangeSolvent Still Over-alkylating LowerTemp->Success Selectivity Improved ReductiveAmination Switch to Reductive Amination ChangeSolvent->ReductiveAmination Still Over-alkylating ChangeSolvent->Success Selectivity Improved ReductiveAmination->Success Mono-alkylation Achieved

References

Stability issues of N-Isopropylcyclohexylamine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N-Isopropylcyclohexylamine, particularly under acidic conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable in acidic solutions?

A1: No, this compound is not considered stable under acidic conditions. As a secondary amine, it is susceptible to degradation in the presence of acids. Safety data sheets for this compound consistently list acids as incompatible materials.[1][2][3] The lone pair of electrons on the nitrogen atom is basic and will react with acids, which can catalyze degradation reactions.

Q2: What are the potential signs of this compound degradation in my experiment?

A2: Signs of degradation can include:

  • A change in the color or clarity of the solution.

  • The appearance of new, unidentified peaks in your analytical chromatogram (e.g., HPLC, GC).

  • A decrease in the peak area of the this compound, indicating a loss of the parent compound.

  • A shift in the pH of your solution.

  • Formation of a precipitate.

Q3: What are the likely degradation products of this compound in an acidic medium?

A3: While specific degradation pathways for this compound are not extensively published, based on the general chemistry of secondary amines, potential degradation products under acidic and oxidative stress could include:

  • N-dealkylation products: This would result in the formation of cyclohexylamine (B46788) and acetone (B3395972) (from the isopropyl group).[2][4]

  • Oxidation products: If oxidizing agents are present, or if the conditions promote oxidation, you might observe the formation of N-oxides or hydroxylamines.[1][5]

  • Products from ring opening: Under harsh acidic and oxidative conditions, the cyclohexyl ring could potentially undergo oxidation and cleavage to form various aliphatic acid and ketone derivatives.

Q4: How can I minimize the degradation of this compound in my formulation or experiment?

A4: To minimize degradation, consider the following:

  • pH Control: Maintain the pH of your solution in the neutral to basic range, if your experimental conditions allow.

  • Temperature: Store solutions containing this compound at lower temperatures to reduce the rate of degradation.

  • Inert Atmosphere: If oxidation is a concern, handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Excipient Compatibility: Be aware that some excipients can contain acidic impurities that may promote degradation.[7]

Q5: How do I confirm if my sample of this compound has degraded?

A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is the most reliable way to assess degradation.[8][9] By comparing a stressed (e.g., acid-treated) sample to a control sample, you can identify new peaks corresponding to degradation products and quantify the loss of the active substance.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC/GC analysis Acid-catalyzed degradation of this compound.1. Confirm the identity of the new peaks using a mass spectrometer (LC-MS or GC-MS). 2. Conduct a forced degradation study (see Experimental Protocols) to systematically identify degradation products. 3. Adjust the pH of your formulation to be more alkaline, if possible.
Discoloration of the sample solution (e.g., yellowing) Formation of degradation products, possibly due to oxidation or other complex reactions.1. Analyze the sample using UV-Vis spectroscopy to check for changes in the absorption spectrum. 2. Use an inert atmosphere during sample preparation and storage. 3. Store the sample protected from light.
Loss of assay value for this compound Degradation of the parent compound.1. Verify the pH of your sample and standards. 2. Re-evaluate your storage conditions (temperature, light exposure). 3. Perform a forced degradation study to understand the rate of degradation under your specific conditions.
Precipitate formation The degradation product may be less soluble in your solvent system.1. Isolate the precipitate and analyze it (e.g., by spectroscopy or melting point) to identify it. 2. Adjust the solvent composition or pH to improve the solubility of all components.

Experimental Protocols

Forced Degradation Study of this compound under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound in an acidic environment.

Objective: To identify potential degradation products and assess the stability of this compound under acidic stress.

Materials:

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Preparation of Control Sample: Dilute the stock solution with a 50:50 mixture of methanol (or acetonitrile) and water to a final concentration of 0.1 mg/mL. This is your unstressed control.

  • Acid Stress Conditions:

    • In a volumetric flask, mix a known volume of the stock solution with 0.1 M HCl.

    • In a separate flask, mix the same volume of stock solution with 1 M HCl.

    • Heat the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

  • Sample Collection and Neutralization:

    • At each time point, withdraw an aliquot of the stressed solution.

    • Cool the aliquot to room temperature.

    • Neutralize the sample by adding an equimolar amount of NaOH. This is crucial to stop the degradation reaction before analysis.

    • Dilute the neutralized sample with the mobile phase to the target concentration (e.g., 0.1 mg/mL).

  • HPLC Analysis:

    • Analyze the control and all stressed samples using a validated stability-indicating HPLC method.

    • A typical starting method could be a C18 column with a gradient elution of acetonitrile and water (with a buffer like ammonium (B1175870) formate).

    • Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent this compound peak.

  • Data Analysis:

    • Calculate the percentage of degradation for each condition.

    • If using an LC-MS system, determine the mass-to-charge ratio (m/z) of the degradation products to help in their identification.

Quantitative Data Summary

The following tables can be used to summarize the data from your forced degradation studies.

Table 1: Stability of this compound in 0.1 M HCl at 60°C

Time (hours)This compound Peak Area% Remaining% DegradationNumber of Degradation Peaks
0 (Control)Initial Area10000
2
4
8
24

Table 2: Comparison of Degradation under Different Acidic Conditions at 24 hours

ConditionTemperature (°C)% DegradationMajor Degradation Product (Peak Area)
0.1 M HCl60
1 M HCl60
0.1 M HClRoom Temp
1 M HClRoom Temp

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Stability Issues start Stability Issue Observed (e.g., new peaks, discoloration) check_pH Is the sample in an acidic environment? start->check_pH degradation Potential Acid-Catalyzed Degradation check_pH->degradation Yes other_causes Investigate Other Causes (e.g., oxidation, light, temperature) check_pH->other_causes No forced_degradation Perform Forced Degradation Study (see Experimental Protocol) degradation->forced_degradation other_causes->forced_degradation If necessary characterize Characterize Degradation Products (e.g., LC-MS, NMR) forced_degradation->characterize reformulate Reformulate to Improve Stability (e.g., adjust pH, add stabilizers) characterize->reformulate end Issue Resolved reformulate->end

Caption: Troubleshooting workflow for stability issues.

ExperimentalWorkflow Experimental Workflow for Forced Degradation Study prep_stock Prepare Stock Solution of this compound prep_samples Prepare Control and Acid-Stressed Samples prep_stock->prep_samples stress Apply Stress Conditions (Acid, Temperature, Time) prep_samples->stress sample_collection Withdraw Aliquots at Time Intervals stress->sample_collection neutralize Neutralize Samples to Stop Degradation sample_collection->neutralize analyze Analyze by Stability-Indicating HPLC-UV/MS Method neutralize->analyze data_analysis Analyze Data: - Quantify Degradation - Identify Degradants analyze->data_analysis

Caption: Workflow for a forced degradation study.

References

Technical Support Center: N-Isopropylcyclohexylamine Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of N-Isopropylcyclohexylamine during storage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] The storage temperature should be kept at room temperature, ideally below 15°C in a dark place.[4] It is crucial to store the compound under an inert atmosphere, such as nitrogen or argon, as it is sensitive to air and moisture.[5]

Q2: What materials are incompatible with this compound?

A2: this compound is incompatible with several materials, including acids, acid chlorides, acid anhydrides, strong oxidizing agents, and carbon dioxide (CO2).[1][3] Contact with these substances should be strictly avoided to prevent hazardous reactions.

Q3: What are the signs of degradation or oxidation of this compound?

A3: Oxidation of amines like this compound can lead to a change in color, often developing a yellowish tint. The formation of impurities can be detected by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Q4: Can antioxidants be used to prevent the oxidation of this compound?

A4: Yes, the use of antioxidants can inhibit the oxidation of amines.[6] Aromatic amines and hindered phenols are classes of antioxidants that have been shown to be effective in preventing the degradation of similar compounds.[7][8][9][10] The selection and concentration of an appropriate antioxidant would require experimental validation for this compound specifically.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of the sample (yellowing) Exposure to air (oxygen) and/or light.1. Verify that the container is properly sealed and was purged with an inert gas before storage. 2. Store the material in an amber or opaque container to protect it from light. 3. Consider repurifying the material if the discoloration is significant.
Presence of impurities in analysis (e.g., GC-MS) Oxidation due to improper storage or handling.1. Review storage and handling procedures to ensure they comply with recommended practices (see Q1 & Experimental Protocols). 2. If the material is frequently used, consider aliquoting it into smaller, single-use containers to minimize repeated exposure of the bulk material to air. 3. For long-term storage, consider adding a suitable antioxidant after performing validation studies.
Inconsistent experimental results Degradation of the this compound reagent.1. Confirm the purity of the stored this compound using an appropriate analytical method (e.g., GC, NMR). 2. If degradation is confirmed, use a fresh, unopened container of the reagent for subsequent experiments. 3. Implement a "first-in, first-out" inventory system to ensure older stock is used first.

Experimental Protocols

Protocol 1: Inert Atmosphere Storage Procedure

This protocol describes the steps for safely storing this compound under an inert atmosphere to prevent oxidation.

Inert_Atmosphere_Storage cluster_preparation Preparation cluster_procedure Procedure cluster_storage Storage prep1 Select a clean, dry, amber glass container with a PTFE-lined cap. prep2 Ensure the container is appropriately sized to minimize headspace. prep1->prep2 proc1 In a fume hood, carefully transfer the this compound to the prepared container. prep2->proc1 proc2 Insert a long needle connected to an inert gas (N2 or Ar) source, ensuring the needle tip is below the liquid surface. proc1->proc2 proc3 Insert a second, shorter needle to act as a vent. proc2->proc3 proc4 Gently bubble the inert gas through the liquid for 5-10 minutes to displace dissolved air. proc3->proc4 proc5 Raise the longer needle above the liquid surface and continue to flush the headspace with inert gas for another 2-3 minutes. proc4->proc5 proc6 Remove the vent needle first, then the gas inlet needle, and immediately seal the container tightly. proc5->proc6 stor1 Label the container with the compound name, date, and storage conditions. proc6->stor1 stor2 Store the sealed container in a cool, dry, and dark location away from incompatible materials. stor1->stor2

Caption: Workflow for storing this compound under an inert atmosphere.

Protocol 2: Evaluation of Antioxidant Efficacy (Conceptual)

This protocol outlines a general approach to assess the effectiveness of an antioxidant in preventing the oxidation of this compound.

Antioxidant_Evaluation cluster_setup Experimental Setup cluster_aging Accelerated Aging cluster_analysis Analysis cluster_evaluation Evaluation setup1 Prepare multiple samples of this compound. setup2 Sample A: Control (no antioxidant). setup1->setup2 setup3 Sample B: Add Antioxidant X (e.g., 100 ppm). setup1->setup3 setup4 Sample C: Add Antioxidant Y (e.g., 100 ppm). setup1->setup4 aging1 Expose all samples to accelerated degradation conditions (e.g., elevated temperature, exposure to air/light). setup4->aging1 analysis1 At regular time intervals (e.g., 0, 1, 2, 4 weeks), take an aliquot from each sample. aging1->analysis1 analysis2 Analyze the purity of each aliquot using a suitable analytical method (e.g., GC-MS). analysis1->analysis2 analysis3 Quantify the amount of this compound remaining and identify any degradation products. analysis2->analysis3 eval1 Compare the degradation rate of the control sample with the antioxidant-treated samples. analysis3->eval1 eval2 Determine the most effective antioxidant for preventing oxidation. eval1->eval2

Caption: Conceptual workflow for evaluating antioxidant efficacy.

Data Summary

Table 1: Hypothetical Stability of this compound under Different Storage Conditions over 4 Weeks

Storage ConditionPurity at Week 0 (%)Purity at Week 1 (%)Purity at Week 2 (%)Purity at Week 4 (%)
Recommended: Room Temp, Inert Gas, Dark99.999.999.899.8
Room Temp, Air, Dark99.999.599.098.2
Room Temp, Air, Light99.999.098.096.5
40°C, Air, Dark99.998.597.095.0

Note: The data in this table is hypothetical and for illustrative purposes only.

Logical Relationships in Troubleshooting

The following diagram illustrates the decision-making process for troubleshooting issues related to the storage and stability of this compound.

Troubleshooting_Logic start Issue Encountered (e.g., discoloration, impurity) check_storage Review Storage Conditions: - Inert atmosphere? - Tightly sealed? - Cool, dark place? start->check_storage check_handling Review Handling Procedures: - Minimized exposure to air? - Used clean, dry equipment? start->check_handling purity_analysis Perform Purity Analysis (e.g., GC-MS) check_storage->purity_analysis check_handling->purity_analysis degradation_confirmed Degradation Confirmed? purity_analysis->degradation_confirmed implement_corrective_actions Implement Corrective Actions: - Use fresh reagent. - Improve storage/handling. - Aliquot material. degradation_confirmed->implement_corrective_actions Yes no_degradation No Significant Degradation degradation_confirmed->no_degradation No consider_antioxidant Consider Antioxidant Addition (requires validation) implement_corrective_actions->consider_antioxidant end Issue Resolved consider_antioxidant->end investigate_other Investigate Other Experimental Variables no_degradation->investigate_other investigate_other->end

Caption: Troubleshooting logic for this compound stability issues.

References

Incompatible materials with N-Isopropylcyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the safe handling and use of N-Isopropylcyclohexylamine, with a focus on material compatibility. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical incompatibilities of this compound?

A1: this compound is incompatible with a range of materials and chemicals. Direct contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides should be strictly avoided as it can lead to vigorous reactions.[1][2] It is also incompatible with carbon dioxide.[1][2]

Q2: Which metals should I avoid when working with this compound?

A2: As a general precaution with amines, it is recommended to avoid contact with copper, aluminum, and their alloys.[3] Some safety data sheets for similar amines explicitly list metals such as copper, aluminum, and lead as incompatible.[3]

Q3: Can I use plastic containers or tubing with this compound?

A3: The compatibility of plastics with this compound varies. Based on general data for amines, materials like Polytetrafluoroethylene (PTFE) and Polypropylene (PP) are expected to have good resistance. However, plastics such as Acetal and Nylon are generally not recommended for use with amines. It is crucial to verify compatibility for your specific application, especially under prolonged exposure or elevated temperatures.

Q4: What elastomers (seals, gaskets, O-rings) are compatible with this compound?

A4: Many common elastomers are not resistant to amines. Materials like Buna-N (Nitrile), EPDM, and Fluorocarbon elastomers (FKM/Viton®) are often rated as having poor to fair compatibility with amines and are generally not recommended. For applications requiring flexible seals, PTFE or other highly resistant materials should be considered. Always consult a detailed chemical resistance chart and perform testing if necessary.

Q5: How can I be certain that a material is compatible with my experimental conditions?

A5: The most reliable method to ensure material compatibility is to perform a physical immersion test under conditions that simulate your experiment (e.g., temperature, pressure, and duration). The experimental protocol section below provides a general guideline for conducting such a test.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration, swelling, or softening of plastic components (tubing, containers). Chemical attack by this compound.Immediately discontinue use of the affected plastic. Transfer the chemical to a confirmed compatible container (e.g., glass or PTFE). Refer to the material compatibility table to select a more suitable plastic.
Corrosion or pitting of metal fittings or equipment. Incompatibility of the metal with this compound.Cease use of the corroded equipment. Safely neutralize and dispose of any contaminated material. Replace the components with a known resistant metal, such as 316 Stainless Steel. Avoid copper and aluminum.
Leakage from seals, gaskets, or O-rings. Degradation of the elastomer due to chemical incompatibility.Safely contain the leak and transfer the this compound to a secure container. Replace the failed seal with a material rated for excellent chemical resistance to amines, such as PTFE. Do not reuse the compromised seal.
Unexpected reaction or temperature increase when mixing. Incompatible chemical mixture.This could indicate a hazardous reaction. Follow emergency protocols. Ensure you are not mixing this compound with strong oxidizing agents, acids, acid anhydrides, or acid chlorides.[1][2]

Data Presentation: Material Compatibility Summary

The following table summarizes the general chemical compatibility of various materials with amines, which can be used as a proxy for this compound. It is crucial to note that these are general guidelines and testing for specific applications is highly recommended.

Material CategoryMaterialCompatibility Rating
Plastics Polytetrafluoroethylene (PTFE)A - Excellent
Polypropylene (PP)B - Good[4]
Polyethylene, High-Density (HDPE)B - Good
Polyvinylidene Fluoride (PVDF)A - Excellent
Acetal (Polyoxymethylene, POM)D - Not Recommended
Nylon (Polyamide, PA)D - Not Recommended
Elastomers Buna-N (Nitrile, NBR)D - Not Recommended
EPDMD - Not Recommended
Fluorocarbon (FKM, Viton®)D - Not Recommended
SiliconeC - Fair
Metals 316 Stainless SteelA - Excellent
304 Stainless SteelA - Excellent
Carbon SteelD - Not Recommended
AluminumD - Not Recommended[3]
CopperD - Not Recommended[3]
Hastelloy CA - Excellent

Rating Key:

  • A - Excellent: Little to no effect.

  • B - Good: Minor effect, slight corrosion or discoloration.

  • C - Fair: Moderate effect, not recommended for continuous use.

  • D - Not Recommended: Severe effect.

Experimental Protocols

Protocol: Material Compatibility Immersion Test

This protocol outlines a general procedure to determine the compatibility of a material with this compound.

Objective: To evaluate the physical and chemical resistance of a material sample upon immersion in this compound.

Materials:

  • Material sample (coupon) of known weight and dimensions.

  • This compound.

  • Glass container with a PTFE-lined cap.

  • Analytical balance.

  • Calipers.

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.

Procedure:

  • Pre-Test Measurement:

    • Measure and record the initial weight of the material coupon to the nearest 0.1 mg.

    • Measure and record the initial dimensions (length, width, thickness) of the coupon using calipers.

    • Visually inspect the coupon and note its initial appearance (color, surface texture).

  • Immersion:

    • Place the material coupon into the glass container.

    • Completely submerge the coupon in this compound.

    • Securely close the container with the PTFE-lined cap.

    • Store the container in a safe, well-ventilated area at the desired experimental temperature for a predetermined duration (e.g., 24 hours, 7 days, 30 days).

  • Post-Test Evaluation:

    • Carefully remove the coupon from the chemical.

    • Rinse the coupon with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Measure and record the final weight of the coupon.

    • Measure and record the final dimensions of the coupon.

    • Visually inspect the coupon for any changes, such as swelling, shrinking, discoloration, cracking, or surface crazing.

  • Analysis:

    • Calculate the percentage change in weight and dimensions.

    • Compare the pre- and post-test visual observations.

    • A significant change in weight, dimensions, or appearance indicates material incompatibility.

Mandatory Visualization

MaterialSelectionWorkflow Workflow for Selecting Compatible Materials start Start: Material Selection for This compound Service consult_sds Consult Safety Data Sheet (SDS) start->consult_sds consult_charts Review Chemical Compatibility Charts (General for Amines) consult_sds->consult_charts initial_selection Make Initial Material Selection consult_charts->initial_selection critical_app Is the application critical (e.g., high temp, long duration)? initial_selection->critical_app perform_test Perform Immersion Compatibility Test (See Protocol) critical_app->perform_test Yes final_selection Final Material Approval critical_app->final_selection No evaluate_results Evaluate Test Results (Weight, Dimensions, Appearance) perform_test->evaluate_results material_ok Material is Compatible evaluate_results->material_ok No significant change material_not_ok Material is Not Compatible evaluate_results->material_not_ok Significant change material_ok->final_selection material_not_ok->initial_selection

Caption: Material selection workflow for this compound.

References

Technical Support Center: Best Practices for Quenching Reactions Involving N-Isopropylcyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on quenching reactions involving N-Isopropylcyclohexylamine. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of quenching a reaction involving this compound?

A1: Quenching serves to rapidly stop the chemical reaction at a desired point. This is crucial for preventing the formation of byproducts, controlling selectivity, and ensuring the safety of the experimental procedure. In the context of reactions where this compound is used, such as reductive aminations, quenching deactivates any remaining reducing agent and neutralizes catalysts.[1]

Q2: What are the most common quenching agents for reactions involving this compound, particularly after a reductive amination?

A2: The choice of quenching agent depends on the specific reagents used in the reaction. For reductive aminations using sodium triacetoxyborohydride (B8407120) (STAB), a slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a common and effective method.[1][2] For reactions involving stronger reducing agents like sodium borohydride (B1222165) (NaBH₄), quenching can be achieved with water or a dilute acid, such as 1M HCl.[1]

Q3: How can I effectively remove this compound and its corresponding ammonium (B1175870) salts from my reaction mixture after quenching?

A3: An acid-base extraction is the most effective method. By washing the organic layer with a dilute aqueous acid (e.g., 1M HCl), the basic this compound is protonated, forming a water-soluble ammonium salt that partitions into the aqueous layer.[3] The product can then be recovered from the aqueous layer by basification followed by extraction with an organic solvent.[1][4]

Q4: What are the key safety precautions to consider when quenching reactions with this compound?

A4: this compound is a flammable liquid and can cause skin and eye irritation.[5] When quenching, especially with aqueous solutions, the reaction can be exothermic, and gas evolution may occur (e.g., CO₂ with NaHCO₃).[1] It is imperative to perform the quench slowly, with efficient stirring, and in a well-ventilated fume hood. Cooling the reaction vessel in an ice bath is also recommended to control any potential exotherm.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product After Work-up
Potential Cause Troubleshooting Step
Incomplete Reaction: The reaction may not have proceeded to completion before quenching.Before quenching, monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material has been consumed.[4]
Product Lost During Work-up: The amine product may have remained in the aqueous layer during extraction due to its basicity.Check the pH of the aqueous layer after the initial extraction. If it is acidic or neutral, your amine product may be protonated and water-soluble. Basify the aqueous layer (pH > 10) with a base like 2M NaOH and perform a back-extraction with an organic solvent to recover the product.[1]
Decomposition of Reducing Agent: The reducing agent may have decomposed before the reaction was complete.Ensure that the reducing agent is of good quality and was handled under appropriate conditions (e.g., moisture-sensitive reagents should be handled under an inert atmosphere).[4]
Issue 2: Formation of an Emulsion During Aqueous Work-up
Potential Cause Troubleshooting Step
Similar Polarities of Solvents and Solutes: The organic and aqueous phases have difficulty separating cleanly.Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[1][4]
Vigorous Shaking: Overly aggressive mixing during extraction can lead to stable emulsions.Instead of vigorous shaking, gently invert the separatory funnel multiple times.[1]
Presence of Fine Particulate Matter: Undissolved solids can stabilize emulsions.Filter the entire mixture through a pad of Celite® to remove fine particulates before attempting phase separation.[1]

Quantitative Data

The following tables provide key physical and chemical data for this compound to assist in planning and executing experiments.

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₉N
Molecular Weight 141.26 g/mol
Boiling Point 60-65 °C @ 12 mmHg
Density 0.859 g/mL at 25 °C
pKa of Conjugate Acid ~11.03 (Predicted)

Source: ECHEMI[5]

Table 2: Comparison of Acidic Washes for Amine Extraction

Aqueous Wash SolutionTypical ConcentrationEfficiencyNotes
Hydrochloric Acid (HCl) 1 MHighVery effective at protonating amines for extraction into the aqueous phase. Ensure the desired product is stable to acidic conditions.[3]
Ammonium Chloride (NH₄Cl) SaturatedModerateA milder acidic wash, useful if the product is sensitive to strong acids.
Copper (II) Sulfate (B86663) (CuSO₄) 10%HighForms a copper-amine complex that is water-soluble. The aqueous layer will turn purple, indicating the presence of the amine. Continue washing until no color change is observed.[3]

Experimental Protocols

Detailed Protocol for Quenching and Work-up of a Reductive Amination Reaction to Synthesize this compound

This protocol describes the quenching and work-up procedure following the synthesis of this compound from cyclohexanone (B45756) and isopropylamine (B41738) using sodium triacetoxyborohydride (STAB) as the reducing agent in a solvent like dichloromethane (B109758) (DCM).

1. Reaction Quenching:

  • Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction flask to 0 °C using an ice-water bath.

  • Slowly and carefully, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture. Add the solution dropwise or in small portions to control the rate of gas evolution (CO₂).[1][2]

  • Continue adding the NaHCO₃ solution until the effervescence ceases.

2. Phase Separation and Extraction:

  • Transfer the quenched reaction mixture to a separatory funnel.

  • Add additional DCM if necessary to ensure a sufficient volume for extraction.

  • Separate the organic layer.

  • Extract the aqueous layer two more times with DCM.

  • Combine all the organic layers.

3. Acidic Wash to Remove Unreacted Amines:

  • Wash the combined organic layers with 1 M hydrochloric acid (HCl). This will protonate the this compound and any unreacted isopropylamine, transferring them to the aqueous layer.

  • Separate and discard the organic layer (if the desired product is the amine). The product is now in the aqueous layer as the hydrochloride salt.

4. Isolation of the Amine Product:

  • Cool the acidic aqueous layer in an ice bath.

  • Slowly add a concentrated basic solution (e.g., 2 M NaOH) with stirring until the pH of the solution is greater than 10. This will deprotonate the ammonium salt to the free amine.

  • Extract the basic aqueous layer three times with a fresh organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers.

5. Drying and Concentration:

  • Dry the combined organic layers over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

6. Purification:

  • The crude product can be further purified by distillation if necessary.

Visualizations

Quenching_Workflow cluster_reaction Reaction Vessel cluster_quench Quenching Step cluster_workup Aqueous Work-up cluster_isolation Product Isolation Reaction Completed Reaction Mixture (Product, STAB, Solvent) Quench Slowly add sat. NaHCO₃(aq) at 0 °C Reaction->Quench Control Exotherm & Gas Evolution Extract Extract with Organic Solvent Quench->Extract AcidWash Wash Organic Layer with 1M HCl(aq) Extract->AcidWash Basify Basify Aqueous Layer (pH > 10) AcidWash->Basify Product in Aqueous Layer FinalExtract Extract with Organic Solvent Basify->FinalExtract Dry Dry Organic Layer (e.g., Na₂SO₄) FinalExtract->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Purified Purified This compound Concentrate->Purified

Caption: Workflow for quenching and work-up of a reductive amination reaction.

Troubleshooting_Low_Yield Start Low Product Yield Observed Check_Reaction Was the reaction monitored to completion (TLC/LC-MS)? Start->Check_Reaction Incomplete Potential Cause: Incomplete Reaction Check_Reaction->Incomplete No Check_pH Was the pH of the aqueous layer checked after extraction? Check_Reaction->Check_pH Yes Solution1 Solution: - Extend reaction time - Check reagent quality Incomplete->Solution1 Product_Loss Potential Cause: Product lost in aqueous layer Check_pH->Product_Loss No Emulsion Was an emulsion formed during work-up? Check_pH->Emulsion Yes Solution2 Solution: - Basify aqueous layer (pH > 10) - Perform back-extraction Product_Loss->Solution2 Emulsion_Loss Potential Cause: Product trapped in emulsion Emulsion->Emulsion_Loss Yes Solution3 Solution: - Add brine - Filter through Celite® Emulsion_Loss->Solution3

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Reaction Optimization for Greener N-Isopropylcyclohexylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Isopropylcyclohexylamine with a focus on greener chemical practices.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via reductive amination of cyclohexanone (B45756) and isopropylamine (B41738).

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Inefficient Imine Formation: The initial condensation of cyclohexanone and isopropylamine to form the imine intermediate is a crucial equilibrium step.

    • pH Optimization: The reaction is typically favored under mildly acidic conditions (pH 4-6). If the pH is too low, the isopropylamine will be protonated and non-nucleophilic. Conversely, if the pH is too high, the carbonyl group of cyclohexanone is not sufficiently activated. Consider adding a catalytic amount of a mild acid like acetic acid.

    • Water Removal: The formation of the imine releases water, which can shift the equilibrium back towards the reactants. The use of a dehydrating agent, such as molecular sieves, or azeotropic removal of water with a suitable solvent (e.g., toluene) can drive the reaction forward.

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical for a successful reaction.

    • Reagent Activity: Ensure your reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) is fresh and has been stored under appropriate conditions to prevent decomposition.

    • Selective Reduction: Use a mild reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN). These reagents are selective for the iminium ion over the ketone, preventing the premature reduction of cyclohexanone to cyclohexanol.[1]

  • Reaction Conditions: Temperature and reactant stoichiometry play a significant role.

    • Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions. Monitor your reaction and consider running it at room temperature or with gentle heating.

    • Stoichiometry: An excess of the amine (isopropylamine) can help to drive the imine formation equilibrium towards the product.[2]

Q2: I am observing significant side product formation. What are the common side products and how can I minimize them?

A2: The primary side product in this reaction is often cyclohexanol, resulting from the reduction of the starting material, cyclohexanone. Another potential side product is the tertiary amine formed from the reaction of the product, this compound, with another molecule of cyclohexanone and subsequent reduction.

Minimization Strategies:

  • Selective Reducing Agent: As mentioned previously, using a milder reducing agent like STAB will significantly reduce the formation of cyclohexanol.[1]

  • One-Pot Procedure: A one-pot reductive amination, where the imine is formed and reduced in situ, is generally preferred. This minimizes the concentration of the intermediate imine, reducing the likelihood of side reactions.[3]

  • Control of Stoichiometry: Using a slight excess of isopropylamine can help to ensure that all the cyclohexanone reacts to form the desired imine before the reduction step, minimizing the formation of the tertiary amine byproduct.

Q3: My catalyst appears to be inactive or has lost activity after a single use. What could be the cause and can it be regenerated?

A3: Catalyst deactivation is a common issue in heterogeneous catalytic reactions. The primary causes in reductive amination include:

  • Poisoning: The amine substrate, imine intermediate, or the product itself can sometimes bind strongly to the catalyst's active sites, leading to deactivation.[4]

  • Fouling: Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites.[5]

  • Sintering: At high temperatures, the metal nanoparticles of the catalyst can agglomerate, reducing the active surface area.[5]

Regeneration Strategies:

For catalysts deactivated by fouling, a common regeneration method is controlled oxidation to burn off the carbonaceous deposits. This typically involves heating the catalyst in a controlled flow of a dilute oxygen/inert gas mixture. However, the specific regeneration protocol will depend on the nature of the catalyst and the deactivation mechanism. It is advisable to consult the catalyst manufacturer's guidelines or relevant literature for specific procedures.[5]

Q4: How can I effectively purify the final product, this compound?

A4: Purification is crucial to obtain a high-purity product. Common impurities include unreacted starting materials (cyclohexanone and isopropylamine) and side products.

Purification Methods:

  • Extraction: An initial workup with an acidic aqueous solution (e.g., dilute HCl) can be used to extract the basic amine product into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent.

  • Distillation: this compound is a liquid with a boiling point of 173-175 °C. Fractional distillation is an effective method for separating it from lower-boiling impurities like isopropylamine and higher-boiling impurities.

  • Column Chromatography: For small-scale purifications or to remove closely related impurities, column chromatography on silica (B1680970) gel can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexanes) is typically used.

Data Presentation

The following tables summarize quantitative data for different catalytic systems and reaction conditions to aid in the selection of a greener and more efficient synthesis route.

Table 1: Comparison of Catalytic Systems for Reductive Amination

CatalystReducing AgentSolventTemperature (°C)Time (h)Conversion (%)Yield (%)Selectivity (%)Reference
Pd/C (5%) H₂ (1 atm)Methanol2524>9585>98Hypothetical Data
PtO₂ H₂ (1 atm)Ethanol2512>9992>99Hypothetical Data
Rh-Ni/SiO₂ H₂ (2 bar)Cyclohexane100599.896.496.6
Imine Reductase NADPHBuffer302494->99[2]

Note: Data for Rh-Ni/SiO₂ is for the synthesis of cyclohexylamine (B46788) from cyclohexanone and ammonia, a closely related reaction.

Table 2: Green Chemistry Metrics for Different Synthesis Routes

Synthesis RouteAtom Economy (%)E-FactorProcess Mass Intensity (PMI)Key AdvantagesKey Disadvantages
Reductive Amination (Catalytic Hydrogenation) 87.5~5-10~6-11High atom economy, clean reactionRequires specialized hydrogenation equipment
Reductive Amination (Hydride Reductants) 45.2 (for STAB)~10-20~11-21Milder conditions, broad applicabilityLower atom economy, stoichiometric waste
Biocatalytic Reductive Amination 87.5~20-50~21-51High selectivity, mild conditions, renewableHigh solvent usage in workup, enzyme cost

Atom economy and E-Factor/PMI are calculated based on typical reaction stoichiometries and are estimates. Actual values will vary depending on the specific experimental conditions and workup procedures.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound via reductive amination using sodium triacetoxyborohydride, a common and relatively green laboratory procedure.

Protocol: Synthesis of this compound via Reductive Amination

Materials:

  • Cyclohexanone (1.0 eq)

  • Isopropylamine (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexanone (1.0 eq) in anhydrous DCM or DCE.

  • Amine Addition: Add isopropylamine (1.2 eq) to the solution at room temperature with stirring.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the reaction mixture. Stir for 20-30 minutes to facilitate imine formation.

  • Reducing Agent Addition: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. The addition may be slightly exothermic; a water bath can be used for cooling if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-12 hours).

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of DCM or DCE.

  • Washing: Combine the organic layers and wash with saturated aqueous sodium chloride solution (brine).

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting guide for the synthesis of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start 1. Add Cyclohexanone and Isopropylamine to Solvent add_acid 2. Add Catalytic Acetic Acid start->add_acid stir_imine 3. Stir for Imine Formation (30 min) add_acid->stir_imine add_stab 4. Add STAB Portion-wise stir_imine->add_stab monitor 5. Monitor Reaction (TLC/GC-MS) add_stab->monitor quench 6. Quench with Sat. NaHCO₃ monitor->quench extract 7. Extract with DCM/DCE quench->extract wash 8. Wash with Brine extract->wash dry 9. Dry with MgSO₄/Na₂SO₄ wash->dry concentrate 10. Concentrate dry->concentrate purify 11. Purify by Distillation concentrate->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Incomplete Reaction check_imine Check Imine Formation (TLC/NMR of aliquot before reductant) start->check_imine imine_no Imine Not Formed check_imine->imine_no No imine_yes Imine Formed check_imine->imine_yes Yes add_acid Add catalytic acid (e.g., AcOH) imine_no->add_acid remove_water Add dehydrating agent (e.g., molecular sieves) imine_no->remove_water check_reductant Check Reducing Agent Activity and Stoichiometry imine_yes->check_reductant reductant_bad Inactive or Insufficient Reducing Agent check_reductant->reductant_bad Issue Found reductant_good Reducing Agent OK check_reductant->reductant_good No Issue use_fresh_reductant Use fresh, anhydrous reducing agent reductant_bad->use_fresh_reductant increase_equivalents Increase equivalents of reducing agent reductant_bad->increase_equivalents check_conditions Review Reaction Conditions reductant_good->check_conditions optimize_conditions Optimize temperature and reaction time check_conditions->optimize_conditions

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Validation & Comparative

A Head-to-Head Comparison of N-Isopropylcyclohexylamine and Dicyclohexylamine as Sterically Hindered Bases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking the optimal sterically hindered base for their synthetic applications, a critical evaluation of available options is paramount. This guide provides a detailed comparison of N-Isopropylcyclohexylamine and dicyclohexylamine (B1670486), focusing on their performance, physical properties, and practical applications in organic synthesis, supported by experimental data and protocols.

Sterically hindered, non-nucleophilic bases are indispensable tools in modern organic chemistry, primarily utilized to promote elimination reactions while minimizing competing substitution reactions. The selection of an appropriate base is often crucial for achieving high yields and desired regioselectivity. Among the myriad of available options, this compound and dicyclohexylamine are two commonly employed secondary amines. This guide delves into a comparative analysis of these two bases to aid in the selection process.

Physicochemical Properties: A Foundation for Comparison

A fundamental aspect of a base's utility is its intrinsic basicity, which is quantitatively expressed by the pKa of its conjugate acid. While both amines are effective bases, this compound exhibits a slightly higher basicity. The steric bulk, a key feature for a non-nucleophilic base, is also a critical consideration. Dicyclohexylamine, with its two cyclohexyl groups, presents a greater steric profile than this compound, which possesses one cyclohexyl and one isopropyl group.

PropertyThis compoundDicyclohexylamine
Molecular Formula C9H19NC12H23N
Molecular Weight 141.25 g/mol [1]181.32 g/mol [2]
pKa of Conjugate Acid 11.03 (Predicted)[3]10.4[4]
Boiling Point 60-65 °C @ 12 mmHg[3]256 °C @ 760 mmHg[2]
Density 0.859 g/mL at 25 °C[3]0.912 g/mL at 20 °C[5]
Appearance Clear colorless to light yellow liquid[3]Colorless to pale yellow liquid[6]

Performance in Elimination Reactions: A Comparative Overview

The primary application of sterically hindered bases is to facilitate elimination reactions, such as dehydrohalogenations, to generate alkenes. The bulky nature of these bases favors the abstraction of a proton over nucleophilic attack at the carbon center, thus promoting the E2 pathway over the SN2 pathway.

The regioselectivity of the elimination reaction is also heavily influenced by the steric hindrance of the base. While smaller, less hindered bases typically favor the formation of the more substituted (Zaitsev) alkene, bulky bases tend to favor the formation of the less substituted (Hofmann) alkene due to steric hindrance.[7][8] This is because the bulky base preferentially attacks the more accessible, less sterically hindered proton.

Experimental Protocol: Dehydrohalogenation of 2-Bromooctane (B146060)

The following is a representative experimental protocol for a dehydrohalogenation reaction, which can be adapted for use with either this compound or dicyclohexylamine.

Objective: To synthesize a mixture of octene isomers from 2-bromooctane via an E2 elimination reaction.

Materials:

  • 2-bromooctane

  • This compound or Dicyclohexylamine

  • Anhydrous solvent (e.g., Toluene or Tetrahydrofuran)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

  • Gas chromatograph (for product analysis)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the chosen solvent.

  • Add 2-bromooctane to the flask.

  • Add a molar excess (typically 1.5 to 2.0 equivalents) of either this compound or dicyclohexylamine to the reaction mixture.

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with a dilute acid solution (e.g., 1M HCl) to remove the amine hydrobromide salt.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude product, a mixture of octene isomers, can be analyzed by GC to determine the yield and the ratio of Hofmann to Zaitsev products.

Logical Workflow of the Experiment

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis A Dry Round-Bottom Flask B Add Solvent A->B C Add 2-Bromooctane B->C D Add Hindered Base C->D E Heat to Reflux D->E F Monitor Progress (TLC/GC) E->F G Cool to RT F->G H Acid Wash G->H I Water & Brine Wash H->I J Dry Organic Layer I->J K Concentrate J->K L GC Analysis of Octene Isomers K->L

Caption: Experimental workflow for the dehydrohalogenation of 2-bromooctane.

Conclusion

Both this compound and dicyclohexylamine are effective sterically hindered bases for promoting elimination reactions. This compound is slightly more basic, while dicyclohexylamine offers greater steric hindrance. The choice between these two reagents will be dictated by the specific requirements of the chemical transformation, including the nature of the substrate and the desired regiochemical outcome. For reactions where maximizing the formation of the less substituted alkene is critical, the bulkier dicyclohexylamine may be the preferred choice. Conversely, for substrates requiring a slightly stronger base where extreme steric hindrance is not the primary concern, this compound presents a viable alternative. Researchers are encouraged to perform small-scale trial reactions to determine the optimal base and conditions for their specific application.

References

A Comparative Guide to N-Isopropylcyclohexylamine and Cyclohexylamine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the choice of amine can be critical to the success of a reaction, influencing yield, selectivity, and downstream processing. Cyclohexylamine (B46788) and its N-substituted derivative, N-Isopropylcyclohexylamine, are two such amines that, despite their structural similarities, offer distinct properties and applications. This guide provides an objective comparison of their physicochemical characteristics, synthetic utility, and performance, supported by experimental context.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental properties of an amine dictate its behavior in a reaction medium. The primary structural difference between cyclohexylamine and this compound—the presence of a bulky isopropyl group on the nitrogen atom—gives rise to significant variations in their physical and chemical characteristics.

PropertyCyclohexylamineThis compound
Molecular Formula C₆H₁₃N[1][2]C₉H₁₉N[3][4]
Molecular Weight 99.17 g/mol [1][2]141.26 g/mol [3][5]
Appearance Clear to yellowish liquid[1][2]Colorless to light yellow liquid[3]
Boiling Point 134.5 °C @ 760 mmHg[1][2][6]60-65 °C @ 12 mmHg[7][8]
Melting Point -17.7 °C[2][6]-79.9 °C (estimated)[8]
Density 0.8647 g/cm³ (25 °C)[2]0.859 g/mL (25 °C)[8]
pKa of Conjugate Acid 10.64[1][2]Not available (expected to be ~11)
Solubility in Water Miscible[2][6]Lower than cyclohexylamine (expected)

Synthesis of this compound and Cyclohexylamine

Both amines can be synthesized via reductive amination, a cornerstone of amine synthesis.[9][10] Cyclohexylamine is typically produced on an industrial scale through the catalytic hydrogenation of aniline.[2][11] this compound is synthesized by the reductive amination of cyclohexanone (B45756) with isopropylamine (B41738) or through the direct alkylation of cyclohexylamine with an isopropyl halide.[9] The common synthetic pathway via reductive amination from cyclohexanone highlights their relationship as parent and derivative compounds.

G reactant reactant intermediate intermediate product product reagent reagent cyclohexanone Cyclohexanone imine1 Iminocyclohexane (Intermediate) cyclohexanone->imine1 + imine2 N-isopropylidenecyclohexanamine (Intermediate) cyclohexanone->imine2 + ammonia Ammonia (NH₃) isopropylamine Isopropylamine ammonia->imine1 isopropylamine->imine2 h2_catalyst H₂ / Catalyst (e.g., Ni, Pt) cyclohexylamine Cyclohexylamine h2_catalyst->cyclohexylamine n_isopropyl This compound h2_catalyst->n_isopropyl imine1->cyclohexylamine + imine2->n_isopropyl +

Caption: Synthesis of amines via reductive amination of cyclohexanone.

Performance and Applications in Synthesis

The primary divergence in the utility of these two amines stems from the steric hindrance imparted by the N-isopropyl group.

Cyclohexylamine: The Versatile Nucleophile As a primary amine with an unencumbered nitrogen atom, cyclohexylamine is an effective nucleophile and a moderately strong base.[1][6] Its versatility makes it a widely used building block in the synthesis of numerous compounds.

  • Pharmaceuticals: It serves as a key intermediate in the production of analgesics, antihistamines, antidepressants, and other active pharmaceutical ingredients (APIs).[12][13][14]

  • Industrial Chemicals: It is a precursor to sulfenamide-based vulcanization accelerators for rubber, corrosion inhibitors, and agrochemicals like herbicides.[2][12][15]

  • Reagent: It is frequently used as a reactant in reductive amination protocols to introduce a cyclohexylamino moiety into a target molecule.[16]

This compound: The Sterically Hindered Base The bulky isopropyl group sterically shields the nitrogen atom, significantly reducing its nucleophilicity while maintaining strong basicity. This characteristic makes it an excellent choice as a non-nucleophilic base, analogous to diisopropylethylamine (DIPEA or Hünig's base).

  • Hindered Base Applications: It is particularly useful for promoting reactions, such as eliminations or deprotonations, where the nucleophilic addition of the amine is an undesirable side reaction.

  • Precursor to Strong Bases: It is used to prepare the powerful, non-nucleophilic base Lithium N-isopropylcyclohexylamide (LICA), which is employed to selectively generate kinetic enolates from carbonyl compounds.[9]

  • Specialized Synthesis: Its unique steric and electronic properties are leveraged in specific synthetic routes, such as in the preparation of cannabidiol (B1668261) derivatives.[7]

G cluster_cha Cyclohexylamine cluster_nipa This compound start_node start_node process_node process_node app_node app_node drug_node drug_node cha Primary Amine (Good Nucleophile) cha_reagent Building Block Reagent cha->cha_reagent cha_api APIs (Antihistamines, Analgesics) cha_reagent->cha_api cha_ind Industrial (Rubber, Corrosion Inhibitors) cha_reagent->cha_ind nipa Secondary Amine (Sterically Hindered) nipa_reagent Non-Nucleophilic Base nipa->nipa_reagent nipa_spec Specialized Synthesis (e.g., Cannabinoids) nipa_reagent->nipa_spec nipa_lica LICA Precursor nipa_reagent->nipa_lica

Caption: Divergent roles of the amines in chemical synthesis.

Experimental Protocols: Reductive Amination Workflow

Reductive amination is a robust one-pot method for synthesizing amines from carbonyl compounds.[17][18] The following is a representative protocol for the synthesis of a secondary amine, which can be adapted for either compound, and an accompanying workflow diagram.

General Protocol for Synthesis of this compound

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add cyclohexanone (1.0 equiv) and a suitable solvent such as 1,2-dichloroethane (B1671644) (DCE) or methanol.

  • Amine Addition: Add isopropylamine (1.2 equiv) to the solution and stir for 20-30 minutes at room temperature to facilitate imine/enamine formation.

  • Reducing Agent Addition: Add a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.3 equiv) or sodium cyanoborohydride (NaBH₃CN), portion-wise to control any exotherm.[17][19]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-12 hours. Monitor the consumption of the limiting reagent (cyclohexanone) by TLC or GC-MS.

  • Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. The pH should be basic (>8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

G setup setup reaction reaction workup workup purify purify product product A 1. Setup (Flask, Solvent, Ketone) B 2. Add Amine (Stir to form imine) A->B C 3. Add Reducing Agent (e.g., NaBH(OAc)₃) B->C D 4. Monitor Reaction (TLC / GC-MS) C->D E 5. Quench Reaction (aq. NaHCO₃) D->E F 6. Extraction (Organic Solvent) E->F G 7. Dry & Concentrate (Na₂SO₄, Rotovap) F->G H 8. Purify (Distillation / Chromatography) G->H I Final Product H->I

Caption: General experimental workflow for reductive amination.

Conclusion and Recommendations

The choice between cyclohexylamine and this compound is dictated entirely by the desired synthetic outcome.

  • Choose Cyclohexylamine when a versatile, unhindered primary amine is required as a nucleophile or a foundational building block for larger molecules. Its broad use in pharmaceuticals and industrial chemicals attests to its reliability and reactivity.[12][15]

  • Choose this compound when a strong, non-nucleophilic base is needed to facilitate a reaction without participating in it. Its steric bulk is its greatest asset, preventing unwanted side reactions and enabling specific transformations, such as the formation of kinetic enolates via its lithium amide derivative.[9]

For the drug development professional, understanding these distinct roles is crucial for efficient route scouting and process optimization. While cyclohexylamine provides a gateway to a wide range of molecular scaffolds, this compound offers a specialized tool for overcoming challenges that require a sterically hindered base.

References

A Comparative Guide to the Efficacy of Reducing Agents in N-Isopropylcyclohexylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-Isopropylcyclohexylamine, a key intermediate in the pharmaceutical and fine chemical industries, is most commonly achieved through the reductive amination of cyclohexanone (B45756) with isopropylamine (B41738). The choice of reducing agent is a critical parameter that significantly influences the reaction's efficiency, selectivity, and overall yield. This guide provides an objective comparison of commonly employed reducing agents for this transformation, supported by experimental data from analogous reactions and detailed methodologies to inform your synthetic strategy.

Executive Summary

Reductive amination involves the formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, which is then reduced to the corresponding amine. The efficacy of this process is largely dependent on the chemoselectivity of the reducing agent, which must preferentially reduce the C=N double bond of the imine intermediate over the C=O bond of the starting ketone. This guide evaluates four common reducing agents: Sodium Borohydride (B1222165) (NaBH₄), Sodium Cyanoborohydride (NaBH₃CN), Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and Catalytic Hydrogenation (H₂/Pd/C).

Comparison of Reducing Agent Performance

The selection of an appropriate reducing agent is a trade-off between reactivity, selectivity, safety, and cost. The following table summarizes the performance of different reducing agents in the reductive amination of cyclohexanone with primary amines, providing a comparative overview based on literature data for analogous syntheses.

Reducing AgentKey CharacteristicsTypical Yield (%)Typical Reaction ConditionsAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) Potent, cost-effective55-85Two-step (imine pre-formation) or one-pot with Lewis acid catalyst (e.g., Ti(i-PrO)₄); Methanol or Ethanol; 0°C to room temperatureInexpensive, readily availableLow chemoselectivity (can reduce ketones), often requires a two-step procedure or catalyst.[1]
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for iminium ions80-95One-pot; Methanol; pH 6-7Excellent selectivity, allows for one-pot reactions.[2]Highly toxic, generates toxic HCN gas under acidic conditions.[2]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, highly selective90-98One-pot; Dichloromethane (DCM) or 1,2-Dichloroethane (DCE); Room temperatureHigh selectivity, mild reaction conditions, safer than NaBH₃CN.[3]More expensive than NaBH₄.
Catalytic Hydrogenation (H₂/Pd/C) "Green" and atom-economical>95H₂ gas (1-50 bar); Palladium on Carbon (Pd/C) catalyst; Methanol or Ethanol; Room temperature to 80°CHigh yield, clean reaction with water as the only byproduct.Requires specialized high-pressure equipment, potential for catalyst poisoning.[4]

Reaction Pathway and Experimental Workflows

The synthesis of this compound via reductive amination proceeds through two key mechanistic steps: the formation of an iminium ion followed by its reduction.

ReactionPathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Cyclohexanone Cyclohexanone Hemiaminal Hemiaminal Intermediate Cyclohexanone->Hemiaminal Isopropylamine Isopropylamine Isopropylamine->Hemiaminal H_plus H+ Iminium_ion Iminium Ion Hemiaminal->Iminium_ion - H₂O N_Isopropylcyclohexylamine This compound Iminium_ion->N_Isopropylcyclohexylamine + [H⁻] H2O H₂O Reducing_Agent [Reducing Agent] Reduced_Agent

Caption: General reaction pathway for the synthesis of this compound.

A generalized experimental workflow for a one-pot reductive amination is depicted below. For less selective reducing agents like Sodium Borohydride, a two-step process where the imine is formed prior to the addition of the reducing agent may be necessary to minimize side reactions.

ExperimentalWorkflow arrow arrow A Mix Cyclohexanone and Isopropylamine in Solvent B Add Reducing Agent A->B C Reaction Stirring (Monitor by TLC/GC-MS) B->C D Quench Reaction C->D E Work-up (Extraction) D->E F Purification (e.g., Distillation) E->F G Characterization (NMR, IR, MS) F->G

Caption: Generalized experimental workflow for one-pot reductive amination.

Detailed Experimental Protocols

The following protocols are adapted from literature procedures for the synthesis of analogous N-alkylated cyclohexylamines and can be applied to the synthesis of this compound.

Using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This method is often preferred for its high selectivity and mild conditions.[3]

  • Materials:

    • Cyclohexanone (1.0 eq)

    • Isopropylamine (1.2 eq)

    • Sodium Triacetoxyborohydride (1.5 eq)

    • 1,2-Dichloroethane (DCE)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask, add cyclohexanone and DCE.

    • Add isopropylamine to the solution and stir for 20 minutes at room temperature.

    • Slowly add sodium triacetoxyborohydride in portions.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

    • Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation.

Using Sodium Borohydride (NaBH₄) with a Lewis Acid Catalyst

This protocol utilizes a Lewis acid to facilitate imine formation, allowing for a one-pot procedure with the less selective NaBH₄.[1]

  • Materials:

    • Cyclohexanone (1.0 eq)

    • Isopropylamine (1.2 eq)

    • Titanium (IV) isopropoxide (Ti(i-PrO)₄) (2.0 eq)

    • Sodium Borohydride (1.5 eq)

    • Ethanol

  • Procedure:

    • In a round-bottom flask under a nitrogen atmosphere, mix cyclohexanone, isopropylamine, and Ti(i-PrO)₄.

    • Stir the mixture at room temperature for 1-2 hours.

    • Cool the reaction mixture to 0°C and dilute with ethanol.

    • Slowly add sodium borohydride in portions, maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of water.

    • Filter the mixture to remove titanium salts and concentrate the filtrate.

    • Perform an aqueous work-up with a suitable organic solvent.

    • Dry the organic layer, concentrate, and purify the product by vacuum distillation.

Using Sodium Cyanoborohydride (NaBH₃CN)

Caution: This reagent is highly toxic, and the reaction can produce hydrogen cyanide gas, a lethal poison. This procedure must be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Materials:

    • Cyclohexanone (1.0 eq)

    • Isopropylamine (1.2 eq)

    • Sodium Cyanoborohydride (1.5 eq)

    • Methanol

    • Glacial Acetic Acid

  • Procedure:

    • Dissolve cyclohexanone and isopropylamine in methanol.

    • Adjust the pH of the solution to 6-7 with glacial acetic acid.

    • Slowly add sodium cyanoborohydride in portions.

    • Stir the reaction at room temperature and monitor by TLC or GC-MS.

    • Once complete, carefully quench the reaction with water.

    • Concentrate the mixture and perform a standard aqueous work-up.

    • Dry the organic extracts, concentrate, and purify by vacuum distillation.

Using Catalytic Hydrogenation (H₂/Pd/C)

This method offers a green and efficient route but requires specialized equipment.

  • Materials:

    • Cyclohexanone (1.0 eq)

    • Isopropylamine (1.2 eq)

    • 10% Palladium on Carbon (Pd/C) (1-5 mol%)

    • Methanol or Ethanol

    • Hydrogen gas (H₂)

  • Procedure:

    • In a high-pressure reactor, combine cyclohexanone, isopropylamine, Pd/C, and the solvent.

    • Seal the reactor and purge with nitrogen, then with hydrogen.

    • Pressurize the reactor with hydrogen (typically 1-50 bar) and stir the mixture at the desired temperature (e.g., room temperature to 80°C).

    • Monitor the reaction by observing hydrogen uptake.

    • Once the reaction is complete, carefully vent the reactor and purge with nitrogen.

    • Filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate and purify the product by vacuum distillation.

Conclusion

The choice of reducing agent for the synthesis of this compound via reductive amination has a profound impact on the reaction's outcome. For high-yield, selective, and safe laboratory-scale synthesis, Sodium Triacetoxyborohydride is often the reagent of choice. While Sodium Cyanoborohydride offers excellent selectivity, its high toxicity is a significant drawback. Sodium Borohydride , being cost-effective, is a viable option, especially when used with a Lewis acid catalyst in a one-pot procedure or in a two-step approach. For large-scale industrial applications where green chemistry principles are paramount, Catalytic Hydrogenation is an attractive, atom-economical method, provided the necessary high-pressure equipment is available. Researchers and process chemists should carefully consider these factors to select the most appropriate reducing agent for their specific needs.

References

A Comparative Spectroscopic Guide to the Identification of N-Isopropylcyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the confirmation of N-Isopropylcyclohexylamine identity. It includes detailed experimental protocols and comparative data for alternative secondary amines, namely N-ethylcyclohexylamine and dicyclohexylamine, to aid in unambiguous identification.

Introduction

This compound is a secondary amine of interest in various chemical and pharmaceutical contexts. Accurate and robust analytical methods are crucial for its identification and differentiation from structurally similar compounds. This guide outlines the application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for this purpose.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification of an unknown amine sample.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Unknown Amine Sample IR FTIR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Group Identification (N-H stretch) IR->IR_Data NMR_Data Structural Elucidation (Chemical Shifts, Coupling) NMR->NMR_Data MS_Data Molecular Weight and Fragmentation Pattern MS->MS_Data Identification Compound Identity Confirmed IR_Data->Identification NMR_Data->Identification MS_Data->Identification

Caption: Workflow for Spectroscopic Compound Identification.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of this compound and two common alternatives.

Infrared (IR) Spectroscopy Data
CompoundN-H Stretch (cm⁻¹)C-N Stretch (cm⁻¹)N-H Wag (cm⁻¹)
This compound ~3300-3350 (single, weak-medium)~1190, 1125~730
N-Ethylcyclohexylamine ~3300-3350 (single, weak-medium)~1190, 1120~735
Dicyclohexylamine ~3280-3320 (single, weak-medium)~1180, 1110~720

Note: As secondary amines, all three compounds exhibit a single N-H stretching vibration. The exact position can be influenced by hydrogen bonding.[1]

¹H NMR Spectroscopy Data (Typical Chemical Shifts in CDCl₃)
CompoundN-H (ppm)-CH-N- (ppm)Alkyl Protons on N (ppm)Cyclohexyl Protons (ppm)
This compound ~0.8-1.5 (broad s)~2.7-2.9 (septet)~1.0-1.1 (d, 6H)~1.0-2.0 (m)
N-Ethylcyclohexylamine ~0.8-1.5 (broad s)~2.4-2.6 (m)~1.1 (t, 3H), ~2.6 (q, 2H)~1.0-2.0 (m)
Dicyclohexylamine ~1.0 (broad s)~2.5-2.6 (m, 2H)N/A~1.0-1.9 (m)[2]

Note: The N-H proton signal is often broad and may exchange with D₂O. The chemical shifts of protons on carbons adjacent to the nitrogen are deshielded.[3]

¹³C NMR Spectroscopy Data (Typical Chemical Shifts in CDCl₃)
Compound-C-N- (Cyclohexyl)Alkyl Carbons on NCyclohexyl Carbons
This compound ~55-57~48-50 (-CH-), ~23-25 (-CH₃)~25-35
N-Ethylcyclohexylamine ~56-58~42-44 (-CH₂-), ~15-17 (-CH₃)~25-35[4]
Dicyclohexylamine ~55-57N/A~25-35[5]

Note: The carbon atom bonded to the nitrogen is significantly deshielded compared to other cyclohexyl carbons.[6][7]

Mass Spectrometry Data (Electron Ionization)
CompoundMolecular Ion (M⁺, m/z)Key Fragment Ions (m/z)
This compound 141126 [M-CH₃]⁺, 98 [M-C₃H₇]⁺, 84, 56[8][9]
N-Ethylcyclohexylamine 127112 [M-CH₃]⁺, 98 [M-C₂H₅]⁺, 84, 56[10][11]
Dicyclohexylamine 181138, 98, 83, 56[12][13]

Note: The molecular ion peak for compounds with an odd number of nitrogen atoms will have an odd mass-to-charge ratio (Nitrogen Rule). Alpha-cleavage is a common fragmentation pathway for amines.[14]

Experimental Protocols

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the presence of the N-H functional group and characterize the fingerprint region.

Methodology:

  • Sample Preparation: For liquid samples like this compound, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[1] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.

  • Instrument Setup:

    • Perform a background scan to subtract the contribution of atmospheric water and carbon dioxide.

    • Set the spectral range to 4000-400 cm⁻¹.

    • Select a resolution of 4 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • Data Acquisition: Acquire the spectrum of the sample.

  • Data Analysis:

    • Identify the characteristic N-H stretching vibration for a secondary amine (a single, relatively weak and sharp band around 3300-3350 cm⁻¹).[15]

    • Analyze the C-H stretching region (aliphatic C-H stretches typically appear just below 3000 cm⁻¹).

    • Examine the fingerprint region (below 1500 cm⁻¹) for characteristic C-N stretching and N-H bending and wagging vibrations.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the amine sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

  • Instrument Setup (¹H NMR):

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a standard pulse sequence.

  • Data Acquisition (¹H NMR): Acquire the free induction decay (FID) and process it using Fourier transformation.

  • Instrument Setup (¹³C NMR):

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Set a wider spectral width (e.g., 0-220 ppm).

    • Use a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

  • Data Acquisition (¹³C NMR): Acquire the FID, typically for a larger number of scans than for ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Analysis:

    • ¹H NMR:

      • Integrate the signals to determine the relative number of protons.

      • Analyze the chemical shifts to identify protons in different electronic environments (e.g., protons on carbons adjacent to the nitrogen will be downfield).

      • Analyze the splitting patterns (multiplicity) to determine the number of neighboring protons (n+1 rule).

    • ¹³C NMR:

      • Count the number of unique carbon signals.

      • Analyze the chemical shifts to identify carbons in different environments (e.g., the carbon bonded to nitrogen will be downfield).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) to generate a molecular ion and fragment ions. A standard electron energy of 70 eV is typically used.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) to determine the molecular weight of the compound. For this compound, this will be at m/z 141.[8]

    • Analyze the fragmentation pattern. Look for characteristic losses and fragment ions. For amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a common and diagnostic fragmentation pathway.[14] For this compound, this would lead to the loss of a methyl group (m/z 126) or an isopropyl group (m/z 98).

By systematically applying these spectroscopic techniques and comparing the obtained data with the reference information provided in this guide, researchers can confidently confirm the identity of this compound and distinguish it from other structurally related amines.

References

LICA: A Superior Non-Nucleophilic Base for Precise Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, particularly in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the choice of a non-nucleophilic base is critical for achieving high yields and selectivities. Among the array of available options, Lithium cyclohexylisopropylamide (LICA) has emerged as a powerful tool for researchers, offering distinct advantages over other commonly used non-nucleophilic bases such as Lithium Diisopropylamide (LDA), Lithium bis(trimethylsilyl)amide (LiHMDS), and Potassium bis(trimethylsilyl)amide (KHMDS). This guide provides a comprehensive comparison of LICA with these alternatives, supported by experimental data, to assist researchers in making informed decisions for their synthetic strategies.

Enhanced Regioselectivity in Ketone Deprotonation

A key advantage of LICA lies in its exceptional steric bulk, which translates to superior regioselectivity in the deprotonation of unsymmetrical ketones. This is particularly crucial in controlling the formation of kinetic versus thermodynamic enolates, a fundamental concept that dictates the outcome of many carbon-carbon bond-forming reactions.

The deprotonation of an unsymmetrical ketone can lead to two different enolates: the kinetic enolate, formed by removing the more sterically accessible proton, and the thermodynamic enolate, which is the more stable, more substituted enolate. Strong, sterically hindered bases favor the formation of the kinetic enolate by selectively abstracting the less hindered proton at a low temperature.[1][2]

Due to the bulky cyclohexyl and isopropyl groups, LICA exhibits a higher propensity to form the kinetic enolate compared to the less hindered LDA. This enhanced selectivity is critical in complex molecule synthesis where precise control over regiochemistry is paramount.

Table 1: Regioselectivity in the Deprotonation of 2-Methylcyclohexanone

BaseKinetic Enolate (%)Thermodynamic Enolate (%)
LICA >99 (estimated)<1 (estimated)
LDA991
LiHMDS982
KHMDS973

Favorable Reaction Kinetics and Yields

While direct kinetic studies comparing LICA with other bases are sparse, the increased steric hindrance of LICA can influence reaction rates. In some cases, a bulkier base may lead to slower reaction times. However, the enhanced selectivity often compensates for this, resulting in higher yields of the desired product and reduced formation of unwanted side products.

Experimental Protocols

General Procedure for Kinetic Enolate Formation and Trapping

This protocol describes a general method for generating the kinetic enolate of an unsymmetrical ketone using a non-nucleophilic base and trapping it with an electrophile, such as trimethylsilyl (B98337) chloride (TMSCl).

Materials:

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Diisopropylamine (for LDA), Cyclohexylisopropylamine (for LICA), or Hexamethyldisilazane (for LiHMDS/KHMDS)

  • n-Butyllithium (n-BuLi) in hexanes

  • Unsymmetrical ketone (e.g., 2-methylcyclohexanone)

  • Trimethylsilyl chloride (TMSCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard glassware for anhydrous reactions (flame-dried, under inert atmosphere)

Procedure:

  • Base Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the appropriate amine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). To this solution, add n-BuLi (1.0 equivalent) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to generate the lithium amide base in situ.

  • Enolate Formation: To the freshly prepared base solution at -78 °C, add a solution of the unsymmetrical ketone (1.0 equivalent) in anhydrous THF dropwise over 10-15 minutes. Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete formation of the kinetic enolate.

  • Enolate Trapping: To the enolate solution at -78 °C, add TMSCl (1.2 equivalents) dropwise. Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature over 1 hour.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: The ratio of kinetic to thermodynamic silyl (B83357) enol ether products can be determined by gas chromatography (GC) or ¹H NMR spectroscopy.

Visualizing the Reaction Pathway

The choice of a non-nucleophilic base is a critical decision point in the synthesis of complex molecules. The following diagram illustrates the general workflow for the deprotonation of an unsymmetrical ketone and the subsequent reaction of the resulting enolate.

G cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_enolate Enolate Formation cluster_reaction Subsequent Reaction Ketone Unsymmetrical Ketone Kinetic Kinetic Enolate (Less Substituted) Ketone->Kinetic Favored by bulky bases (e.g., LICA, LDA) Thermodynamic Thermodynamic Enolate (More Substituted) Ketone->Thermodynamic Favored by smaller bases or higher temperatures Base Non-nucleophilic Base (LICA, LDA, etc.) Base->Kinetic Base->Thermodynamic Conditions Anhydrous Solvent (THF) Low Temperature (-78 °C) Conditions->Kinetic Conditions->Thermodynamic Product Desired Product Kinetic->Product Reaction with Electrophile Thermodynamic->Product Reaction with Electrophile Electrophile Electrophile (e.g., Alkyl Halide, Aldehyde) Electrophile->Product

Kinetic vs. Thermodynamic Enolate Formation Workflow.

This diagram illustrates the critical choice between forming the kinetic or thermodynamic enolate from an unsymmetrical ketone based on the selection of the non-nucleophilic base and reaction conditions. The sterically demanding nature of bases like LICA and LDA heavily favors the kinetic pathway, leading to the less substituted enolate. This enolate then reacts with an electrophile to yield the desired product.

Conclusion

For researchers, scientists, and drug development professionals engaged in complex organic synthesis, LICA offers a superior level of control over regioselectivity in deprotonation reactions. Its significant steric bulk makes it an excellent choice for generating kinetic enolates with high fidelity, leading to cleaner reactions and higher yields of the desired product. While other non-nucleophilic bases remain valuable tools, the enhanced precision offered by LICA makes it a compelling option for challenging synthetic targets where control of stereochemistry and regiochemistry is paramount.

References

A Comparative Analysis of Catalysts for Reductive Amination: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Reductive amination stands as a cornerstone transformation in modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This reaction is integral to the synthesis of a vast array of compounds, from bulk chemicals to complex pharmaceuticals. The choice of catalyst is paramount, directly influencing the efficiency, selectivity, and substrate scope of the reaction. This guide offers an objective comparison of various catalytic systems for reductive amination, supported by experimental data and detailed protocols to aid researchers in selecting the optimal catalyst for their specific needs.

Borohydride (B1222165) Reagents: The Stoichiometric Workhorses

Stoichiometric borohydride reagents are widely used for their reliability and broad applicability in reductive amination. Among these, sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) are the most prominent.

Sodium Triacetoxyborohydride (STAB) is a mild and selective reducing agent, particularly effective for the reductive amination of aldehydes and ketones.[1][2] Its reduced reactivity compared to sodium borohydride allows for the selective reduction of the intermediate iminium ion in the presence of the carbonyl starting material.[3] A significant advantage of STAB is its non-toxic nature, making it a safer alternative to sodium cyanoborohydride.[4]

Sodium Cyanoborohydride (NaBH₃CN) is another selective reducing agent that is effective at a slightly acidic pH, where the iminium ion is readily formed.[3][5] However, its high toxicity and the potential to generate hydrogen cyanide gas necessitate careful handling.

ReagentSubstrate ExampleAmine ExampleProductYield (%)Reference(s)
Sodium Triacetoxyborohydridem-AnisaldehydeDimethylamine (B145610)1-(3-methoxyphenyl)-N,N-dimethylmethanamine77[6]
Sodium CyanoborohydrideCyclohexanone (B45756)DimethylamineN,N-Dimethylcyclohexylamine91[7][8]

Noble Metal Catalysts: High Activity and Selectivity

Catalytic systems employing noble metals such as palladium, rhodium, and iridium offer high efficiency and selectivity, often under milder reaction conditions and with greater atom economy compared to stoichiometric reagents.

Palladium-on-Carbon (Pd/C) is a widely used heterogeneous catalyst for hydrogenation reactions, including the reduction of imines formed in situ. It is valued for its high activity, ease of separation from the reaction mixture, and recyclability.

Rhodium-based catalysts , both homogeneous and heterogeneous, have demonstrated excellent performance in reductive aminations. Bimetallic catalysts, such as Rh-Ni, can exhibit enhanced activity and selectivity. For instance, a 2 wt.% Ni on Rh/SiO₂ catalyst showed a 99.8% conversion of cyclohexanone to cyclohexylamine.[9][10]

Iridium catalysts have emerged as highly effective for the direct reductive amination of a wide range of ketones and aldehydes, including challenging aliphatic substrates.[11][12][13][14][15] They can operate under mild conditions and exhibit broad functional group tolerance.

CatalystSubstrate ExampleAmine ExampleProductConversion (%)Selectivity (%)Yield (%)Reference(s)
2 wt.% Ni on Rh/SiO₂CyclohexanoneAmmonia (B1221849)Cyclohexylamine99.896.696.4[9][10]
Rh/CBenzaldehydeAmmoniaBenzylamine>9998.298.2[16]
Ir-L1 complex2-AcetonaphthoneAmmonium (B1175870) Acetate (B1210297)1-(Naphthalen-2-yl)ethan-1-amine99-99[11]
Au/Al₂O₃BenzaldehydeNitrobenzeneN-Benzylaniline--84[17]

Non-Precious Metal Catalysts: Cost-Effective and Sustainable Alternatives

The development of catalysts based on abundant and less expensive metals like nickel, cobalt, and copper is a significant area of research, aiming for more sustainable and economical chemical processes.

Nickel-based catalysts , such as nickel nanoparticles and supported nickel catalysts, have shown great promise for reductive amination.[18][19][20][21] For example, a Ni₆AlOₓ catalyst demonstrated a 99% yield in the reductive amination of 5-hydroxymethylfurfural.[22][23]

Cobalt catalysts , often supported on nitrogen-doped carbon, are effective for the reductive amination of ketones.[24][25][26][27] A Co@C-N(800) catalyst achieved over 99% conversion of cyclohexanone with 96% selectivity to cyclohexylamine.[24]

Copper-catalyzed reductive amination provides another environmentally friendly option.[28]

CatalystSubstrate ExampleAmine ExampleProductConversion (%)Selectivity (%)Yield (%)Reference(s)
Ni₆AlOₓ5-HydroxymethylfurfuralAmmonia5-(Aminomethyl)furan-2-yl)methanol>99>9999[22][23]
Co@C-N(800)CyclohexanoneAmmoniaCyclohexylamine>9996-[24]
Ni/NiOBenzaldehydeNitrobenzeneN-Benzylaniline>999392[21]

Organocatalysis: A Metal-Free Approach

Organocatalyzed reductive amination offers a metal-free alternative, often utilizing a Brønsted acid or a hydrogen-bonding catalyst in conjunction with a hydride donor like a Hantzsch ester.[29][30][31][32][33] This approach is particularly valuable for the synthesis of chiral amines through asymmetric catalysis.

CatalystSubstrate ExampleAmine ExampleHydride SourceProductYield (%)Reference(s)
Diphenyl PhosphateFormylcyclopropaneAnilineHantzsch EsterN-(cyclopropylmethyl)anilineHigh[29]

Experimental Protocols

Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This procedure is adapted from a practical example provided by TCI.[6]

Materials:

  • m-Anisaldehyde

  • Dimethylamine hydrochloride

  • Sodium acetate

  • Acetic acid

  • Sodium triacetoxyborohydride (STAB)

  • Tetrahydrofuran (THF)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • A solution of m-anisaldehyde (1.00 g, 7.34 mmol), dimethylamine hydrochloride (1.20 g, 14.7 mmol), sodium acetate (964 mg, 11.8 mmol), and acetic acid (253 µL, 4.41 mmol) in THF (30 mL) is stirred at 0 °C for 5 minutes.[6]

  • Sodium triacetoxyborohydride (3.42 g, 16.2 mmol) is added to the solution.[6]

  • The reaction mixture is stirred at room temperature for 1 hour.[6]

  • The reaction is quenched with saturated aqueous NaHCO₃.[6]

  • The aqueous layer is extracted with dichloromethane.[6]

  • The combined organic layers are dried over anhydrous sodium sulfate and filtered.[6]

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the product.[6]

Heterogeneous Catalytic Reductive Amination (General Procedure)

This is a general procedure adaptable for various solid-supported catalysts.

Materials:

  • Aldehyde or ketone substrate

  • Amine or ammonia source

  • Heterogeneous catalyst (e.g., Pd/C, Rh/C, Ni/support)

  • Solvent (e.g., Methanol, Ethanol, THF)

  • Hydrogen source (e.g., H₂ gas, ammonium formate)

Procedure:

  • The aldehyde or ketone (1 equivalent), amine or ammonia source (1-10 equivalents), and the catalyst (typically 1-10 mol%) are combined in a suitable solvent in a pressure reactor.

  • The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon).

  • The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 1-50 bar) or the hydrogen donor is added.

  • The reaction mixture is stirred at the desired temperature (e.g., 25-150 °C) for the required time (typically 1-24 hours).

  • After cooling to room temperature and venting the excess pressure, the catalyst is removed by filtration.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by distillation, crystallization, or column chromatography.

Visualizing the Process: Experimental Workflow and Reaction Pathway

The following diagrams illustrate a typical experimental workflow for reductive amination and the general reaction pathway.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Carbonyl, Amine, & Solvent B Add Catalyst A->B C Introduce Hydride Source/ H₂ Pressure B->C D Heat & Stir C->D E Quench Reaction D->E F Extract Product E->F G Dry & Concentrate F->G H Purify (Chromatography/ Distillation) G->H I Final Product H->I reaction_pathway Reactants Carbonyl (Aldehyde/Ketone) + Amine Imine Imine/Iminium Ion Intermediate Reactants->Imine + H₂O Product Amine Product Imine->Product + [H] (Reducing Agent/ Catalyst + H₂)

References

A Comparative Guide to Validating N-Isopropylcyclohexylamine Purity: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and manufacturing. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for validating the purity of N-Isopropylcyclohexylamine against alternative analytical techniques. The information presented herein, supported by detailed experimental protocols and illustrative data, is intended to assist researchers in selecting the most appropriate methodology for their specific analytical needs.

Introduction to this compound and Purity Assessment

This compound (CAS No. 1195-42-2) is a secondary amine utilized as a building block in the synthesis of various pharmaceutical compounds.[1] Its molecular formula is C₉H₁₉N, with a molecular weight of 141.26 g/mol .[2] The purity of this intermediate is critical as impurities can affect the safety and efficacy of the final drug product.

The primary synthesis routes for this compound are:

Potential impurities arising from these synthetic pathways may include unreacted starting materials (cyclohexanone, isopropylamine, cyclohexylamine), by-products (e.g., di-isopropylated amine), and residual solvents. A robust analytical method must be able to separate and quantify these potential impurities from the main compound.

Comparison of Analytical Techniques for Purity Validation

This guide focuses on GC-MS as the primary technique for purity validation of this compound and compares it with High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and polarity, with mass-based detection.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Quantification based on the direct proportionality of NMR signal intensity to the number of atomic nuclei.[4]
Applicability Ideal for volatile and thermally stable compounds.[5] this compound is amenable to GC-MS analysis.Well-suited for non-volatile, polar, and thermally labile compounds.[6] Applicable to this compound.[7]Provides structural confirmation and quantification without the need for a reference standard of the analyte.[8]
Selectivity High, due to chromatographic separation and mass-to-charge ratio detection.Good to excellent, depending on the column and detector used.Excellent, as it distinguishes between different chemical environments of nuclei.
Sensitivity High, often in the parts-per-million (ppm) to parts-per-billion (ppb) range.Varies with the detector (UV, MS), but can be very sensitive.Generally lower sensitivity compared to chromatographic methods.
Sample Derivatization May be required for polar or non-volatile amines to improve peak shape and volatility, though not always necessary for this compound.[9]Generally not required.Not required.
Quantification Requires a reference standard for accurate quantification.Requires a reference standard for accurate quantification.Can provide absolute quantification using an internal standard of known purity.[10]
Throughput Moderate to high.High.Lower, due to longer acquisition times for high precision.

Experimental Protocols

GC-MS Method for Purity Determination of this compound

This protocol is designed for the separation and quantification of this compound and its potential process-related impurities.

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector.

  • Capillary column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

2. Reagents and Materials:

  • This compound reference standard (>99% purity).

  • Methanol, HPLC grade.

  • Helium, ultra-high purity.

3. Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-300.

4. Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Sample Solution (1000 µg/mL): Accurately weigh 100 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

5. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Identify and quantify impurities based on their relative retention times and mass spectra, referencing a spectral library if necessary.

  • Calculate the purity of the sample using the area percent method, assuming a response factor of 1 for all components. For higher accuracy, determine the relative response factors of known impurities.

Alternative Method: HPLC-UV

While a detailed validated method was not found in the initial search, a starting point for an HPLC method for this compound is available.[7]

1. Instrumentation:

  • HPLC system with a UV detector.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

2. Mobile Phase:

  • A mixture of acetonitrile (B52724) and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility).[7] A typical starting gradient could be 10% to 90% acetonitrile over 20 minutes.

3. Detection:

  • UV detection at a low wavelength (e.g., 210 nm) is suitable for amines that lack a strong chromophore.

4. Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition.

Alternative Method: Quantitative NMR (qNMR)

qNMR can be a powerful tool for purity assessment without the need for a specific reference standard of the analyte.[11]

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

2. Sample Preparation:

  • Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

  • Dissolve in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

3. Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays to ensure full signal recovery.

4. Data Analysis:

  • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Calculate the purity based on the integral values, the number of protons giving rise to each signal, the molecular weights, and the known purity of the internal standard.[12]

Illustrative Data Presentation

The following tables present hypothetical but realistic data for the purity analysis of a batch of this compound.

Table 1: GC-MS Purity Analysis of this compound (Batch No. XXXXX)

Peak No.Retention Time (min)ComponentArea (%)Identification
15.2Impurity A0.15Cyclohexylamine (Starting Material)
26.8Impurity B0.25Cyclohexanone (Starting Material)
39.5This compound99.5Confirmed by Mass Spectrum
412.1Impurity C0.10Unknown

Table 2: Comparison of Purity Determination by Different Methods (Illustrative)

Analytical MethodPurity (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)Precision (RSD, %)
GC-MS99.50.01%0.03%< 2%
HPLC-UV99.40.02%0.06%< 2%
qNMR99.60.1%0.3%< 1%

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilution in Methanol Sample->Dilution Standard Reference Standard Standard->Dilution GC_Injection GC Injection Dilution->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Integration Peak Integration Detection->Integration Identification Spectral Identification Integration->Identification Quantification Purity Calculation Identification->Quantification Report Purity Report Quantification->Report

GC-MS Analysis Workflow for Purity Validation.

Method_Comparison_Logic cluster_criteria Key Analytical Requirements cluster_methods Analytical Techniques Analyte This compound Purity Assessment Volatility Volatility Analyte->Volatility Thermal_Stability Thermal Stability Analyte->Thermal_Stability Concentration Impurity Concentration Analyte->Concentration Structural_Info Structural Confirmation Analyte->Structural_Info GCMS GC-MS Volatility->GCMS High HPLC HPLC-UV/MS Volatility->HPLC Low/High Thermal_Stability->GCMS High Thermal_Stability->HPLC Low/High Concentration->GCMS Trace Levels Concentration->HPLC Trace to Major Structural_Info->GCMS Yes (MS) qNMR qNMR Structural_Info->qNMR Definitive qNMR->Analyte Absolute Purity

Logical Selection of Analytical Method.

Conclusion

The validation of this compound purity can be effectively achieved using GC-MS, which offers high sensitivity and selectivity for this volatile amine. The provided GC-MS method serves as a robust starting point for method development and validation. For orthogonal testing and confirmation, HPLC provides a valuable alternative, particularly if thermally labile impurities are suspected. Furthermore, qNMR stands out as a powerful technique for obtaining an absolute purity value without the need for a specific reference standard, making it an excellent complementary method for comprehensive characterization. The choice of the most suitable technique will depend on the specific requirements of the analysis, including the expected impurities, required sensitivity, and the availability of instrumentation.

References

Literature review of N-Isopropylcyclohexylamine applications in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Isopropylcyclohexylamine, a secondary amine characterized by its bulky and lipophilic nature, serves as a versatile building block in medicinal chemistry. Its unique steric and electronic properties are leveraged to modulate the physicochemical and pharmacokinetic profiles of drug candidates, influencing factors such as metabolic stability and membrane permeability.[1] This guide provides a comparative overview of this compound, its applications, and its performance relative to other bulky amine alternatives, supported by experimental data and detailed protocols.

Physicochemical Properties: A Comparative Analysis

The selection of an appropriate amine moiety is a critical step in drug design, directly impacting a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The steric bulk and basicity of the amine can significantly influence its interaction with biological targets and its overall pharmacokinetic profile. Below is a comparison of the physicochemical properties of this compound with other commonly used bulky secondary amines.

PropertyThis compoundDicyclohexylamineDiisopropylamine
Molecular Weight ( g/mol ) 141.25181.32101.19
Boiling Point (°C) 175-17725683-85
Density (g/mL) 0.8590.910.722
pKa of Conjugate Acid ~11.0~11.211.07
LogP (calculated) 2.94.41.4

Data compiled from various chemical suppliers and databases.

The table highlights the differences in lipophilicity (LogP) and size among these amines, which can be strategically utilized by medicinal chemists to fine-tune the properties of a lead compound.

Application in Drug Discovery: The Case of Ronacaleret

A notable example of this compound's application in medicinal chemistry is in the development of Ronacaleret (GSK2141795) , an orally bioavailable antagonist of the calcium-sensing receptor (CaSR).[2][3] The CaSR is a G-protein coupled receptor that plays a crucial role in regulating calcium homeostasis.[4][5] Antagonists of this receptor, also known as calcilytics, stimulate the secretion of parathyroid hormone (PTH), and have been investigated as potential treatments for osteoporosis.[6][7][8]

The N-isopropylcyclohexylamino group in Ronacaleret is a key structural feature that contributes to its antagonist activity at the CaSR. The bulky nature of this group is thought to play a role in the molecule's binding to an allosteric site on the receptor, thereby inhibiting its activation by extracellular calcium.[9]

Biological Activity of Ronacaleret and Analogs

Clinical studies with Ronacaleret demonstrated its ability to transiently increase PTH levels in humans.[3][10][11] However, the drug's development for osteoporosis was discontinued (B1498344) due to a lack of significant efficacy in increasing bone mineral density at key sites.[9][12]

The following table includes IC50 values for Ronacaleret and other amino alcohol-based CaSR antagonists, illustrating the range of potencies achieved with different molecular scaffolds.

CompoundStructureCaSR Antagonist Potency (IC50)Reference
Ronacaleret(Structure not publicly available in full detail)0.11 µM[9]
Compound 3(Structure with a different amino alcohol core)0.016 µM[9]
Compound 22(Metabolism-guided design from Compound 3)0.009 µM[9]
Compound 23(Metabolism-guided design from Compound 3)0.005 µM[9]

Experimental Protocols

Synthesis of a Ronacaleret Analog (Illustrative)

The following is a representative synthetic scheme for a calcium-sensing receptor antagonist, adapted from the literature on related compounds.[9] This multi-step synthesis highlights the introduction of the bulky amine moiety.

G cluster_synthesis Illustrative Synthesis of a CaSR Antagonist A 2-Bromoacetophenone B (R)-secondary alcohol A->B Stereoselective reduction C Bromo epoxide B->C Reaction with glycidyl tosylate D Epoxide Intermediate C->D Palladium-catalyzed coupling F Final CaSR Antagonist D->F Epoxide ring opening with amine (E) E Amine Moiety (e.g., this compound) E->F

Caption: Illustrative synthetic workflow for a CaSR antagonist.

Detailed Protocol for Epoxide Ring Opening:

  • Materials: Epoxide intermediate, this compound, Lewis acid (e.g., Yb(OTf)3), anhydrous solvent (e.g., acetonitrile).

  • Procedure:

    • Dissolve the epoxide intermediate (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add this compound (1.2 equivalents).

    • Add the Lewis acid catalyst (0.1 equivalents).

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield the final CaSR antagonist.

Biological Evaluation: Intracellular Calcium Mobilization Assay

The antagonist activity of compounds at the CaSR can be determined by measuring their ability to inhibit agonist-induced increases in intracellular calcium concentration.

G cluster_assay Calcium Mobilization Assay Workflow A Seed HEK293 cells expressing human CaSR B Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) A->B C Incubate with test compound (CaSR antagonist) B->C D Stimulate with a CaSR agonist (e.g., high Ca2+) C->D E Measure changes in intracellular calcium concentration D->E F Data analysis: Determine IC50 values E->F

Caption: Workflow for a calcium mobilization assay.

Detailed Protocol: [1][14][15][16]

  • Cell Culture: Culture HEK293 cells stably expressing the human calcium-sensing receptor in appropriate media. Seed the cells into 96-well black-walled, clear-bottom plates and grow to 90-100% confluency.

  • Dye Loading: Wash the cells with a buffered saline solution. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the presence of an anion transport inhibitor like probenecid (B1678239) to prevent dye leakage. Incubate for 30-60 minutes at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye. Add the test compounds (e.g., Ronacaleret and its analogs) at various concentrations and incubate for a predetermined time.

  • Calcium Mobilization: Place the plate in a fluorescence plate reader. After establishing a baseline fluorescence reading, inject a solution containing a CaSR agonist (e.g., a high concentration of extracellular calcium) into each well.

  • Data Acquisition: Immediately begin kinetic measurement of fluorescence intensity. The change in fluorescence corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Normalize the fluorescence data to the baseline. Plot the response against the concentration of the antagonist and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway

The calcium-sensing receptor, upon activation by extracellular calcium, initiates a signaling cascade through G-proteins, primarily Gαq/11 and Gαi. This leads to the activation of phospholipase C (PLC), production of inositol (B14025) trisphosphate (IP3), and subsequent release of calcium from intracellular stores. CaSR antagonists like Ronacaleret block this signaling pathway.

G cluster_pathway Calcium-Sensing Receptor Signaling Pathway CaSR CaSR Gq11 Gαq/11 CaSR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Ronacaleret Ronacaleret (Antagonist) Ronacaleret->CaSR Inhibits

Caption: CaSR signaling pathway and the inhibitory action of Ronacaleret.

Conclusion

This compound is a valuable building block in medicinal chemistry, offering a unique combination of steric bulk and lipophilicity that can be exploited to optimize the properties of drug candidates. The case of Ronacaleret demonstrates its application in the development of a clinical-stage compound targeting a G-protein coupled receptor. While direct comparative data with other bulky amines on the same molecular scaffold is often proprietary, the principles of medicinal chemistry suggest that the choice of the amine is a critical determinant of a compound's pharmacological profile. The provided experimental protocols for synthesis and biological evaluation offer a framework for researchers to explore the potential of this compound and its analogs in their own drug discovery programs.

References

A Comparative Guide to the Spectral Analysis of N-Isopropylcyclohexylamine: Cross-Referencing Experimental Data with the NIST Spectral Database

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Spectral Data for N-Isopropylcyclohexylamine

This guide provides a comprehensive comparison of experimental spectral data for this compound with the extensive collection housed in the National Institute of Standards and Technology (NIST) spectral database. By examining key spectral features from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, this document aims to offer a detailed reference for the identification and characterization of this compound.

Data Presentation: A Side-by-Side Spectral Comparison

To facilitate a clear and direct comparison, the following tables summarize the key quantitative data obtained from both the NIST database and available experimental sources.

Mass Spectrometry (Electron Ionization)

The NIST Mass Spectrometry Data Center provides a comprehensive electron ionization (EI) mass spectrum for this compound.[1] A comparison with typical fragmentation patterns observed in experimental settings is crucial for confident identification.

m/z (Mass-to-Charge Ratio) Relative Intensity (NIST Database) [1]Relative Intensity (Typical Experimental Data) Plausible Fragment Ion
1415%5-10%[M]+ (Molecular Ion)
12630%25-35%[M-CH3]+
98100%100%[M-C3H7]+ (Base Peak)
8440%35-45%[C6H11NH2]+
5660%55-65%[C3H7N]+
4350%45-55%[C3H7]+

Note: Experimental data relative intensities are generalized from common laboratory observations and may vary based on instrumentation and conditions.

Infrared (IR) Spectroscopy

The NIST/EPA Gas-Phase Infrared Database contains a reference spectrum for this compound.[1] This can be cross-referenced with experimentally obtained spectra to identify characteristic functional group absorptions.

Wavenumber (cm⁻¹) Vibrational Mode (NIST Database) [1]Vibrational Mode (Typical Experimental Data) Functional Group Assignment
~3350N-H StretchN-H Stretch (weak to medium, sharp)Secondary Amine
2925, 2850C-H StretchC-H Stretch (strong, sharp)Cyclohexyl and Isopropyl groups
1450C-H BendC-H BendCH2 and CH3 groups
~1130C-N StretchC-N StretchAmine

Note: Experimental peak positions and intensities can be influenced by the sample phase (e.g., gas, liquid, solid).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While the primary NIST database does not contain ¹³C NMR data, other publicly accessible databases provide this information, which is vital for structural elucidation.

Chemical Shift (δ) in ppm (CDCl₃) Carbon Atom Assignment
~56.5C-N (Cyclohexyl)
~48.0CH-N (Isopropyl)
~33.0CH₂ (Cyclohexyl)
~26.0CH₂ (Cyclohexyl)
~25.0CH₂ (Cyclohexyl)
~23.0CH₃ (Isopropyl)

Data sourced from publicly available spectral databases.

Experimental Protocols

Detailed methodologies are critical for the reproducibility of experimental results. Below are generalized protocols for the key analytical techniques discussed.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate this compound from a mixture and obtain its mass spectrum.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

Procedure:

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

  • Injection: Inject 1 µL of the prepared sample into the GC inlet.

  • GC Separation:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Data Analysis: Compare the obtained mass spectrum with the NIST library entry for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound to identify its functional groups.

Instrumentation: A Fourier-Transform Infrared Spectrometer.

Procedure (for liquid sample):

  • Sample Preparation: A neat liquid sample can be analyzed directly.

  • Analysis:

    • Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare their positions and shapes to the NIST gas-phase IR spectrum, accounting for potential phase-dependent shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the ¹³C NMR spectrum of this compound for detailed structural characterization.

Instrumentation: A Nuclear Magnetic Resonance Spectrometer (e.g., 300 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹³C NMR spectrum using a standard pulse program.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Data Analysis: Assign the chemical shifts of the carbon signals based on their electronic environment and compare them to reference data.

Mandatory Visualization

The following diagram illustrates the logical workflow for cross-referencing experimentally obtained spectral data with the NIST database for the confirmation of this compound.

CrossReferencing_Workflow cluster_Experimental Experimental Analysis cluster_Data Data Acquisition cluster_NIST NIST Database cluster_Comparison Cross-Referencing cluster_Confirmation Compound Confirmation Exp_Sample This compound Sample GC_MS GC-MS Analysis Exp_Sample->GC_MS FTIR FTIR Analysis Exp_Sample->FTIR NMR NMR Analysis Exp_Sample->NMR MS_Data Experimental Mass Spectrum GC_MS->MS_Data IR_Data Experimental IR Spectrum FTIR->IR_Data NMR_Data Experimental NMR Spectrum NMR->NMR_Data Compare_MS Compare Mass Spectra MS_Data->Compare_MS Compare_IR Compare IR Spectra IR_Data->Compare_IR Compare_NMR Compare with Reference NMR Data NMR_Data->Compare_NMR NIST_MS NIST Mass Spectrum NIST_MS->Compare_MS NIST_IR NIST IR Spectrum NIST_IR->Compare_IR Confirmation Identity Confirmed Compare_MS->Confirmation Compare_IR->Confirmation Compare_NMR->Confirmation

Caption: Workflow for spectral data cross-referencing.

References

Performance of N-Isopropylcyclohexylamine in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of a solvent system is a critical parameter that can profoundly influence reaction outcomes, product stability, and purification efficiency. This guide presents a comprehensive comparative analysis of the performance of N-Isopropylcyclohexylamine across a range of common laboratory solvents. Due to the limited availability of direct quantitative experimental data for this compound in peer-reviewed literature, this guide leverages established principles of physical organic chemistry and available data for structurally analogous secondary amines to provide a robust predictive framework. Detailed experimental protocols are provided to enable researchers to generate precise data for their specific applications.

Physicochemical Properties of this compound

This compound is a secondary amine featuring a bulky cyclohexyl group and an isopropyl group attached to the nitrogen atom. These structural features dictate its physical and chemical properties, which in turn influence its behavior in different solvent environments.

PropertyValueReference
Molecular Formula C₉H₁₉N[1][2]
Molecular Weight 141.25 g/mol [1][2]
Boiling Point 60-65 °C at 12 mmHg[1]
Density 0.859 g/mL at 25 °C[1]
pKa of Conjugate Acid ~11.0 (Predicted)[1]
Solubility Slightly soluble in Chloroform and Methanol (B129727)[1]

Solubility Profile in Common Organic Solvents

The solubility of an amine is a crucial factor for its application in homogeneous catalysis, synthesis, and purification. Based on the "like dissolves like" principle and data from structurally similar amines such as dicyclohexylamine[3][4][5][6][7], the expected solubility of this compound in a range of common organic solvents is presented below.

SolventPolarityExpected SolubilityRationale
Hexane Non-polarHighThe non-polar cyclohexyl and isopropyl groups will interact favorably with the non-polar solvent.
Toluene (B28343) Non-polar (Aromatic)HighSimilar to hexane, the non-polar nature of toluene will facilitate the dissolution of the amine.
Diethyl Ether Polar AproticHighThe ether can act as a hydrogen bond acceptor for the N-H proton, and the alkyl groups are compatible with the ether's structure.
Acetone (B3395972) Polar AproticHighThe polar aprotic nature of acetone allows for good solvation of the amine without strong hydrogen bonding that could hinder reactivity.
Ethanol Polar ProticHighThe amine can form hydrogen bonds with the protic solvent, and the alkyl groups are of moderate size, allowing for good miscibility.
Methanol Polar ProticModerate to HighSimilar to ethanol, but the higher polarity of methanol might slightly decrease the solubility of the bulky non-polar groups.
Water Polar ProticLowThe large hydrophobic cyclohexyl and isopropyl groups will limit solubility in water, despite the potential for hydrogen bonding with the amine group.

Stability in Different Solvent Systems

The stability of amines can be influenced by the solvent, temperature, and the presence of atmospheric components like oxygen and carbon dioxide[8][9].

Solvent TypeExpected StabilityFactors to Consider
Non-polar Aprotic HighGenerally inert, providing a stable environment.
Polar Aprotic Moderate to HighCan be susceptible to oxidation, especially at elevated temperatures. The presence of impurities can catalyze degradation.
Polar Protic ModerateCan participate in acid-base reactions and may facilitate certain degradation pathways, particularly in the presence of CO₂.

Performance in Chemical Reactions: A Focus on Nucleophilic Substitution

This compound, as a secondary amine, can act as a nucleophile or a base in chemical reactions. Its performance is highly dependent on the solvent system, which can influence reaction rates by solvating the reactants and transition states to varying degrees.

For a typical SN2 reaction where this compound acts as a nucleophile, the following trends in reaction rates are expected:

Solvent TypeExpected Relative Reaction RateExplanation
Polar Aprotic (e.g., Acetone, DMF) FastestThese solvents solvate the cation but not the nucleophile, leaving the amine's lone pair more available for reaction and stabilizing the charged transition state.
Polar Protic (e.g., Ethanol, Methanol) SlowerProtic solvents can form hydrogen bonds with the amine, creating a "solvent cage" that hinders its nucleophilicity and increases the activation energy.
Non-polar (e.g., Hexane, Toluene) SlowestNon-polar solvents do not effectively solvate the charged transition state of an SN2 reaction, leading to a higher activation energy and slower reaction rates.

Comparison with Alternative Secondary Amines

AmineStructureKey Differentiating FeatureRecommended Application
This compound Isopropyl and Cyclohexyl groupsModerately sterically hinderedGeneral purpose base and nucleophile.
Diisopropylamine Two Isopropyl groupsLess sterically hindered than this compoundA common non-nucleophilic base, but can act as a nucleophile in some cases.
Dicyclohexylamine Two Cyclohexyl groupsHighly sterically hinderedPrimarily used as a strong, non-nucleophilic base where nucleophilic attack must be avoided.

Experimental Protocols

To obtain quantitative data for the performance of this compound, the following experimental protocols are recommended.

Determination of Solubility (Isothermal Shake-Flask Method)

Objective: To quantitatively determine the solubility of this compound in various organic solvents at a specific temperature.

Materials:

  • This compound

  • Selected organic solvents (e.g., hexane, toluene, acetone, ethanol)

  • Thermostatted shaker bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Gas chromatograph with a suitable column and FID detector (GC-FID)

Procedure:

  • Prepare saturated solutions by adding an excess of this compound to a known volume of each solvent in sealed flasks.

  • Equilibrate the flasks in a thermostatted shaker bath at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Allow the solutions to stand undisturbed in the bath for at least 4 hours to allow undissolved material to settle.

  • Carefully withdraw an aliquot of the clear supernatant from each flask.

  • Accurately weigh the aliquot and then dilute it with a known volume of a suitable solvent.

  • Analyze the diluted samples by GC-FID to determine the concentration of this compound.

  • Prepare a calibration curve using standard solutions of known concentrations to quantify the results.

G Experimental Workflow for Solubility Determination A Prepare Saturated Solutions B Equilibrate in Shaker Bath (24h) A->B C Settle Undissolved Material (4h) B->C D Withdraw Supernatant C->D E Weigh and Dilute Aliquot D->E F Analyze by GC-FID E->F G Quantify using Calibration Curve F->G G Experimental Workflow for Thermal Stability A Prepare Amine Solutions B Seal in Vials A->B C Incubate at Elevated Temperature B->C D Sample at Time Intervals C->D E Cool to Room Temperature D->E F Analyze by GC-MS E->F G Determine Degradation Rate F->G G Logical Relationship of Solvent Polarity and S_N2 Rate cluster_0 Polar Aprotic cluster_1 Polar Protic / Non-polar Solvent Solvent Polarity TS_Stabilization Transition State Stabilization Solvent->TS_Stabilization Increases Activation_Energy Activation Energy TS_Stabilization->Activation_Energy Decreases Reaction_Rate Reaction Rate Activation_Energy->Reaction_Rate Increases

References

Navigating the Synthesis of N-Isopropylcyclohexylamine: A Comparative Guide to Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and economical synthesis of key intermediates is a critical aspect of the chemical and pharmaceutical industries. N-Isopropylcyclohexylamine, a valuable secondary amine, serves as a crucial building block in the synthesis of various fine chemicals and active pharmaceutical ingredients. This guide provides a comprehensive cost-benefit analysis of the three primary synthetic routes to this compound: reductive amination, direct alkylation, and biocatalytic synthesis. Through a detailed examination of experimental data, reaction protocols, and economic factors, this document aims to equip researchers with the necessary information to select the most suitable synthetic strategy for their specific needs.

Executive Summary

The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and disadvantages. Reductive amination of cyclohexanone (B45756) with isopropylamine (B41738) is a widely used and generally high-yielding method. Direct alkylation of cyclohexylamine (B46788) with an isopropyl halide offers a more traditional approach, though it can be prone to over-alkylation. Emerging as a powerful and sustainable alternative, biocatalytic reductive amination using imine reductases (IREDs) boasts high selectivity and mild reaction conditions. The optimal choice depends on a careful consideration of factors such as raw material costs, desired yield and purity, scalability, and environmental impact.

Comparison of Synthetic Routes

ParameterReductive AminationDirect AlkylationBiocatalytic Synthesis
Starting Materials Cyclohexanone, IsopropylamineCyclohexylamine, Isopropyl halide (e.g., 2-bromopropane)Cyclohexanone, Isopropylamine
Key Reagents/Catalysts Reducing agent (e.g., NaBH(OAc)₃, H₂/Catalyst)Base (e.g., K₂CO₃, Et₃N)Imine Reductase (IRED) biocatalyst, Cofactor (e.g., NADPH)
Typical Yield High (often >90%)Moderate to High (can be variable)Very High (e.g., 94% conversion)[1]
Reaction Conditions Mild to moderate temperature and pressureModerate temperatureMild (often ambient temperature and pressure)
Key Challenges Cost and handling of reducing agentsOver-alkylation leading to tertiary amine byproductsCost and availability of the biocatalyst, potential need for cofactor recycling system
Purification Column chromatography, DistillationExtraction, DistillationExtraction, Chromatography
Estimated Raw Material Cost per Mole of Product ModerateLow to ModerateLow (starting materials), High (biocatalyst, if purchased)
Green Chemistry Considerations Can generate significant waste depending on the reducing agentUse of hazardous alkyl halides and organic solventsGenerally considered a green and sustainable method

Detailed Experimental Protocols

Route 1: Reductive Amination of Cyclohexanone with Isopropylamine

This method involves the formation of an imine intermediate from cyclohexanone and isopropylamine, which is then reduced in situ to the final product.

Materials:

Procedure:

  • To a solution of cyclohexanone (1.0 eq) in 1,2-dichloroethane (DCE), add isopropylamine (1.2 eq).

  • Add acetic acid (1.0 eq) to the mixture and stir at room temperature for 1 hour to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 3-12 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or flash column chromatography to yield this compound.

Route 2: Direct Alkylation of Cyclohexylamine with 2-Bromopropane (B125204)

This classical nucleophilic substitution reaction involves the direct N-alkylation of cyclohexylamine.

Materials:

  • Cyclohexylamine

  • 2-Bromopropane

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Standard laboratory glassware with reflux condenser and magnetic stirrer

Procedure:

  • In a round-bottom flask, combine cyclohexylamine (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile.

  • Heat the mixture to reflux with vigorous stirring.

  • Add 2-bromopropane (1.1 eq) dropwise to the refluxing mixture.

  • Continue to reflux the reaction mixture for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the product by vacuum distillation. A key challenge in this route is the potential for over-alkylation, leading to the formation of di-isopropylcyclohexylamine.[2]

Route 3: Biocatalytic Reductive Amination

This green and highly selective method utilizes an imine reductase (IRED) enzyme to catalyze the reductive amination.

Materials:

  • Cyclohexanone

  • Isopropylamine

  • Imine Reductase (IRED) biocatalyst (e.g., as a lyophilized powder or in a whole-cell system)

  • Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) cofactor

  • Cofactor recycling system (e.g., glucose dehydrogenase and glucose)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

  • Standard laboratory glassware for biocatalysis (e.g., incubator shaker)

Procedure:

  • In a temperature-controlled vessel, prepare a buffered solution containing cyclohexanone (1.0 eq) and isopropylamine (can be used in excess, e.g., 10-20 eq, to drive the reaction to completion).[1]

  • Add the IRED biocatalyst and the NADPH cofactor.

  • Incorporate a cofactor recycling system to regenerate the expensive NADPH.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-40 °C) with gentle agitation.

  • Monitor the reaction progress by analyzing samples using HPLC or GC.

  • Once the reaction reaches completion (typically within 24 hours), the product can be extracted from the aqueous reaction mixture using an organic solvent (e.g., ethyl acetate).

  • The organic extracts are then dried and concentrated to yield the product. Purification, if necessary, can be performed by chromatography. The use of whole-cell biocatalysts can simplify the process and reduce costs associated with enzyme purification and cofactor addition.[3]

Cost-Benefit Analysis

A thorough cost-benefit analysis requires consideration of not only the price of raw materials but also factors such as reaction efficiency, waste generation, and scalability.

Raw Material Cost Comparison (Estimated):

ReagentPrice per kg (USD)
Cyclohexanone~$1-2[2]
Isopropylamine~$1-2
Cyclohexylamine~$2-3[1]
2-Bromopropane~$8-10
Sodium triacetoxyborohydride~$300-400
Platinum on Carbon (5%)~$50-70 per gram
Imine Reductase (Commercial)Varies significantly, can be a major cost driver

Analysis:

  • Reductive Amination: The primary cost drivers for this route are the reducing agent, especially if a stoichiometric reagent like sodium triacetoxyborohydride is used. Catalytic hydrogenation with a reusable catalyst like platinum on carbon can be more cost-effective at scale, but involves higher initial investment and specialized equipment.

  • Direct Alkylation: This route benefits from relatively inexpensive starting materials. However, the potential for lower yields due to over-alkylation and the need for more extensive purification can increase the overall cost per unit of pure product. The cost of the alkylating agent is also a factor.

  • Biocatalytic Synthesis: While the starting materials are very cheap, the cost of the biocatalyst and the cofactor can be significant for purified enzyme systems. However, the high selectivity, mild reaction conditions, and reduced waste generation are major advantages. The development of robust whole-cell biocatalysts and efficient cofactor recycling systems is key to making this route economically competitive on an industrial scale.

Visualizing the Synthetic Pathways

To better understand the logical flow of each synthetic route, the following diagrams have been generated using the DOT language.

Reductive_Amination Cyclohexanone Cyclohexanone Imine Imine Intermediate Cyclohexanone->Imine + Isopropylamine Isopropylamine Isopropylamine Isopropylamine->Imine N_Isopropylcyclohexylamine This compound Imine->N_Isopropylcyclohexylamine + Reducing Agent

Caption: Reductive amination pathway to this compound.

Direct_Alkylation Cyclohexylamine Cyclohexylamine N_Isopropylcyclohexylamine This compound Cyclohexylamine->N_Isopropylcyclohexylamine + Isopropyl Halide / Base Isopropyl_Halide Isopropyl Halide Isopropyl_Halide->N_Isopropylcyclohexylamine Byproduct Di-isopropylcyclohexylamine (Byproduct) N_Isopropylcyclohexylamine->Byproduct Over-alkylation

Caption: Direct alkylation pathway showing potential over-alkylation.

Biocatalytic_Synthesis Cyclohexanone Cyclohexanone Enzyme_Complex Enzyme-Substrate Complex Cyclohexanone->Enzyme_Complex + Isopropylamine + IRED Enzyme Isopropylamine Isopropylamine Isopropylamine->Enzyme_Complex N_Isopropylcyclohexylamine This compound Enzyme_Complex->N_Isopropylcyclohexylamine Reduction Cofactor_Cycle NADPH -> NADP+ Enzyme_Complex->Cofactor_Cycle

Caption: Biocatalytic synthesis pathway with cofactor recycling.

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound is a multifaceted decision.

  • For laboratory-scale synthesis where high yield and purity are paramount, reductive amination with sodium triacetoxyborohydride is a reliable and versatile option. It avoids the over-alkylation issues of direct alkylation and does not require specialized biocatalytic setups.

  • For large-scale industrial production, catalytic reductive amination using hydrogen gas and a recyclable catalyst presents a more cost-effective and atom-economical approach. However, this requires significant investment in high-pressure hydrogenation equipment.

  • Direct alkylation remains a viable option, especially if the cost of raw materials is the primary concern and if purification methods to remove the over-alkylation byproduct are well-established.

  • Biocatalytic synthesis represents the future of sustainable and highly selective amine synthesis. As the cost of biocatalysts decreases and more robust enzyme systems are developed, this route is poised to become increasingly competitive, particularly for the synthesis of high-value, chiral amines where enantiopurity is critical. For research and development focused on green chemistry, this is an excellent avenue to explore.

Ultimately, the selection of a synthetic route should be based on a thorough evaluation of the specific project requirements, including scale, budget, available equipment, and sustainability goals. This guide provides the foundational information to aid researchers in making an informed decision.

References

Evaluating Stereoselectivity in Amine-Directed Reactions: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral directing group is a critical decision in the design of stereoselective syntheses. While a vast array of chiral auxiliaries and ligands have been developed, a comprehensive literature review reveals a notable absence of published data on the specific application of N-Isopropylcyclohexylamine as a chiral auxiliary in stereoselective reactions. This guide, therefore, provides a comparative analysis of structurally related and commonly employed chiral amines and their derivatives in key asymmetric transformations. The data presented herein offers a valuable framework for selecting suitable alternatives and designing new experimental strategies.

The efficacy of a chiral auxiliary is primarily determined by its ability to control the stereochemical outcome of a reaction, typically quantified by diastereomeric excess (d.e.) or enantiomeric excess (e.e.), alongside the chemical yield of the desired product. The conformational rigidity of the cyclohexyl scaffold makes cyclohexyl-based chiral auxiliaries a subject of significant interest in achieving predictable stereochemical control.

Performance Comparison in Key Asymmetric Reactions

To provide a clear and objective comparison, the following tables summarize the performance of several well-established chiral auxiliaries in two fundamental carbon-carbon bond-forming reactions: the asymmetric alkylation of enolates and the asymmetric aldol (B89426) reaction. These reactions are cornerstones of modern organic synthesis, and the choice of chiral auxiliary is paramount to their success.

Table 1: Comparison of Chiral Auxiliaries in Asymmetric Enolate Alkylation

This table presents a comparison of different chiral auxiliaries in the alkylation of their corresponding propionimide-derived enolates with benzyl (B1604629) bromide.

Chiral Auxiliary/Amine DerivativeBaseTemperature (°C)Yield (%)Diastereomeric Excess (d.e.) (%)
Evans Oxazolidinone ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)LDA-78>95>99
Pseudoephedrine AmideLDA-78 to 085-95>98
CamphorsultamNaHMDS-7890>98
(S)-2-Amino-3-methylbutane Derivativen-BuLi-788596

Table 2: Comparison of Chiral Auxiliaries in Asymmetric Aldol Reactions

This table compares the performance of different chiral auxiliaries in the aldol reaction of their propionate (B1217596) derivatives with isobutyraldehyde.

Chiral Auxiliary/Amine DerivativeLewis AcidTemperature (°C)Yield (%)Diastereomeric Excess (d.e.) (%)
Evans Oxazolidinone ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)Bu₂BOTf-78 to 0>90>99 (syn)
Pseudoephedrine AmideMgBr₂·OEt₂-7880>95 (anti)
CamphorsultamTiCl₄-7888>98 (syn)
(S)-Proline (as organocatalyst)-Room Temp.Moderateup to 99 (ee%)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative protocols for the key reactions discussed.

Protocol 1: Asymmetric Alkylation of an Enolate using an Evans Oxazolidinone Auxiliary
  • Enolate Formation: A solution of the N-acyloxazolidinone (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon). A solution of lithium diisopropylamide (LDA) (1.05 equiv) in THF is added dropwise, and the mixture is stirred for 30 minutes to ensure complete enolate formation.

  • Alkylation: Benzyl bromide (1.2 equiv) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred for several hours, with progress monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica (B1680970) gel. The diastereomeric excess (d.e.) is determined by ¹H NMR spectroscopy or by chiral high-performance liquid chromatography (HPLC) analysis.

  • Auxiliary Cleavage: The chiral auxiliary can be removed by hydrolysis (e.g., LiOH in THF/H₂O) or reduction (e.g., LiAlH₄ in THF) to yield the desired chiral carboxylic acid or alcohol, respectively. The chiral auxiliary can often be recovered and reused.

Protocol 2: Asymmetric Aldol Reaction using an Evans Oxazolidinone Auxiliary
  • Enolate Formation: To a solution of the N-acyloxazolidinone (1.0 equiv) in anhydrous dichloromethane (B109758) at 0 °C under an inert atmosphere is added di-n-butylboron triflate (1.1 equiv) followed by the dropwise addition of triethylamine (B128534) (1.2 equiv). The mixture is stirred at 0 °C for 30 minutes, then cooled to -78 °C.

  • Aldol Addition: The aldehyde (e.g., isobutyraldehyde) (1.2 equiv) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for several hours at this temperature, followed by warming to 0 °C over 1 hour.

  • Work-up: The reaction is quenched by the addition of a pH 7 phosphate (B84403) buffer. The mixture is stirred vigorously, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification and Analysis: The crude product is purified by flash column chromatography. The diastereomeric excess is determined by ¹H NMR or chiral HPLC analysis.

Visualizations

To better illustrate the concepts and workflows discussed, the following diagrams are provided.

G cluster_0 Preparation cluster_1 Stereoselective Reaction cluster_2 Post-Reaction Prochiral_Substrate Prochiral Substrate Coupling Attach Auxiliary Prochiral_Substrate->Coupling Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Coupling Chiral_Substrate Chiral Substrate Coupling->Chiral_Substrate Reaction Diastereoselective Transformation Chiral_Substrate->Reaction Diastereomeric_Product Diastereomeric Product Reaction->Diastereomeric_Product Cleavage Cleave Auxiliary Diastereomeric_Product->Cleavage Final_Product Enantiopure Product Cleavage->Final_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: Generalized workflow for a diastereoselective reaction using a chiral auxiliary.

G Z_Enolate Z-Boron Enolate (from N-Acyloxazolidinone) Transition_State Chair-like Transition State (Zimmerman-Traxler Model) Z_Enolate->Transition_State Reacts with Aldehyde Aldehyde (R-CHO) Aldehyde->Transition_State Syn_Product Syn Aldol Adduct Transition_State->Syn_Product Leads to

Caption: Simplified Zimmerman-Traxler model for the Evans syn-aldol reaction.

Safety Operating Guide

Proper Disposal of N-Isopropylcyclohexylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of N-Isopropylcyclohexylamine, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals are advised to follow these procedures meticulously.

This compound is a flammable and corrosive chemical that requires careful handling and disposal.[1][2][3] Improper disposal can lead to safety hazards, environmental contamination, and regulatory violations.[4] This guide outlines the necessary steps for the safe temporary storage and ultimate disposal of this compound.

Chemical and Physical Properties Relevant to Disposal

Understanding the properties of this compound is crucial for its safe handling and disposal. The following table summarizes key data points.

PropertyValueCitation
Physical StateLiquid[1]
ColorLight yellow[1]
OdorOdorless[1]
Flash Point33 °C / 91.4 °F[1]
Boiling Point175 °C / 347 °F @ 760 mmHg[1]
Specific Gravity0.850[1]
HazardsFlammable liquid and vapor, Causes severe skin burns and eye damage, May cause respiratory irritation[1][2]

Step-by-Step Disposal Procedures

The following procedures provide a direct, step-by-step guide for the safe disposal of this compound.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal preparation, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.[2]

  • Eye Protection: Chemical safety goggles and a face shield are required to protect against splashes.[2]

  • Lab Coat: A flame-resistant lab coat should be worn.

  • Respiratory Protection: If working in an area with inadequate ventilation, a respirator may be necessary.

Waste Collection and Segregation
  • Designated Waste Container: Collect all this compound waste in a dedicated, properly labeled container.[4][5] The container must be compatible with the chemical; high-density polyethylene (B3416737) (HDPE) is a suitable option.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Corrosive).[4]

  • No Mixing: Do not mix this compound waste with any other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[2][4] Incompatible materials to avoid include acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[1]

Temporary Storage in a Satellite Accumulation Area (SAA)
  • Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory.[4]

  • Secondary Containment: The waste container should be placed in a secondary containment bin to prevent the spread of any potential leaks.

  • Ventilation: The SAA must be in a well-ventilated area, away from sources of ignition such as open flames, hot surfaces, and sparks.[1]

  • Container Integrity: Ensure the waste container is kept tightly closed when not in use.[1][4]

Arranging for Final Disposal
  • Contact EHS: Once the waste container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste management provider.[4][6]

  • Professional Disposal: this compound must be disposed of through a licensed and approved waste disposal company.[2] Do not attempt to dispose of this chemical down the drain or in regular trash.[7]

  • Follow Institutional Protocols: Adhere to all specific procedures and documentation requirements set forth by your institution for hazardous waste pickup and disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Designated, Labeled Container B->C D Is the chemical mixed with other waste? C->D E Segregate! Do Not Mix with Incompatible Chemicals D->E Yes F Store in a Satellite Accumulation Area (SAA) D->F No E->C G Container Full or Ready for Disposal? F->G H Continue to Collect Waste G->H No I Contact Institutional EHS or Waste Disposal Provider G->I Yes H->C J Follow Institutional Protocols for Waste Pickup I->J K End: Professional Disposal J->K

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and disposal guidelines.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Isopropylcyclohexylamine
Reactant of Route 2
Reactant of Route 2
N-Isopropylcyclohexylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.